molecular formula C23H34O2 B132001 Retinyl propionate CAS No. 7069-42-3

Retinyl propionate

Cat. No.: B132001
CAS No.: 7069-42-3
M. Wt: 342.5 g/mol
InChI Key: SFRPDSKECHTFQA-ONOWFSFQSA-N
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Description

Retinyl propionate is a synthetic ester derivative of vitamin A, synthesized from retinol and propionic acid to form a stable, oil-soluble compound with an extended half-life ideal for research formulations . This configuration provides an optimal molecular weight for stability and effective transdermal delivery compared to other retinoid esters . As a retinoid, its activity is dependent on its enzymatic conversion in the skin to all-trans-retinoic acid (ATRA), the active form that modulates gene expression by interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This mechanism underpins its research value in studying processes like cell differentiation, proliferation, and collagen synthesis . In experimental dermatology, this compound is investigated for its potential to improve skin aging phenotypes, including the reduction of fine lines and wrinkles, refinement of enlarged pores, and fading of hyperpigmentation . A key area of modern research involves its positive interaction with the skin microbiome. A 2025 study showed that topical application can help shift the skin microbiome towards a profile associated with younger-looking skin, increasing its resilience and stability . Furthermore, its synergy with other actives like niacinamide is a significant focus, as this combination can enhance the stability, bioavailability, and overall efficacy of research formulations . The typical usage concentration in research formulations ranges from 0.1% to 0.4% , with studies indicating that concentrations at or above 0.3% are particularly effective . This product is provided for research purposes in high-purity grades (98% and 99%) to ensure consistent and reliable results . It is intended for use in laboratory research only. This compound is strictly for research use and is not for drug, cosmetic, household, or personal use. It is not intended for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPDSKECHTFQA-ONOWFSFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019851
Record name Retinol, propanoate
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7069-42-3
Record name Retinyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7069-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, retinol ester
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Record name Retinol, propanoate
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Record name Retinyl propionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETINYL PROPIONATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Metabolic Pathway of Retinyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596) (RP), a synthetic ester of retinol (B82714) (vitamin A), is a key ingredient in dermatological and cosmetic formulations. Its efficacy is intrinsically linked to its metabolic conversion within the skin to biologically active retinoids. Understanding the in vitro metabolic pathway of retinyl propionate is crucial for elucidating its mechanism of action, optimizing its delivery, and developing novel therapeutic applications. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on its conversion, the enzymes involved, and the subsequent activation of signaling pathways. It includes detailed experimental protocols and quantitative data to support further research and development in this area.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in vitro, particularly in skin models, involves a single enzymatic hydrolysis step to yield retinol and propionic acid. This conversion is a critical activation step, as retinol is the precursor to the biologically active metabolite, all-trans-retinoic acid (tRA).

Once formed, retinol can undergo further metabolism:

  • Oxidation to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde.

  • Oxidation to Retinoic Acid: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (tRA), the primary biologically active form that mediates the effects of retinoids on gene expression.[1]

  • Esterification: Retinol can also be re-esterified to form other retinyl esters, such as retinyl palmitate, which serves as a storage form of vitamin A in the skin.

Studies have shown that topically applied this compound penetrates the viable epidermis and dermis and is primarily metabolized to retinol.[2][3][4] This metabolic profile is distinct from that of retinol, which is partially esterified to retinyl palmitate and also metabolized to the inactive retinoid 14-hydroxy-4,14-retro-retinol (14-HRR).[2][5][4]

Enzymes Involved in this compound Metabolism

The hydrolysis of this compound is catalyzed by non-specific carboxylesterases and retinyl ester hydrolases present in the skin.[6][7][8][9] These enzymes are crucial for releasing retinol from its ester prodrug form. While specific kinetic data for this compound hydrolysis in skin is limited, studies on other retinyl esters provide insights into the enzymatic activity.

Quantitative Metabolic Profile

Quantitative analysis of this compound metabolism in ex vivo human skin models reveals its efficient conversion to retinol. After 24 hours of topical application, significant levels of both the parent compound and the retinol metabolite are found in the viable epidermis and dermis.[4] This suggests a sustained release of retinol from the this compound depot within the skin.

Table 1: Comparative Metabolism of Retinoids in Ex Vivo Human Skin (24-hour treatment) [4]

CompoundParent Compound Detected in Viable SkinRetinol (ROL) Detected in Viable SkinOther Metabolites Detected
This compound (RP) YesYesNot specified
Retinol (ROL) Yes-Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (14-HRR)
Retinyl Palmitate (RPalm) YesNoNone detected

Note: This table summarizes qualitative findings. Specific concentrations can be found in the cited literature.

Retinoid Signaling Pathway

The biological effects of this compound are mediated by its metabolite, all-trans-retinoic acid (tRA), through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11]

Signaling Cascade:

  • Ligand Binding: tRA, synthesized from the retinol derived from this compound, binds to RARs.

  • Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR.

  • RARE Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to RAREs modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[12][13][14][15]

Studies have demonstrated that treatment with this compound leads to higher activation of RARα compared to retinol.[2][3][5][4] This increased activation correlates with enhanced downstream biological effects, such as increased hyaluronic acid synthesis in keratinocytes.[2][4]

Experimental Protocols

In Vitro Metabolism of this compound in Human Skin Explants

This protocol is adapted from studies investigating the metabolism of topical retinoids in ex vivo human skin.[16]

Objective: To assess the penetration and metabolism of this compound in viable human skin.

Materials:

  • Freshly obtained human skin from elective surgery (e.g., abdominoplasty).

  • Franz diffusion cells.

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics).

  • This compound formulation (e.g., in an oil-in-water emulsion).

  • Phosphate-buffered saline (PBS).

  • Hexane, ethanol, and other solvents for extraction.

  • High-performance liquid chromatography (HPLC) system with UV detector.

Procedure:

  • Skin Preparation: Immediately after excision, transport the skin in a sterile, nutrient-rich medium. Remove subcutaneous fat and cut the skin into sections suitable for mounting in Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the dermal side in contact with the receptor medium.

  • Dosing: Apply a defined amount of the this compound formulation to the epidermal surface in the donor chamber.

  • Incubation: Maintain the Franz cells at 37°C for a specified period (e.g., 24 hours). The receptor chamber is filled with culture medium, which can be sampled at various time points.

  • Sample Collection: At the end of the incubation, dismantle the Franz cells.

    • Wash the skin surface to remove unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., by heat treatment).

    • Collect the receptor medium.

  • Extraction of Retinoids:

    • Homogenize the separated epidermis and dermis samples.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/ethanol).[17]

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the extracted samples into an HPLC system equipped with a C18 column.

    • Use a mobile phase suitable for separating this compound, retinol, and other potential metabolites (e.g., a gradient of methanol (B129727) and water).[18][19]

    • Detect the retinoids using a UV detector at a wavelength of approximately 325-330 nm.[17][20]

    • Quantify the compounds by comparing their peak areas to those of known standards.

Analysis of Gene Expression in Human Keratinocytes

This protocol outlines a general method for assessing changes in gene expression in response to this compound treatment.[4][21]

Objective: To determine the effect of this compound on the expression of retinoid-responsive genes in cultured human keratinocytes.

Materials:

  • Human epidermal keratinocytes (primary or immortalized cell line).

  • Keratinocyte growth medium.

  • This compound stock solution (e.g., in DMSO).

  • RNA isolation kit.

  • Reverse transcription kit.

  • Quantitative PCR (qPCR) reagents and instrument.

  • Primers for target genes (e.g., genes involved in keratinization, inflammation, or extracellular matrix production) and a housekeeping gene for normalization.

Procedure:

  • Cell Culture: Culture human keratinocytes in appropriate media until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, primers for the target and housekeeping genes, and a suitable qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Metabolic_Pathway cluster_skin Skin (Epidermis/Dermis) RP This compound ROL Retinol RP->ROL Hydrolysis (Carboxylesterases, Retinyl Ester Hydrolases) RAL Retinaldehyde ROL->RAL Oxidation (ADH/RolDH) RPalm Retinyl Palmitate (Storage) ROL->RPalm Esterification (LRAT/ARAT) RAL->ROL Reduction tRA all-trans-Retinoic Acid RAL->tRA Oxidation (ALDH) Signaling_Pathway cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tRA all-trans-Retinoic Acid (from this compound metabolism) CRABP CRABP tRA->CRABP RAR RAR CRABP->RAR Transport RARE RARE RAR->RARE Binds as Heterodimer with RXR RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene Modulates Experimental_Workflow start Start: Human Skin Explant franz_cell Mount on Franz Diffusion Cell start->franz_cell dosing Topical Application of This compound franz_cell->dosing incubation Incubation (e.g., 24 hours at 37°C) dosing->incubation separation Separate Epidermis and Dermis incubation->separation extraction Solvent Extraction of Retinoids separation->extraction analysis HPLC-UV Analysis extraction->analysis quantification Quantification of Metabolites analysis->quantification

References

Retinyl Propionate: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), an ester of retinol (B82714) (Vitamin A), is a widely utilized retinoid in the cosmetics and pharmaceutical industries, valued for its efficacy in treating various skin conditions, including photoaging and acne. Its popularity stems from a favorable profile of being more stable than its parent compound, retinol, while retaining significant biological activity upon conversion in the skin. This technical guide provides an in-depth analysis of the stability and degradation profile of retinyl propionate. It consolidates quantitative stability data, details experimental protocols for stability assessment, and elucidates the primary degradation and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of products containing this compound.

Chemical Profile and Stability Overview

This compound (RP) is the ester of retinol and propionic acid. This esterification significantly enhances its stability compared to free retinol, which is notoriously unstable and prone to degradation by light, heat, and oxygen. However, this compound is not completely inert and its stability is a critical factor to consider in formulation development and storage.

Key Stability Considerations:

  • Light Sensitivity: Like all retinoids, this compound is susceptible to photodegradation. Exposure to UV radiation can lead to isomerization and cleavage of the polyene chain, resulting in a loss of biological activity.

  • Thermal Lability: Elevated temperatures accelerate the degradation of this compound. Thermal stress can induce isomerization and oxidation.

  • Oxidative Degradation: The conjugated double bond system in the retinoid structure is a prime target for oxidation. The presence of oxygen, especially in combination with light or heat, can lead to the formation of various oxidation products.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis to yield retinol and propionic acid. This is a key step in its bioactivation within the skin but can also be a degradation pathway in aqueous formulations, depending on the pH.

Quantitative Stability Data

The stability of this compound is highly dependent on the formulation, packaging, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Thermal Stability of this compound in Different Formulations

Formulation TypeTemperature (°C)DurationThis compound Remaining (%)Reference
Oil-in-water emulsion47 days62%[1]
Uncoated (neat)4512 weeks62%[2]
Encapsulated (lipid nanoparticles)4512 weeks>90%[2]
Commercial Cosmetic256 months20-100% (formulation dependent)[3][4]
Commercial Cosmetic406 months0-60% (formulation dependent)[3][4]

Table 2: Photostability of this compound

Formulation TypeLight SourceExposureThis compound Degradation (%)Reference
Not specifiedLight exposure6 monthsUp to 80%[3][4]
CreamNot specifiedNot specifiedLight degradation was more pronounced than temperature-induced degradation[3][4]

Degradation Pathways

The degradation of this compound proceeds through several key pathways, often in combination.

  • Isomerization: The all-trans configuration of the polyene chain is the most biologically active. Exposure to light and heat can cause isomerization to various cis-isomers, such as 13-cis-retinyl propionate. While some cis-isomers retain partial activity, they are generally less effective than the all-trans form.

  • Oxidation: Oxidative attack on the conjugated double bond system can lead to the formation of epoxides, aldehydes, and carboxylic acids, ultimately leading to cleavage of the retinoid backbone and a complete loss of activity.

  • Hydrolysis: In the presence of water, particularly at non-neutral pH, this compound can be hydrolyzed to retinol and propionic acid.

  • Anhydroretinol Formation: Under certain conditions, particularly thermal stress, this compound can undergo elimination to form anhydroretinol, an inactive degradation product.[1]

Below is a diagram illustrating the main degradation pathways.

Degradation Pathways of this compound RP This compound (all-trans) cis_RP cis-Retinyl Propionate (e.g., 13-cis) RP->cis_RP Isomerization (Light, Heat) Oxidized_Products Oxidized Products (Epoxides, Aldehydes, etc.) RP->Oxidized_Products Oxidation (Oxygen, Light, Heat) Retinol Retinol RP->Retinol Hydrolysis (Water, pH) Anhydroretinol Anhydroretinol RP->Anhydroretinol Elimination (Heat)

Caption: Primary degradation routes for this compound.

Metabolic Pathway in Skin

The biological activity of topically applied this compound is dependent on its enzymatic conversion to more active forms within the skin.[1][5][6]

  • Hydrolysis: Upon penetration into the epidermis, this compound is hydrolyzed by skin esterases to release retinol and propionic acid.[5][6]

  • Oxidation to Retinaldehyde: Retinol is then reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs).

  • Oxidation to Retinoic Acid: Finally, retinaldehyde is irreversibly oxidized to all-trans retinoic acid (tRA) by retinaldehyde dehydrogenases (RALDHs). tRA is the primary biologically active form of vitamin A that binds to nuclear receptors (RARs and RXRs) to modulate gene expression.[7]

The following diagram illustrates this metabolic activation pathway.

Metabolic Activation of this compound in Skin RP This compound Retinol Retinol RP->Retinol Hydrolysis (Esterases) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (reversible) (RDHs) tRA all-trans-Retinoic Acid (tRA) Retinaldehyde->tRA Oxidation (irreversible) (RALDHs) Nuclear_Receptors Nuclear Receptors (RAR, RXR) tRA->Nuclear_Receptors Binding Gene_Expression Gene Expression Modulation Nuclear_Receptors->Gene_Expression Activation

Caption: Bioactivation of this compound in keratinocytes.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating HPLC-UV method for the quantification of this compound and the detection of its degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., cream, lotion) into a volumetric flask.

  • Dissolve and extract the this compound using a suitable solvent such as methanol or a mixture of methanol and isopropanol. Sonication may be required to ensure complete extraction.

  • Bring the flask to volume with the extraction solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

The workflow for a typical stability study is depicted below.

Experimental Workflow for this compound Stability Study Start Start: Stability Study Initiation Sample_Prep Sample Preparation (Formulation in final packaging) Start->Sample_Prep Stress_Conditions Exposure to Stress Conditions (e.g., 40°C/75% RH, Photostability Chamber) Sample_Prep->Stress_Conditions Sampling Sample Withdrawal at Pre-defined Time Points Stress_Conditions->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Data_Analysis Data Analysis (Quantification of RP and Degradants) Analysis->Data_Analysis Report Report Generation Data_Analysis->Report Forced Degradation Study Logic RP_Sample This compound Sample Acid Acidic Hydrolysis RP_Sample->Acid Base Basic Hydrolysis RP_Sample->Base Oxidation Oxidation RP_Sample->Oxidation Heat Thermal Stress RP_Sample->Heat Light Photostress RP_Sample->Light Analysis Analysis by Stability-Indicating Method (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway_Elucidation Elucidation of Degradation Pathways Identification->Pathway_Elucidation

References

Retinyl Propionate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7069-42-3

Molecular Formula: C₂₃H₃₄O₂

Molecular Weight: 342.51 g/mol [1][2][3]

Core Data and Properties

Retinyl propionate (B1217596) is a synthetic ester of retinol (B82714) (Vitamin A) and propionic acid.[4] It is a stable, oil-soluble compound utilized in skincare and pharmaceutical preparations for its anti-aging and skin-renewing properties.[5] Its enhanced stability and favorable molecular size for transdermal delivery make it a compound of significant interest in dermatological research and cosmetic science.

Physicochemical Properties
PropertyValueReference
CAS Number 7069-42-3[1][2][3][6]
Molecular Formula C₂₃H₃₄O₂[1][2][4]
Molecular Weight 342.51 g/mol [1][2][3]
Appearance Thick Yellow Oil / Yellow to yellow-green to green liquid[2]
Purity (typical) ≥95% (sum of isomers, HPLC)[1]
Synonyms Retinol propionate, Vitamin A propionate, all-trans-Retinyl propionate[2][4][7]
IUPAC Name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate[4]
SMILES CCC(=O)OC\C=C(\C)\C=C\C=C(\C)\C=C\C1=C(C)CCCC1(C)C
InChI Key SFRPDSKECHTFQA-ONOWFSFQSA-N[4][6]

Molecular Structure
Molecular structure of Retinyl propionate Figure 1: Molecular structure of this compound.

Mechanism of Action and Signaling Pathway

Upon topical application, this compound penetrates the skin and is enzymatically hydrolyzed by esterases to yield retinol and propionic acid. Retinol then undergoes a two-step oxidation process to become the biologically active form, all-trans-retinoic acid (ATRA). This conversion is a critical step for its therapeutic effects.

ATRA modulates gene expression by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This heterodimeric complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade influences a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Retinoid_Signaling_Pathway cluster_skin Skin Layers cluster_cell Cellular Compartment Retinyl_propionate This compound (Topical Application) Retinol Retinol Retinyl_propionate->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol/Retinol Dehydrogenases ATRA all-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA Retinaldehyde Dehydrogenases ATRA_in ATRA ATRA->ATRA_in Cellular Uptake RAR_RXR RAR-RXR Heterodimer ATRA_in->RAR_RXR Binding RARE RARE (DNA) RAR_RXR->RARE Binding Gene_expression Target Gene Transcription RARE->Gene_expression Activation/Repression Biological_effects Cellular Proliferation, Differentiation, Collagen Synthesis Gene_expression->Biological_effects

Figure 2: Retinoid signaling pathway.

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of this compound via esterification of retinol.

Materials:

  • Retinol (Vitamin A)

  • Propionic acid

  • p-toluenesulfonic acid (catalyst)

  • Cyclohexane (B81311) (solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a reaction flask, add retinol (e.g., 900g), propionic acid (e.g., 250g), p-toluenesulfonic acid (e.g., 1g), and cyclohexane (e.g., 4L).[4]

  • Stir the mixture and heat to reflux at approximately 70°C for 2 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove the catalyst and any unreacted propionic acid.[4]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the cyclohexane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[4]

  • Further purification can be achieved using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain high-purity this compound.

Synthesis_Workflow Reactants Retinol, Propionic Acid, p-toluenesulfonic acid, Cyclohexane Reaction Reflux at 70°C, 2h Reactants->Reaction Workup Cooling, Aqueous Wash Reaction->Workup Drying Dry with MgSO4, Filtration Workup->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Figure 3: Synthesis and purification workflow.
HPLC Analysis of this compound in a Cosmetic Formulation

This protocol provides a method for the quantitative analysis of this compound in a cream-based cosmetic product.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound standard

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the cosmetic cream into a centrifuge tube.

    • Add a known volume of methanol (e.g., 10 mL) to the tube.

    • Vortex vigorously for 5 minutes to disperse the cream and extract the this compound.

    • Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 85% acetonitrile and increasing to 100% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 325 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method for assessing the penetration of this compound through the skin using Franz diffusion cells.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Formulation containing this compound

  • Water bath with a circulating pump

  • Magnetic stirrers

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells.

  • Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C to mimic skin surface temperature and allow the skin to equilibrate for 30 minutes.

  • Dosing: Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution via the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method as described in section 3.2.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time curve.

Gene Expression Analysis

This compound, through its conversion to ATRA, can modulate the expression of numerous genes in skin cells. Studies have shown that retinoids can influence the expression of genes involved in collagen synthesis, extracellular matrix production, and cellular differentiation. For instance, in human foreskin fibroblasts, a combination of this compound and hydroxypinacolone retinoate was found to synergistically enhance the expression of type IV collagen (COL4A1), Cellular Retinol-Binding Protein I (CRBP-I), and Retinoic Acid Receptor Beta (RARB) genes.

A general workflow for analyzing changes in gene expression in skin cells treated with this compound is as follows:

Gene_Expression_Workflow Cell_culture Culture Skin Cells (e.g., Fibroblasts, Keratinocytes) Treatment Treat with this compound Cell_culture->Treatment RNA_extraction Total RNA Extraction Treatment->RNA_extraction RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_extraction->RNA_QC cDNA_synthesis cDNA Synthesis RNA_QC->cDNA_synthesis qPCR Quantitative PCR (qPCR) for specific genes cDNA_synthesis->qPCR RNA_seq RNA Sequencing (Transcriptome-wide analysis) cDNA_synthesis->RNA_seq Data_analysis Data Analysis and Identification of Differentially Expressed Genes qPCR->Data_analysis RNA_seq->Data_analysis

Figure 4: Gene expression analysis workflow.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Retinyl Propionate's Impact on Keratinocyte Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinoic acid, is a promising compound in dermatology and cosmetic science for its potential to mitigate the signs of skin aging. Its mechanism of action, like other retinoids, involves the modulation of gene expression in skin cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the gene expression changes induced by retinyl propionate in keratinocytes, detailed experimental protocols for replication, and a summary of the key signaling pathways involved. While direct, extensive quantitative gene expression data for this compound is not widely available in public databases, this guide synthesizes findings from comparative studies and data from its parent compound, retinoic acid, to provide a comprehensive overview.

Data Presentation: Gene Expression Analysis

Studies indicate that this compound and retinol (B82714) elicit similar gene expression patterns in keratinocytes, with this compound demonstrating a greater magnitude of response. The following tables summarize the key gene categories and specific genes regulated by retinoids in keratinocytes, based on microarray and transcriptomic analyses of the effects of retinoic acid, which represents the active form of this compound after metabolic conversion in the skin.

Table 1: Regulation of Keratinocyte Differentiation and Proliferation Markers by Retinoids

Gene CategoryGene SymbolRegulationFunction
Keratins KRT1, KRT10DownMarkers of terminal differentiation
KRT5, KRT14DownBasal keratinocyte markers
KRT13, KRT19UpMarkers of non-cornified epithelia
Cornified Envelope Precursors LOR, FLGDownEssential for skin barrier formation
IVLDownCross-linking protein in the cornified envelope
Cell Cycle Regulators p21 (CDKN1A)UpCell cycle arrest
Cyclin D1 (CCND1)DownPromotes cell cycle progression

Table 2: Modulation of Signaling Pathways and Cellular Processes by Retinoids

Gene CategoryGene SymbolRegulationFunction
Retinoic Acid Metabolism CYP26A1UpCatabolism of retinoic acid (feedback)
CRABP2UpIntracellular transport of retinoic acid
Extracellular Matrix MMP1, MMP3DownDegradation of collagen
COL1A1, COL3A1UpCollagen synthesis
Apoptosis Caspase 3, 7, 9UpExecution of apoptosis
Bcl-2DownAnti-apoptotic protein
Hyaluronic Acid Synthesis HAS2, HAS3UpSynthesis of hyaluronic acid

Experimental Protocols

Keratinocyte Cell Culture and Treatment
  • Cell Line: Primary Normal Human Epidermal Keratinocytes (NHEK) or immortalized keratinocyte cell lines (e.g., HaCaT, hTERT-keratinocytes).

  • Culture Medium: Keratinocyte-SFM (Serum-Free Medium) supplemented with bovine pituitary extract (BPE) and human recombinant epidermal growth factor (EGF).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment:

    • Seed keratinocytes at a density of 2 x 10^5 cells/well in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 100 nM). A vehicle control (medium with the same concentration of DMSO) must be included.

    • Replace the existing medium with the treatment or vehicle control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate by passing it through a fine-gauge needle or using a commercial homogenizer.

  • Proceed with RNA isolation according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the RNA in RNase-free water.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like microarray or RNA-sequencing.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

  • Microarray Analysis:

    • Label amplified antisense RNA (aRNA) with a fluorescent dye (e.g., Cy3).

    • Hybridize the labeled aRNA to a human whole-genome microarray chip.

    • Wash the chip to remove non-specifically bound probes.

    • Scan the microarray chip using a laser scanner to detect fluorescence intensity.

    • Normalize the raw data and perform statistical analysis to identify differentially expressed genes between this compound-treated and vehicle control samples.

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway in Keratinocytes

This compound is a pro-drug that is metabolized within the keratinocyte to retinol and subsequently to its active form, all-trans-retinoic acid (ATRA). ATRA then enters the nucleus and binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Retinoid_Signaling_Pathway cluster_cell Keratinocyte RP This compound ROL Retinol RP->ROL Metabolism ATRA All-trans-Retinoic Acid (ATRA) ROL->ATRA Metabolism Complex ATRA-RAR/RXR Heterodimer ATRA->Complex Binds RAR RAR RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription Regulates Cell_Response Cellular Responses: - Differentiation - Proliferation - Apoptosis Transcription->Cell_Response Leads to Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Retinoid signaling pathway in keratinocytes.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the key steps involved in analyzing the effect of this compound on keratinocyte gene expression.

Experimental_Workflow cluster_analysis Culture 1. Keratinocyte Culture Treatment 2. Treatment (this compound vs. Vehicle) Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (Spectrophotometry & Electrophoresis) RNA_Isolation->QC Analysis 5. Gene Expression Analysis QC->Analysis qRT_PCR qRT-PCR Microarray Microarray / RNA-seq Data_Analysis 6. Data Analysis (Differential Expression) qRT_PCR->Data_Analysis Microarray->Data_Analysis Interpretation 7. Biological Interpretation (Pathway & Functional Analysis) Data_Analysis->Interpretation

Caption: Experimental workflow for gene expression analysis.

Conclusion

This compound exerts its biological effects on keratinocytes through the modulation of a wide array of genes involved in critical cellular processes such as differentiation, proliferation, and extracellular matrix remodeling. While it shares a similar mechanism of action with other retinoids, evidence suggests a potentially higher bioactivity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the specific molecular effects of this compound and its potential applications in dermatological and cosmetic product development. Further studies providing detailed, quantitative transcriptomic data for this compound will be crucial for a more complete understanding of its unique biological signature.

The Indirect Interaction of Retinyl Propionate with Retinoic Acid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), a retinyl ester, is a widely utilized compound in dermatological and cosmetic formulations. Its biological effects are intrinsically linked to the retinoid signaling pathway, which is primarily mediated by the nuclear retinoic acid receptors (RARs). This technical guide provides an in-depth analysis of the interaction between retinyl propionate and RARs. It is crucial to understand that this compound does not directly bind to or activate RARs. Instead, it functions as a prodrug, undergoing enzymatic conversion to retinol (B82714), then to retinaldehyde, and ultimately to all-trans retinoic acid (ATRA), the cognate ligand for RARs. This guide will detail the metabolic conversion of this compound, present quantitative data on its indirect activation of RARs, and provide comprehensive experimental protocols for the key assays used to elucidate this pathway.

Introduction: The Retinoid Signaling Pathway

The biological effects of vitamin A and its derivatives, known as retinoids, are predominantly mediated by a class of nuclear receptors called retinoic acid receptors (RARs) and retinoid X receptors (RXRs). RARs, which exist as three subtypes (RARα, RARβ, and RARγ), form heterodimers with RXRs. In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins, leading to transcriptional repression.

The binding of an agonist, such as all-trans retinoic acid (ATRA), to the ligand-binding domain (LBD) of RAR induces a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately results in the transcriptional activation of target genes. These genes are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.

Retinyl esters, such as this compound, are considered pre-retinoids or prodrugs. They lack the free carboxylic acid group that is essential for direct, high-affinity binding to the RAR LBD. Consequently, their retinoid activity is entirely dependent on their metabolic conversion to ATRA within target tissues like the skin.

Metabolic Conversion of this compound to Retinoic Acid

The conversion of this compound to ATRA is a multi-step enzymatic process that occurs within keratinocytes and other skin cells. This metabolic cascade is the rate-limiting factor for the biological activity of this compound.

dot

Metabolic_Conversion RP This compound Retinol Retinol RP->Retinol Esterase Retinal Retinaldehyde Retinol->Retinal Alcohol Dehydrogenase (ADH) / Retinol Dehydrogenase (RDH) ATRA All-trans Retinoic Acid Retinal->ATRA Retinaldehyde Dehydrogenase (RALDH) RAR RAR/RXR Heterodimer ATRA->RAR Binding and Activation Gene Target Gene Transcription RAR->Gene

Caption: Metabolic pathway of this compound to all-trans retinoic acid.

As illustrated, the first step is the hydrolysis of the ester bond of this compound by esterases present in the skin, releasing retinol. Retinol is then reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). Finally, retinaldehyde is irreversibly oxidized to ATRA by retinaldehyde dehydrogenases (RALDHs). It is this endogenously synthesized ATRA that serves as the active ligand for RARs.

Quantitative Analysis of this compound Metabolism and RARα Activation

While direct binding affinity data (Kd or Ki values) for this compound with RAR subtypes are not available in the scientific literature, reflecting its nature as a prodrug, studies have quantified its metabolic conversion and subsequent RAR activation. A key study investigated the metabolism of radiolabeled this compound in ex vivo human skin and its ability to activate RARα in a reporter cell line.

Table 1: Metabolism of this compound in Ex Vivo Human Skin (24-hour treatment)

AnalyteEpidermis (% of applied dose)Dermis (% of applied dose)
This compound0.40Not Reported
Retinol0.170.08

Data adapted from a study on the metabolic profile of retinoids in human skin models.

These data demonstrate that after 24 hours of topical application, a significant portion of this compound is converted to retinol in both the epidermis and dermis. This retinol is then available for further conversion to ATRA.

The functional consequence of this metabolic conversion is the activation of RARs. This can be quantified using a reporter gene assay, where the activation of an RAR subtype drives the expression of a reporter gene, such as luciferase.

Table 2: RARα Activation by Retinoids in a Reporter Cell Line

CompoundConcentrationRARα Activation (Fold Induction over Vehicle)
This compound1 µM~4.5
Retinol1 µM~3.0
Retinoic Acid1 µM~12.0

Illustrative data based on trends reported in the literature. Actual values can vary based on experimental conditions.

The results from such assays show that this compound is a more potent activator of RARα than retinol on an equimolar basis, suggesting efficient conversion. However, its activity is still significantly lower than that of ATRA, the direct ligand.

Experimental Protocols

Radioligand Binding Assay for RARs

This assay is used to determine the binding affinity of a ligand for a receptor. While not expected to show significant binding for this compound, it is the standard method for characterizing direct RAR ligands.

dot

Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., nuclear extracts from cells overexpressing RAR subtype) start->prep incubation Incubate Receptor with Radiolabeled Ligand (e.g., [3H]-ATRA) and varying concentrations of Test Compound (this compound) prep->incubation separation Separate Bound from Free Ligand (e.g., filtration through GF/B filters) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki values quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts from cells transiently or stably overexpressing the RAR subtype of interest (RARα, RARβ, or RARγ).

  • Binding Reaction: In a multi-well plate, incubate the nuclear extract with a fixed concentration of a high-affinity radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid) and a range of concentrations of the unlabeled test compound (this compound).

  • Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (typically 4-16 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

RAR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate an RAR subtype and induce the transcription of a reporter gene.

Luciferase_Assay_Workflow start Start transfection Co-transfect cells (e.g., HEK293T) with an RAR expression vector and a RARE-luciferase reporter vector start->transfection plating Plate transfected cells in a multi-well plate transfection->plating treatment Treat cells with varying concentrations of Test Compound (this compound) plating->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay analysis Data Analysis: Calculate fold induction over vehicle control luciferase_assay->analysis end End analysis->end

"Retinyl propionate" effects on collagen production in fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of Retinyl Propionate (B1217596) on Collagen Production in Fibroblasts

Introduction

Retinyl propionate, an ester of retinol (B82714) (Vitamin A) and propionic acid, is a stable form of retinoid utilized in advanced skincare and dermatological research.[1][2] Like other retinoids, its biological effects are mediated through its conversion to the active form, all-trans-retinoic acid (ATRA).[3] this compound is noted for its superior skin penetration compared to other retinol esters like retinyl palmitate, allowing for higher concentrations to reach the deeper layers of the skin where fibroblasts reside.[1][4] This guide provides a technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in stimulating collagen production in fibroblasts.

Mechanism of Action: Signaling Pathways

The primary mechanism by which this compound influences collagen synthesis involves its enzymatic conversion within the skin to retinoic acid, which then modulates gene expression.[3][5]

  • Conversion to Retinoic Acid: Upon topical application, this compound penetrates the epidermis and dermis.[6] Skin esterases hydrolyze it into free retinol and propionic acid.[3] Retinol is then subjected to a two-step oxidation process: first to retinaldehyde, and subsequently to all-trans-retinoic acid (ATRA), the biologically active form.[7]

  • Nuclear Receptor Activation: ATRA enters the nucleus of fibroblast cells and binds to specific nuclear receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][8]

  • Gene Transcription Modulation: This ligand-receptor complex (ATRA-RAR/RXR) binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[9] This binding regulates the transcription of genes involved in extracellular matrix (ECM) homeostasis.[8]

  • Stimulation of Collagen Synthesis: The activation of this pathway leads to an increase in the gene expression of procollagen (B1174764) (the precursor to collagen), particularly types I and III.[8][10] Retinoids are also known to stimulate fibroblast activity and proliferation through the TGF-β/CTGF (Transforming Growth Factor-beta / Connective Tissue Growth Factor) pathway.[8][11]

  • Inhibition of Collagen Degradation: Concurrently, retinoids inhibit the expression and activity of matrix metalloproteinases (MMPs), such as collagenase, which are enzymes responsible for the degradation of collagen in the ECM.[8][12] This dual action of promoting synthesis and inhibiting degradation leads to a net increase in dermal collagen content.

This compound Signaling Pathway cluster_skin Skin Layers (Epidermis/Dermis) cluster_fibroblast Fibroblast cluster_nucleus Nucleus cluster_ecm Extracellular Matrix RP This compound Retinol Retinol RP->Retinol Hydrolysis (Esterases) Retinal Retinaldehyde Retinol->Retinal ATRA All-Trans-Retinoic Acid (ATRA) Retinal->ATRA Oxidation Receptors RAR / RXR Receptors ATRA->Receptors Binds to RARE RARE (DNA) Receptors->RARE Binds to Gene_Collagen Procollagen Gene Transcription RARE->Gene_Collagen Upregulates Gene_MMP MMP Gene Transcription RARE->Gene_MMP Downregulates Collagen_Syn Increased Collagen Synthesis Gene_Collagen->Collagen_Syn MMP_Inhibit Decreased MMP Activity Gene_MMP->MMP_Inhibit TGF TGF-β Pathway TGF->Gene_Collagen Stimulates ATRA_cyto ATRA

Caption: this compound's metabolic and signaling cascade in fibroblasts.

Quantitative Data on Retinoid Effects

While studies often focus on retinol or combinations, the data provides strong evidence for the efficacy of this compound in stimulating components of the dermal matrix. The following table summarizes key quantitative findings from in-vitro and ex-vivo studies on retinoids, including this compound and its close analogue, retinol.

Retinoid/CompoundModel SystemConcentrationMeasured ParameterResultCitation
This compound (RP) & Hydroxypinacolone Retinoate (HPR)Human Foreskin Fibroblasts (HFF-1)9 µg/mL RP & 5 µg/mL HPRType IV Collagen mRNA ExpressionSynergistically enhanced expression[13][14]
This compound (RP) & Hydroxypinacolone Retinoate (HPR)Human Foreskin Fibroblasts (HFF-1)9 µg/mL RP & 5 µg/mL HPRFibroblast ProliferationPromoted proliferation at 24 hours[13][14]
This compound (RP)Ex vivo human skinNot specifiedCollagen IIIIncreased Collagen III protein[2]
Retinol (0.4%)Photoaged human forearm skin (in vivo)0.4%Type I Collagen (COL1) mRNA2.3-fold increase[15]
Retinol (0.4%)Photoaged human forearm skin (in vivo)0.4%Procollagen I (proCOL1) Protein1.8-fold increase[15]
Retinol (0.4%)Photoaged human forearm skin (in vivo)0.4%Procollagen I Staining (Upper Dermis)40% increase[15]
Retinol (0.4%)Photoaged human forearm skin (in vivo)0.4%Procollagen I Staining (Lower Dermis)90% increase[15]
All-trans-retinoic acidHuman Skin Fibroblasts10⁻⁵ MProcollagen ProductionMarkedly reduced*[16][17]

*Note: Some in-vitro studies using high concentrations of pure retinoic acid have shown an inhibitory effect on collagen synthesis, which contrasts with the in-vivo evidence where topical application of precursors like retinol and this compound consistently leads to increased collagen deposition.[16][18] This discrepancy may be due to differences in experimental conditions, feedback mechanisms, and the complex tissue environment in vivo.

Experimental Protocols

Standardized in-vitro assays are crucial for evaluating the efficacy of compounds like this compound. Below are detailed methodologies for key experiments.

Experimental Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture Culture Human Dermal Fibroblasts (e.g., HDF, HFF-1) Seed Seed Cells into Multi-Well Plates Culture->Seed Attach Incubate for 24h for Cell Attachment Seed->Attach Starve Serum-Starve Cells (Optional, for synchronization) Attach->Starve Treat Treat with this compound (Various Concentrations) Starve->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay_Prolif Assay 1: Proliferation (e.g., MTT, BrdU) Incubate->Assay_Prolif Assay_Gene Assay 2: Gene Expression (RT-qPCR for COL1A1) Incubate->Assay_Gene Assay_Protein Assay 3: Protein Quantification (Sircol Assay, Western Blot) Incubate->Assay_Protein Analyze Data Analysis and Statistical Comparison Assay_Prolif->Analyze Assay_Gene->Analyze Assay_Protein->Analyze

Caption: General workflow for in-vitro testing of this compound on fibroblasts.
Fibroblast Proliferation Assay (MTT Method)

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[19][20]

  • Cell Culture: Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[19]

  • Treatment: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cell cycle. Subsequently, cells are treated with various concentrations of this compound (e.g., 1-10 µg/mL) or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reaction: The treatment medium is discarded, and 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free media is added to each well. The plate is incubated for 3 hours at 37°C.[19]

  • Measurement: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is agitated for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[19]

Collagen Gene Expression Analysis (RT-qPCR)

This method quantifies the mRNA levels of collagen genes (e.g., COL1A1, COL3A1) to assess the transcriptional impact of this compound.[21]

  • Cell Culture and Treatment: Fibroblasts are cultured and treated with this compound in 6-well plates as described above.

  • RNA Extraction: After the incubation period (e.g., 24 hours), total RNA is extracted from the fibroblast cell lysates using a suitable RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[19]

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (e.g., COL1A1) and a reference gene (e.g., GAPDH, RPL27). The reaction is performed using a SYBR Green-based master mix on a real-time PCR system.[19][22]

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing it to the vehicle-treated control group.

Collagen Protein Quantification (Sircol™ Soluble Collagen Assay)

This colorimetric assay is used to quantify the amount of newly synthesized, soluble collagen released into the cell culture medium or extracted from the cell layer.

  • Sample Collection: Following cell culture and treatment with this compound for a desired period (e.g., 72 hours), the culture medium is collected. The cell layer can also be harvested and acid-pepsin digested to measure cell-associated collagen.

  • Assay Procedure:

    • 100 µL of the collected medium or cell extract is added to a microcentrifuge tube.

    • 1.0 mL of Sircol Dye Reagent is added, and the mixture is gently inverted for 30 minutes. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

    • The collagen-dye complex is pelleted by centrifugation (e.g., 12,000 rpm for 10 minutes).

    • The supernatant is discarded, and the pellet is washed with an acid-salt wash reagent.

    • The washed pellet is dissolved in an alkali reagent.

  • Measurement: The absorbance of the resulting solution is read at 555 nm. The collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of purified collagen.

Conclusion

This compound stands as an effective retinoid for stimulating collagen production in dermal fibroblasts. Its superior penetration and efficient conversion to retinoic acid allow it to potently modulate gene expression, leading to both an increase in collagen synthesis and a decrease in its degradation. Quantitative in-vitro and in-vivo data, primarily from its close analogue retinol, demonstrate significant increases in collagen mRNA and protein levels. The experimental protocols outlined provide a robust framework for researchers and drug development professionals to further investigate and quantify the anti-aging and dermal remodeling effects of this compound.

References

Retinyl Propionate: A Technical Guide to Bioavailability and Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl propionate (B1217596), an ester of retinol (B82714), has emerged as a promising retinoid in dermatological and cosmetic applications. Its unique molecular structure offers a favorable balance of stability, efficacy, and reduced irritation potential compared to other vitamin A derivatives. This technical guide provides an in-depth analysis of the bioavailability and skin penetration of retinyl propionate, drawing upon key scientific studies. It summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Retinoids are a class of compounds derived from vitamin A that play a crucial role in various physiological processes, including cell growth, differentiation, and immune function. In dermatology, they are widely used to treat acne, psoriasis, and photoaging. This compound (RP) is a synthetic ester of retinol (ROL) and propionic acid.[1] It is considered a more stable form of vitamin A compared to retinol itself.[1] The efficacy of topically applied retinoids is largely dependent on their ability to penetrate the stratum corneum and their subsequent conversion to the biologically active form, all-trans-retinoic acid (ATRA). This guide focuses on the scientific evidence detailing the skin penetration, metabolic fate, and bioavailability of this compound.

Comparative Bioavailability and Skin Penetration

A pivotal 2020 study provided a stoichiometric comparison of this compound, retinol, and retinyl palmitate (RPalm) in ex vivo human skin models. The findings from this study are central to understanding the advantages of this compound.

Skin Penetration

Studies have demonstrated that this compound exhibits superior or comparable skin penetration to retinol and significantly higher penetration than retinyl palmitate.[2][3] This is attributed to its optimal molecular weight and configuration, which allows for effective transdermal delivery.[1]

Table 1: Summary of Ex Vivo Human Skin Penetration of Retinoids

CompoundSkin LayerAmount Detected (pmol/cm²) after 24h
This compound (RP) Viable Epidermis~150
Dermis~50
Retinol (ROL) Viable Epidermis~125
Dermis~40
Retinyl Palmitate (RPalm) Viable Epidermis~50
Dermis~10

Note: Data are approximated from graphical representations in Bjerke et al. (2020) for illustrative purposes.

Metabolism in the Skin

Upon penetrating the skin, this compound is metabolized to retinol by esterases present in the skin.[4] This conversion is a critical step in its bioactivation. The metabolic pathway of this compound is distinct from that of retinol. While topically applied retinol is partially esterified to retinyl palmitate (a storage form) and also metabolized to inactive forms, this compound is primarily hydrolyzed to retinol, leading to a higher concentration of bioavailable retinol within the viable epidermis and dermis.[2][3]

Table 2: Metabolic Fate of Retinoids in Ex Vivo Human Skin after 24 hours

Applied CompoundPrimary Metabolite(s) in Viable Epidermis and Dermis
This compound (RP) Retinol (ROL)
Retinol (ROL) Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (inactive)
Retinyl Palmitate (RPalm) Minimal conversion

Source: Bjerke et al. (2020)[2][3]

Biological Activity

The ultimate measure of a retinoid's efficacy is its ability to activate retinoic acid receptors (RARs) and induce downstream biological effects.

RARα Activation

This compound has been shown to lead to higher activation of RARα, a key receptor for mediating the effects of retinoic acid, compared to retinol at stoichiometrically equivalent concentrations.[2][3] Retinyl palmitate showed a null effect on RARα activation.[2][3]

Hyaluronic Acid Synthesis

Increased hyaluronic acid (HA) synthesis is a well-known benefit of retinoid activity, contributing to improved skin hydration and turgor. In cultured human keratinocytes, this compound treatment resulted in significantly higher levels of hyaluronic acid synthesis compared to retinol.[2][3]

Table 3: Comparative Biological Activity of Retinoids

Biological MarkerThis compound (RP)Retinol (ROL)Retinyl Palmitate (RPalm)
RARα Activation HigherLower than RPNull effect
Hyaluronic Acid Synthesis HigherLower than RPNull effect

Source: Bjerke et al. (2020)[2][3]

Experimental Protocols

This section details the methodologies employed in the key studies to assess the skin penetration and bioavailability of this compound.

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

In vitro skin permeation studies are a standard method for evaluating the absorption of topical compounds. The Franz diffusion cell is the most common apparatus used for this purpose.

Protocol:

  • Skin Preparation: Full-thickness human skin, often obtained from abdominoplasty procedures, is used. The skin is dermatomed to a thickness of approximately 200-500 µm.

  • Franz Cell Assembly: The dermatomed skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The diffusion area is typically around 1.0-1.77 cm².

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant medium, such as phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 to ensure sink conditions for the lipophilic retinoids. The fluid is maintained at 32°C and constantly stirred.

  • Dosing: A finite dose (e.g., 5 mg/cm²) of the test formulation containing this compound is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis. The volume withdrawn is replaced with fresh receptor fluid.

  • Skin Analysis: At the end of the experiment, the skin surface is cleaned, and the skin is separated into the stratum corneum (via tape stripping), viable epidermis, and dermis. The amount of retinoid in each compartment is extracted and quantified.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying retinoids in biological matrices due to its high sensitivity and specificity.

Typical HPLC Parameters for Retinoid Analysis:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of solvents, such as water with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile, is employed to separate the different retinoids.

  • Detection: A UV detector set at a wavelength of 325-340 nm is typically used, as retinoids have a strong absorbance in this range.

  • Quantification: The concentration of each retinoid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the retinoids.

Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP This compound RP_in This compound RP->RP_in Penetration ROL Retinol (ROL) RP_in->ROL Hydrolysis Esterases Esterases Esterases->RP_in RAL Retinaldehyde (RAL) ROL->RAL Oxidation RDH Retinol Dehydrogenase (RDH) RDH->ROL ATRA all-trans-Retinoic Acid (ATRA) RAL->ATRA Oxidation RALDH Retinaldehyde Dehydrogenase (RALDH) RALDH->RAL CRABP CRABP ATRA->CRABP ATRA_nuc ATRA CRABP->ATRA_nuc Transport RAR RAR ATRA_nuc->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene Activation

Caption: Metabolic and Signaling Pathway of this compound in Skin.

Experimental Workflow

Experimental_Workflow start Start: Ex Vivo Skin Permeation Assay prep_skin Prepare Human Skin (Dermatome) start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_formulation Apply this compound Formulation (Donor) mount_skin->add_formulation incubate Incubate at 32°C (e.g., 24 hours) add_formulation->incubate collect_samples Collect Receptor Fluid at Time Points incubate->collect_samples process_skin Process Skin Layers (Stratum Corneum, Epidermis, Dermis) incubate->process_skin extract Extract Retinoids from Samples collect_samples->extract process_skin->extract analyze Quantify by HPLC extract->analyze end End: Determine Penetration and Metabolism analyze->end

Caption: Workflow for an Ex Vivo Skin Penetration Study.

Conclusion

References

Methodological & Application

Application Note: HPLC Analysis of Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a widely used ingredient in cosmetic and pharmaceutical products due to its enhanced stability compared to retinol. It is known for its efficacy in promoting skin cell proliferation, stimulating collagen production, and treating conditions such as acne. Accurate quantification of retinyl propionate in various formulations is crucial for quality control, stability testing, and ensuring product efficacy and safety. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The sample is first extracted with a suitable organic solvent. The extract is then injected into an HPLC system equipped with a C18 column. Isocratic or gradient elution with a mobile phase, typically composed of methanol (B129727) and water, allows for the separation of this compound from other components in the sample matrix. The separated compound is then detected by a UV detector at its maximum absorbance wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98.0% purity)

  • HPLC grade methanol

  • HPLC grade ethanol

  • HPLC grade water

  • Hexane (analytical grade)

  • Isopropanol (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Celite 545

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis detector

    • Autosampler

    • Column oven

    • Degasser

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Cosmetic Creams)

  • Accurately weigh approximately 1 gram of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 1 gram of Celite 545 to the tube.

  • Add 10 mL of an extraction solvent mixture (e.g., equal volumes of hexane, isopropanol, and ethyl acetate)[1][2].

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid particles.

  • Carefully collect the supernatant (the clear liquid extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • The filtered extract is now ready for HPLC analysis.

5. HPLC Chromatographic Conditions

A simple and rapid method for the simultaneous determination of retinol and its derivatives, including this compound, has been developed and validated[3][4]. The following conditions are based on established methods for retinoid analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (98:2, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 325 nm
Run Time Approximately 15 minutes

Data Presentation: Method Validation Summary

The performance of an HPLC method for the analysis of five common retinoids, including this compound, in cosmetic samples was evaluated, demonstrating its suitability for quality control.[3][4]

ParameterResult
Linearity Range Up to 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 14%
Method Limit of Detection (MLOD) 0.3 x 10⁻⁴ to 5.9 x 10⁻⁴ % w/w
Recovery Approximately 100%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Extraction Solvent weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Extract centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Important Considerations:

  • Light Sensitivity: Retinoids, including this compound, are sensitive to light and can degrade upon exposure. All experimental procedures should be performed under amber or low-actinic light conditions. Use amber glassware or wrap glassware in aluminum foil to protect samples and standards from light.[5][6]

  • Stability: Standard solutions and prepared samples should be analyzed as soon as possible. If storage is necessary, they should be kept at 2-8°C and protected from light. The stability of this compound in the specific sample matrix should be evaluated.

  • Method Validation: For use in a regulated environment, the analytical method must be fully validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

References

Application Notes and Protocols for Topical Delivery Systems of Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a well-regarded active ingredient in dermatology and cosmetology.[1] It offers the therapeutic benefits of retinoids, such as promoting collagen synthesis, reducing fine lines and wrinkles, and improving skin texture and hyperpigmentation, often with better tolerability than retinol or retinoic acid.[1][2] Its enhanced stability and unique metabolic profile make it a compelling candidate for advanced topical delivery systems.[1][3] Upon topical application, retinyl propionate penetrates the skin and is metabolized to retinol, which is then converted to the biologically active retinoic acid.[3] This conversion pathway is crucial for its mechanism of action, which involves binding to nuclear receptors and modulating gene expression related to cell proliferation, differentiation, and extracellular matrix protein synthesis.[4]

The primary challenge in formulating with this compound lies in its lipophilicity and susceptibility to degradation from light and oxygen.[5] Advanced topical delivery systems, such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), are designed to overcome these challenges by encapsulating the active ingredient. This encapsulation can enhance stability, improve skin penetration, and provide a controlled release, thereby maximizing efficacy while minimizing potential skin irritation.[6]

These application notes provide an overview of formulation strategies and detailed protocols for the preparation and characterization of this compound-loaded topical delivery systems.

Data Presentation: Formulation Characteristics

The following tables summarize typical quantitative data for different this compound formulations. These values are indicative and will vary based on the specific composition and preparation methods.

Table 1: Characteristics of this compound Nanoemulsions

ParameterTypical ValueMethod of Analysis
Mean Particle Size 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 90%HPLC
Drug Loading 0.1 - 1.0% (w/w)HPLC

Table 2: Characteristics of this compound Liposomes

ParameterTypical ValueMethod of Analysis
Mean Vesicle Size 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.4Dynamic Light Scattering (DLS)
Zeta Potential -15 to -35 mVElectrophoretic Light Scattering
Encapsulation Efficiency 70 - 95%HPLC
Drug Loading 0.1 - 0.5% (w/w)HPLC

Table 3: Characteristics of this compound Solid Lipid Nanoparticles (SLNs)

ParameterTypical ValueMethod of Analysis
Mean Particle Size 150 - 400 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency > 85%HPLC
Drug Loading 0.5 - 5.0% (w/w)HPLC

Experimental Protocols

Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Oil phase (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

  • Beakers and graduated cylinders

Protocol:

  • Oil Phase Preparation:

    • Accurately weigh the required amounts of the oil phase, this compound, and BHT.

    • Dissolve the this compound and BHT in the oil phase with gentle stirring until a clear solution is obtained.

  • Aqueous Phase Preparation:

    • Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.

    • Stir the mixture until a homogenous aqueous phase is formed.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer at approximately 1000 rpm for 30 minutes to form a coarse pre-emulsion.[2]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).[7]

    • Maintain the temperature of the formulation below 40°C during homogenization to prevent degradation of the this compound.

  • Cooling and Storage:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Store the formulation in an airtight, light-protected container at 4°C.

Preparation of this compound-Loaded Liposomes

This protocol outlines the preparation of liposomes using a modified ethanol (B145695) injection method.[8]

Materials:

  • This compound

  • Phospholipid (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer with heating plate

  • Syringe pump

  • Round bottom flask

  • Rotary evaporator (optional)

  • Analytical balance

Protocol:

  • Lipid Phase Preparation:

    • Dissolve the required amounts of phospholipid, cholesterol, and this compound in ethanol.

  • Hydration:

    • Heat the PBS solution to a temperature above the phase transition temperature of the lipid (e.g., 45 ± 2°C) in a round bottom flask.[8]

    • Maintain the temperature and stir the PBS at a constant rate (e.g., 500-700 rpm).[8]

  • Injection:

    • Using a syringe pump, slowly inject the lipid phase into the heated PBS solution.

    • Spontaneous formation of liposomes will occur.

  • Solvent Removal and Purification:

    • Continue stirring for 30 minutes to allow for the stabilization of the liposomes.

    • If necessary, remove the ethanol using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the liposomal suspension in a sealed, light-protected container at 4°C.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization technique.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl behenate)[9]

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

  • Analytical balance

Protocol:

  • Lipid Melt Preparation:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.[10]

    • Dissolve the this compound in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation:

    • Heat the purified water containing the surfactant to the same temperature as the lipid melt.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Quickly transfer the hot pre-emulsion to an ice bath and continue stirring at a lower speed until it cools down to room temperature.

    • The solidification of the lipid droplets will result in the formation of SLNs.

  • Storage:

    • Store the SLN dispersion in a sealed, light-protected container at 4°C.

Determination of Encapsulation Efficiency and Drug Loading

This protocol describes the quantification of this compound in the formulation and the calculation of encapsulation efficiency and drug loading using HPLC.

Principle: The total amount of this compound is determined by dissolving the formulation in a suitable solvent. The amount of unencapsulated (free) drug is determined by separating the nanoparticles from the aqueous phase by ultracentrifugation. The encapsulated drug is then calculated by subtracting the free drug from the total drug.

Protocol:

  • Sample Preparation:

    • Total Drug (Dt): Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.[11] Filter the solution through a 0.22 µm syringe filter.

    • Free Drug (Df): Centrifuge a known amount of the formulation at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.[11] Carefully collect the supernatant containing the free drug and filter it.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated HPLC-UV method. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (e.g., 90:10 v/v) and UV detection at 325 nm.[11][12]

    • Quantify the concentration of this compound in each sample by comparing the peak area with a standard curve of known concentrations.

  • Calculations:

    • Encapsulation Efficiency (%EE) = [(Dt - Df) / Dt] x 100

    • Drug Loading (%DL) = [(Dt - Df) / Weight of Nanoparticles] x 100

In Vitro Skin Permeation Study

This protocol details the use of Franz diffusion cells to assess the permeation of this compound from a topical formulation through an excised skin membrane.[5]

Materials:

  • Excised skin (e.g., rat, porcine, or human)

  • Franz diffusion cells

  • Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)

  • This compound formulation

  • Syringes and needles for sampling

Equipment:

  • Water bath with circulator

  • Magnetic stirrer for each Franz cell

  • HPLC system for analysis

Protocol:

  • Skin Preparation:

    • Excise the full-thickness skin and remove any subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

  • Equilibration:

    • Place the assembled Franz cells in a water bath maintained at 32 ± 0.5°C to simulate the physiological temperature of the skin surface.[5]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the this compound formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[5]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Stability Testing

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug products.[1][13]

Principle: The stability of the this compound formulation is assessed by storing it under various temperature, humidity, and light conditions and evaluating its physical and chemical properties at specified time points.

Protocol:

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[1]

    • Photostability: Expose the formulation to a light source according to ICH Q1B guidelines.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.[1]

    • Accelerated: 0, 3, and 6 months.[1]

  • Parameters to be Evaluated:

    • Physical Appearance: Color, odor, phase separation, and viscosity.

    • Particle Size and PDI: For nano-formulations.

    • pH

    • Assay of this compound: Quantification of the active ingredient by HPLC.

    • Degradation Products: Identification and quantification of any degradation products by HPLC.

    • Microbial Limits: According to pharmacopeial standards.

Visualization of Pathways and Workflows

Signaling Pathway of Retinoids in Skin

Retinoids, including the active metabolite of this compound, retinoic acid, exert their effects by modulating gene expression through nuclear receptors. A key pathway influenced by retinoids is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in extracellular matrix production.[14][15]

Retinoid Signaling Pathway RP This compound Retinol Retinol RP->Retinol Esterases RA Retinoic Acid Retinol->RA Dehydrogenases RAR_RXR RAR/RXR (Nuclear Receptors) RA->RAR_RXR TGF_beta_Receptor TGF-β Receptor RA->TGF_beta_Receptor Modulates RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Gene_Exp Target Gene Expression RARE->Gene_Exp Collagen_Synth Increased Collagen Synthesis Gene_Exp->Collagen_Synth MMP_Inhibition Decreased MMP Expression Gene_Exp->MMP_Inhibition SMADs SMAD Proteins TGF_beta_Receptor->SMADs TGF_beta TGF-β TGF_beta->TGF_beta_Receptor SMADs->Gene_Exp Activates

Caption: Simplified signaling pathway of this compound in skin cells.

Experimental Workflow for Nanoemulsion Formulation and Characterization

The following diagram illustrates the logical flow of experiments from formulation to characterization of a this compound nanoemulsion.

Nanoemulsion Workflow Start Start: Formulate This compound Nanoemulsion Charac Physicochemical Characterization Start->Charac Size Particle Size & PDI (DLS) Charac->Size Zeta Zeta Potential Charac->Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Charac->EE_DL Permeation In Vitro Skin Permeation Study (Franz Cells) EE_DL->Permeation Stability Stability Testing (ICH Guidelines) Permeation->Stability End End: Optimized & Stable Topical Formulation Stability->End

Caption: Workflow for nanoemulsion formulation and characterization.

Logical Relationship for In Vitro Skin Permeation Study

This diagram shows the key components and their relationships in an in vitro skin permeation study using a Franz diffusion cell.

Franz Cell Setup FranzCell Donor Compartment Skin Membrane Receptor Compartment ReceptorFluid Receptor Fluid (e.g., PBS + Tween 80) FranzCell:rec->ReceptorFluid WaterBath Water Bath (32°C) FranzCell->WaterBath Sampling Sampling Port FranzCell:rec->Sampling Formulation This compound Formulation Formulation->FranzCell:don Stirrer Magnetic Stirrer ReceptorFluid->Stirrer Analysis HPLC Analysis Sampling->Analysis

Caption: Key components of an in vitro skin permeation study.

References

Application Notes and Protocols: Retinyl Propionate in 3D Skin Models and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596) (RP), a synthetic ester derivative of vitamin A, is a stable and well-tolerated retinoid that has demonstrated significant potential in skin health and anti-aging applications.[1] Its slower conversion to retinoic acid compared to retinol (B82714) contributes to its favorable tolerability profile.[1] In the context of advanced in vitro systems, 3D skin models and tissue engineering provide a physiologically relevant platform to investigate the efficacy and mechanisms of action of topical agents like retinyl propionate. These models, which mimic the structure and function of human skin, are invaluable tools for preclinical assessment of safety and efficacy, reducing the reliance on animal testing.[2]

This document provides detailed application notes and experimental protocols for studying the effects of this compound in 3D skin models, with a focus on its role in extracellular matrix remodeling, cellular proliferation, and signaling pathways relevant to skin regeneration and tissue engineering.

Key Applications and Effects of this compound in 3D Skin Models

This compound has been shown to elicit a range of beneficial effects in 3D skin models, positioning it as a promising active ingredient for dermatological and cosmetic formulations.

  • Enhanced Bioactivity: Studies have shown that this compound exhibits a higher magnitude of response compared to retinol (ROL) and retinyl palmitate (RPalm) in human skin models.[3]

  • Increased Epidermal Thickness and Proliferation: Treatment with this compound leads to a significant increase in epidermal thickness and the proliferation of keratinocytes, as indicated by increased Ki67 staining in 3D epidermal skin equivalents.

  • Stimulation of Hyaluronic Acid Synthesis: this compound treatment has been demonstrated to yield higher levels of hyaluronic acid (HA) synthesis compared to retinol.[3]

  • Gene Expression Modulation: this compound stimulates gene expression patterns similar to retinol in keratinocytes, impacting pathways related to skin rejuvenation.[3][4]

  • Extracellular Matrix Remodeling: Retinoids, including this compound, are known to promote the synthesis of extracellular matrix components like collagen and elastin (B1584352), which are crucial for skin elasticity and firmness.[5][6] They can also inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix.[5]

  • Wound Healing and Skin Regeneration: Retinoids play a role in wound healing by promoting re-epithelialization, angiogenesis, and dermal regeneration.[7][8] They have been shown to suppress TGF-β1/Smad signaling, a key pathway in fibrosis, suggesting a role in scarless wound healing.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies using 3D skin models and related in vitro systems.

Table 1: Effect of Retinoids on Retinoic Acid Receptor-α (RARα) Activation

CompoundConcentrationFold Increase in RARα Activation (vs. Vehicle)Reference
This compound15.6 nM~1.5[5]
62.5 nM~2.5[5]
250 nM~4.0[5]
1000 nM~5.5[5]
4000 nM~6.0[5]
Retinol15.6 nM~0.5[5]
62.5 nM~1.0[5]
250 nM~2.0[5]
1000 nM~3.0[5]
4000 nM~3.5[5]
Retinyl Palmitate15.6 - 4000 nMNo significant effect[3]

Table 2: Effect of this compound on Hyaluronic Acid (HA) Synthesis

CompoundConcentration% Increase in HA Synthesis (vs. Vehicle)Reference
This compound1 µM~120%[3]
Retinol1 µM~80%[3]
Retinyl Palmitate1 µMNo significant effect[3]

Table 3: Effect of this compound on Gene Expression in Human Foreskin Fibroblasts (HFF-1)

GeneTreatment (Concentration)Fold Change in mRNA Expression (vs. Control)Reference
Type IV Collagen9 µg/mL this compoundSignificant synergistic enhancement with HPR[1][10]
CRBP-I9 µg/mL this compoundSignificant synergistic enhancement with HPR[1][10]
RARB9 µg/mL this compoundSignificant synergistic enhancement with HPR[1][10]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the effects of this compound in 3D skin models.

Construction of a Full-Thickness 3D Skin Model

This protocol describes the generation of a 3D skin equivalent composed of both a dermal and an epidermal layer.

Materials:

  • Human Neonatal Dermal Fibroblasts (NHDF)

  • Human Neonatal Epidermal Keratinocytes (NHEK)

  • Fibroblast Basal Medium (FBM™) & supplements

  • Keratinocyte Growth Medium (KGM™-Gold)

  • Rat tail collagen type I

  • 10x Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Glutamine

  • Sodium Bicarbonate

  • Cell culture inserts (e.g., for 12-well plates)

  • 12-well plates

Protocol:

  • Cell Culture: Culture NHDF in FBM™ supplemented with growth factors and NHEK in KGM™-Gold medium at 37°C and 5% CO₂.

  • Dermal Equivalent Preparation:

    • On ice, mix rat tail collagen type I, 10x MEM, glutamine, sodium bicarbonate, and FBS.

    • Add a suspension of NHDF to the collagen solution to achieve a final concentration of 2.5 x 10⁵ cells/mL.

    • Pipette 1.5 mL of the fibroblast-collagen mixture into each cell culture insert in a 12-well plate.

    • Incubate at 37°C and 5% CO₂ for 3-5 days to allow the collagen to polymerize and form a dermal equivalent.

  • Seeding of Keratinocytes:

    • Trypsinize and count the NHEK.

    • Seed 2 x 10⁵ NHEK onto the surface of each dermal equivalent.

    • Submerge the constructs in KGM™-Gold medium and incubate for 3 days.

  • Air-Liquid Interface Culture:

    • Raise the constructs to the air-liquid interface by lowering the level of the culture medium so that the epidermal layer is exposed to air while the dermal layer remains in contact with the medium.

    • Culture for an additional 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a suitable vehicle (e.g., DMSO) and add to the culture medium.

    • Treat the 3D skin models for the desired duration (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • After treatment with this compound, remove the culture medium from the 3D skin models.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well containing a skin model.

  • Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a spectrophotometer.

Quantification of Hyaluronic Acid (ELISA)

This protocol describes the quantification of hyaluronic acid in the culture medium of 3D skin models.

Materials:

  • Hyaluronic Acid ELISA Kit

  • Culture supernatants from treated and control 3D skin models

  • Microplate reader

Protocol:

  • Collect the culture medium from the 3D skin models after treatment.

  • Follow the manufacturer's instructions for the Hyaluronic Acid ELISA kit.

  • Typically, the protocol involves:

    • Adding standards and samples to a microplate pre-coated with a hyaluronic acid binding protein.

    • Incubating the plate.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme.

    • Incubating and washing again.

    • Adding a substrate solution to develop a color reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of hyaluronic acid in the samples based on the standard curve.

Gene Expression Analysis (RT-qPCR) for Collagen and Elastin

This protocol quantifies the mRNA levels of collagen (e.g., COL1A1, COL3A1) and elastin (ELN).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (COL1A1, COL3A1, ELN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Homogenize the 3D skin models and extract total RNA using a suitable kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Run the qPCR reaction using a thermal cycler.

    • Analyze the data using the 2^(-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protein Expression Analysis (Western Blot) for Collagen and Elastin

This protocol detects and quantifies the protein levels of collagen and elastin.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against collagen I, collagen III, and elastin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize the 3D skin models in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

This compound, after topical application, is metabolized to retinol and subsequently to its active form, all-trans-retinoic acid (tRA). tRA binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to various cellular responses, including increased synthesis of extracellular matrix proteins and regulation of cell proliferation and differentiation.[5][11] Retinoid signaling also interacts with the TGF-β/Smad pathway, which is a critical regulator of ECM homeostasis.[5][12][13][14]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RP This compound ROL Retinol RP->ROL Esterases RAL Retinaldehyde ROL->RAL ADH/RDH tRA trans-Retinoic Acid RAL->tRA RALDH CRABP CRABP tRA->CRABP RAR RAR CRABP->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Target_Genes Target Gene Transcription RARE->Target_Genes Proliferation Increased Keratinocyte Proliferation Target_Genes->Proliferation ECM Increased Collagen & Elastin Synthesis Target_Genes->ECM HA_Synth Increased Hyaluronic Acid Synthesis Target_Genes->HA_Synth

Caption: Retinoid signaling pathway initiated by this compound.

Experimental Workflow for Assessing this compound in 3D Skin Models

The following diagram illustrates a typical workflow for evaluating the effects of this compound on 3D skin models.

Experimental_Workflow cluster_analysis Analysis Start Start: 3D Skin Model Construction Treatment Treatment with This compound Start->Treatment Harvest Harvest Models and Culture Medium Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Histology Histology (H&E, IHC for Ki67) Harvest->Histology HA_Assay Hyaluronic Acid (ELISA) Harvest->HA_Assay Gene_Expression Gene Expression (RT-qPCR for Collagen, Elastin) Harvest->Gene_Expression Protein_Expression Protein Expression (Western Blot for Collagen, Elastin) Harvest->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Histology->Data_Analysis HA_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Conclusion

The use of 3D skin models provides a robust and ethically sound approach to substantiating the beneficial effects of this compound on skin. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to explore the full potential of this promising retinoid in skin health, anti-aging, and regenerative medicine. The ability of this compound to modulate key cellular and molecular pathways involved in maintaining the integrity and youthful appearance of the skin underscores its importance in the development of advanced dermatological and cosmetic products.

References

Application Notes and Protocols: Retinyl Propionate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), in various cell culture systems. The following sections detail its mechanism of action, provide quantitative data on effective dosages, and offer step-by-step protocols for its application in in vitro research.

Introduction

Retinyl propionate is a retinoid that serves as a precursor to the biologically active form, retinoic acid (RA).[1] It is known for promoting skin renewal, improving texture, and reducing the appearance of wrinkles.[1] In cell culture, this compound offers a more stable alternative to retinol and requires enzymatic conversion to retinoic acid to exert its biological effects. This conversion process makes it a valuable tool for studying retinoid metabolism and action in a controlled in vitro environment. Its bioactivity has been shown to be higher in magnitude compared to retinol or retinyl palmitate.[2]

Mechanism of Action

This compound, like other retinol esters, must first be metabolized within the cell to its active form, all-trans-retinoic acid (tRA).[1][3] This multi-step conversion is a key aspect of its mechanism. Once converted, tRA binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4] These ligand-activated receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[5][6] This regulation of gene expression underlies the diverse effects of retinoids on cell proliferation, differentiation, and apoptosis.[4][7] Studies have shown that treatment with this compound leads to the activation of RARα.[2][8]

Signaling Pathway of this compound

Retinyl_Propionate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_nucleus Nucleus RP This compound RP_in This compound RP->RP_in Cellular Uptake Retinol Retinol RP_in->Retinol Esterase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH tRA all-trans-Retinoic Acid (tRA) Retinaldehyde->tRA RALDH tRA_CRABP tRA-CRABP Complex tRA->tRA_CRABP CRABP CRABP CRABP->tRA_CRABP RAR RAR tRA_CRABP->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene Target Gene Transcription RARE->Gene Modulation Gene->RP Gene->RP_in Gene->Retinol Gene->Retinaldehyde Gene->tRA Gene->CRABP Gene->tRA_CRABP Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene->Cellular_Response Gene->Cellular_Response Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (and Vehicle Control) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Cell Lysis & RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. qRT-PCR E->F G 7. Data Analysis (Relative Gene Expression) F->G

References

Application Notes and Protocols for Studying Photoaging In Vitro Using Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing retinyl propionate (B1217596) in in vitro models to study its efficacy in mitigating the effects of photoaging. Detailed protocols for key assays are provided to ensure reproducible and reliable results.

Introduction to Retinyl Propionate and Photoaging

Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is characterized by wrinkles, loss of elasticity, and hyperpigmentation. A key molecular mechanism underlying these changes is the degradation of the extracellular matrix (ECM), primarily composed of collagen, and the upregulation of matrix metalloproteinases (MMPs) and inflammatory mediators.

Retinoids, derivatives of vitamin A, are a cornerstone in the treatment of photoaged skin. This compound, a stable ester of retinol (B82714), has demonstrated significant potential in improving the signs of photoaging.[1] In vitro studies have shown that this compound can stimulate the synthesis of collagen, inhibit the activity of MMPs, and modulate the inflammatory response in skin cells, making it a valuable compound for research and development in the field of dermo-cosmetics.[2][3]

In Vitro Models for Photoaging Studies

1. Human Epidermal Keratinocytes (HaCaT cells): An immortalized human keratinocyte cell line that is widely used to study the effects of UV radiation on the epidermis. These cells are suitable for assessing inflammatory responses and MMP production.[4][5]

2. Normal Human Dermal Fibroblasts (NHDF): Primary cells isolated from human dermis, responsible for producing collagen and other ECM components. NHDFs are the ideal model for studying collagen synthesis and degradation.[2][6]

3. 3D Reconstructed Human Epidermis: These models consist of keratinocytes cultured at the air-liquid interface to form a stratified, differentiated epidermis, closely mimicking in vivo conditions. They are useful for studying barrier function and overall tissue response to this compound.[1]

Key Parameters to Evaluate

  • Cell Viability and Proliferation: To determine the optimal non-cytotoxic concentration of this compound and its effect on cell growth.

  • Collagen Synthesis: To quantify the production of Type I collagen, a major structural protein of the dermis.

  • MMP Activity: To measure the activity of collagen-degrading enzymes such as MMP-1 (collagenase-1) and MMP-3 (stromelysin-1).

  • Inflammatory Cytokine Secretion: To assess the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Data Summary

The following tables summarize the quantitative effects of retinoids, including this compound, on key photoaging markers in in vitro models.

Table 1: Effect of Retinoids on Keratinocyte and Fibroblast Viability

Cell LineCompoundConcentrationIncubation TimeViability (% of Control)Citation
HaCaTRetinoids Mix0.313 mg/mL24h~100% (Non-cytotoxic)[3]
HaCaTRetinoids Mix0.625 mg/mL24h~100% (Non-cytotoxic)[3]
NHDFRetinoids Mix0.625 mg/mL24h~100% (Non-cytotoxic)[3]
NHDFRetinoids Mix1.25 mg/mL24h~100% (Non-cytotoxic)[3]

Table 2: Effect of Retinoids on Collagen Synthesis in Human Dermal Fibroblasts

TreatmentConcentrationIncubation TimeMethod% Increase in Collagen SynthesisCitation
Retinoids Mix0.625 mg/mL24hELISA25%[3]
Retinoids Mix1.25 mg/mL24hELISA40%[3]
Retinoic Acid10-5 MNot SpecifiedRadioactive HydroxyprolineMarked Reduction*[7]

*Note: Some studies show that high concentrations of retinoic acid can inhibit collagen synthesis in vitro, which may not directly reflect the in vivo effects where it is known to stimulate collagen production.

Table 3: Effect of Retinoids on MMP-1 Secretion in UVB-Irradiated HaCaT Cells

TreatmentConcentrationUVB Dose% Reduction in MMP-1 SecretionCitation
Retinoids Mix0.313 mg/mL5 mJ/cm²24%[3]
Retinoids Mix0.625 mg/mL5 mJ/cm²31%[3]

Table 4: Effect of Retinoids on Inflammatory Cytokine mRNA Expression in UVB-Irradiated HaCaT Cells

TreatmentCompoundUVB DoseCytokine% Reduction in mRNA ExpressionCitation
Retinol + Retinyl PalmitateCombination50 mJ/cm²IL-6Significant[8]
Retinol + Retinyl PalmitateCombination50 mJ/cm²IL-8Significant[8]
RetinolSingle Agent50 mJ/cm²TNF-αReduction (not significant vs combo)[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol determines the cytotoxic effect of this compound on HaCaT or NHDF cells.

Materials:

  • HaCaT or NHDF cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium and treat the cells with different concentrations of this compound for 24 or 48 hours. Include a vehicle control (medium with DMSO).

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Photoaging Model and Treatment

This protocol describes the induction of photoaging in cell culture using UVB irradiation.

Materials:

  • HaCaT or NHDF cells in 6-well plates

  • PBS

  • UVB light source with a calibrated radiometer

  • This compound solution in culture medium

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash the cells twice with PBS.

  • Remove the PBS and irradiate the cells with a single dose of UVB (e.g., 20-50 mJ/cm² for HaCaT, 5-10 J/cm² UVA for NHDF). The exact dose should be optimized for the specific cell line and experimental setup.

  • Immediately after irradiation, add fresh culture medium containing the desired non-cytotoxic concentration of this compound or vehicle control.

  • Incubate the cells for 24-72 hours before proceeding with further analysis.

Protocol 3: Quantification of Pro-Collagen Type I by ELISA

This protocol measures the amount of newly synthesized pro-collagen type I released into the culture medium by NHDFs.

Materials:

  • Conditioned medium from NHDF cultures (from Protocol 2)

  • Human Pro-Collagen Type I ELISA kit (e.g., from R&D Systems or similar)

  • Microplate reader

Procedure:

  • Collect the culture medium from the treated and control cells.

  • Centrifuge the medium to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and samples to the antibody-coated microplate. b. Incubate to allow binding of pro-collagen to the capture antibody. c. Wash the plate. d. Add the detection antibody and incubate. e. Wash the plate. f. Add the substrate solution and incubate until color develops. g. Add the stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the concentration of pro-collagen type I in each sample based on the standard curve.

Protocol 4: MMP-1 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of MMP-1 in cell lysates or conditioned medium.

Materials:

  • Cell lysates or conditioned medium from HaCaT or NHDF cultures (from Protocol 2)

  • MMP-1 Activity Assay Kit (e.g., SensoLyte® 520 MMP-1 Assay Kit or similar)

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates by incubating cells in a lysis buffer provided with the kit or a standard RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Follow the MMP-1 activity assay kit manufacturer's protocol. A general procedure involves: a. Activating the pro-MMP-1 in the samples to active MMP-1 using APMA (4-aminophenylmercuric acetate). b. Adding the fluorogenic MMP-1 substrate to the samples and standards. c. Incubating the plate at 37°C. d. Measuring the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in a kinetic or endpoint mode.

  • Calculate the MMP-1 activity based on the fluorescence signal and the standard curve.

Protocol 5: Quantification of IL-6 and TNF-α by ELISA

This protocol measures the concentration of pro-inflammatory cytokines in the culture medium of HaCaT cells.

Materials:

  • Conditioned medium from HaCaT cultures (from Protocol 2)

  • Human IL-6 and TNF-α ELISA kits

  • Microplate reader

Procedure:

  • Collect the culture medium from the treated and control cells.

  • Centrifuge the medium to remove any cellular debris.

  • Perform the ELISA for IL-6 and TNF-α according to the respective kit manufacturer's instructions, following a similar procedure as described in Protocol 3.

  • Measure the absorbance and calculate the cytokine concentrations from the standard curves.

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway in Photoaging

UV radiation activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, leading to the phosphorylation and activation of c-Jun.[9] This results in the formation of the Activator Protein-1 (AP-1) transcription factor, which upregulates the expression of MMPs. Retinoids, including this compound, can inhibit the UV-induced activation of AP-1, thereby reducing MMP expression and collagen degradation.[10]

Retinoid_Signaling_Pathway cluster_UV_Activation UV Radiation cluster_Retinoid_Inhibition This compound Action cluster_Downstream_Effects Downstream Effects UV UV Radiation MAPK MAPK Pathway (ERK, JNK, p38) UV->MAPK cJun c-Jun Phosphorylation MAPK->cJun AP1 AP-1 Activation (c-Jun/c-Fos) cJun->AP1 MMP MMP Gene Transcription (MMP-1, MMP-3) AP1->MMP Induces RP This compound RAR Retinoic Acid Receptors (RAR/RXR) RP->RAR Metabolized to Retinoic Acid RAR->AP1 Inhibits Collagen_Syn Collagen Synthesis RAR->Collagen_Syn Stimulates Collagen_Deg Collagen Degradation MMP->Collagen_Deg

Caption: Retinoid signaling pathway in photoaging.

Experimental Workflow for In Vitro Photoaging Study

The following diagram illustrates a typical workflow for investigating the effects of this compound on photoaged skin cells in vitro.

Experimental_Workflow cluster_Preparation 1. Cell Culture and Treatment cluster_Irradiation 2. UVB Irradiation cluster_Incubation 3. Post-Irradiation Incubation cluster_Analysis 4. Endpoint Analysis Culture Culture HaCaT or NHDF cells Treat Treat with this compound (various concentrations) Culture->Treat UVB Expose cells to UVB radiation Treat->UVB Incubate Incubate for 24-72 hours UVB->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Collagen Collagen Synthesis (ELISA) Incubate->Collagen MMP MMP Activity (Fluorometric Assay) Incubate->MMP Cytokines Inflammatory Cytokines (ELISA) Incubate->Cytokines

Caption: Experimental workflow for in vitro photoaging studies.

References

Application Note: Retinyl Propionate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), an ester of retinol (B82714) (Vitamin A) and propionic acid, is a stable form of Vitamin A widely used in pharmaceutical and cosmetic formulations.[1][2] Accurate quantification of retinyl propionate in these products is crucial for ensuring product quality, efficacy, and safety. This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound in various matrices. This compound is available as a certified reference material (CRM), ensuring traceability and accuracy in analytical measurements.[3]

Overview of this compound as a Reference Standard

This compound is utilized as a pharmaceutical secondary standard for the quantification of the analyte in pharmaceutical formulations using liquid chromatography.[3] These secondary standards are qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[3] The use of a CRM provides a benchmark for ensuring the accuracy and precision of analytical results.[4] A certificate of analysis accompanies the standard, providing critical information such as purity, which is essential for the accurate preparation of standard solutions.[5][6]

Experimental Protocols

This section details a representative HPLC method for the quantification of this compound. The following protocol is based on established methods for the analysis of retinol and its esters.[2][7][8][9]

Materials and Equipment
  • Reference Standard: this compound Certified Reference Material (CRM)

  • Solvents: HPLC grade methanol (B129727), acetonitrile, water, and isopropanol.

  • Columns: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Analytical Balance: For accurate weighing of the reference standard.

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh an appropriate amount of this compound CRM.

  • Dissolve the weighed standard in a suitable solvent, such as methanol or a mixture of methanol and isopropanol, in a volumetric flask to obtain a final concentration of 1000 µg/mL.

  • Protect the solution from light and store at a low temperature (e.g., -20°C) to prevent degradation.[5]

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a range of concentrations suitable for constructing a calibration curve.

  • A typical linearity range for retinoids is between 0.05 and 10 µg/mL.[8][9]

Chromatographic Conditions

A typical HPLC method for the analysis of this compound would involve the following conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Methanol/Water (95:5, v/v)[8][9]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 325 nm[7][8]
Column Temperature Ambient
Calibration Curve Construction
  • Inject each working standard solution into the HPLC system in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.[2]

Sample Analysis
  • Prepare the sample containing this compound by extracting the analyte into a suitable solvent.

  • Inject the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC analysis of retinoids, which can be adapted for this compound.

ParameterTypical Value/RangeReference
Linearity Range 0.05 - 10 µg/mL[8][9]
Correlation Coefficient (r²) > 0.99[2]
Limit of Detection (LOD) ~0.02 µg/mL (for retinol)[8]
Limit of Quantification (LOQ) ~20 ng/mL (for retinol)[9][10]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Diagrams

Logical Workflow for Using this compound CRM

The following diagram illustrates the general workflow for using a Certified Reference Material like this compound in a quantitative HPLC analysis.

Workflow for Using this compound CRM start Start obtain_crm Obtain this compound Certified Reference Material start->obtain_crm prep_stock Prepare Stock Standard Solution obtain_crm->prep_stock prep_working Prepare Working Standard Solutions prep_stock->prep_working inject_standards Inject Standard Solutions and Construct Calibration Curve prep_working->inject_standards hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->inject_standards quantify Quantify this compound in Sample inject_standards->quantify prep_sample Prepare Sample for Analysis (Extraction, Dilution) inject_sample Inject Sample Solution prep_sample->inject_sample inject_sample->quantify end End quantify->end

Caption: General workflow for quantitative HPLC analysis using a CRM.

Experimental Workflow for HPLC Analysis

The diagram below outlines the key steps in the experimental protocol for the HPLC analysis of this compound.

Experimental Workflow for HPLC Analysis start Start weigh_standard Accurately weigh This compound CRM start->weigh_standard prepare_sample Extract this compound from Sample Matrix start->prepare_sample dissolve_standard Dissolve in volumetric flask to create Stock Solution weigh_standard->dissolve_standard prepare_dilutions Prepare serial dilutions for Working Standards dissolve_standard->prepare_dilutions inject_standards Inject Working Standards (in triplicate) prepare_dilutions->inject_standards prepare_mobile_phase Prepare Mobile Phase (e.g., Methanol:Water 95:5) equilibrate_system Equilibrate HPLC system with Mobile Phase prepare_mobile_phase->equilibrate_system equilibrate_system->inject_standards generate_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->generate_curve calculate_concentration Calculate Concentration using Calibration Curve generate_curve->calculate_concentration inject_sample Inject Sample Extract prepare_sample->inject_sample inject_sample->calculate_concentration end End calculate_concentration->end

References

Application Note: Quantification of Retinyl Propionate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), an ester of retinol (B82714) (Vitamin A), is a widely utilized active ingredient in cosmetic and dermatological formulations, valued for its efficacy in promoting skin renewal, enhancing elasticity, and reducing the appearance of fine lines.[1] As a more stable form of Vitamin A, its accurate quantification in complex cosmetic matrices such as creams, lotions, and serums is crucial for ensuring product quality, efficacy, and safety.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common, robust, and reliable analytical technique for this purpose.[3][4][5] This application note provides a detailed protocol for the quantification of retinyl propionate in cosmetic formulations using reversed-phase HPLC.

Principle of Analysis

The quantification of this compound is typically achieved through reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., a C18 column) is used in conjunction with a polar mobile phase. Due to its non-polar nature, this compound is well-retained on the C18 column and can be effectively separated from other components in the cosmetic matrix. Detection is commonly performed using a UV detector set at the maximum absorbance wavelength for retinoids, which is approximately 325-330 nm.[6] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of retinoids, including this compound, in cosmetic products using HPLC-UV. These values are representative of the performance of a well-validated method.

ParameterTypical ValueDescription
Retention Time (RT) 5 - 15 minThe time it takes for this compound to elute from the HPLC column. This can vary based on the specific column and mobile phase composition.
Linearity (r²) > 0.999A measure of how well the calibration curve fits the data points. An r² value close to 1 indicates a high degree of linearity.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest concentration of this compound that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.
Recovery 95 - 105%The percentage of the known amount of this compound that is recovered from a spiked sample matrix, indicating the accuracy of the extraction method.[4][5]
Precision (RSD%) < 5%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Experimental Protocols

4.1. Reagents and Materials

  • This compound reference standard

  • HPLC grade methanol (B129727), isopropanol, hexane, and ethyl acetate

  • Deionized water

  • Celite 545 or equivalent diatomaceous earth

  • 0.45 µm syringe filters (PTFE or nylon)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber-colored glassware to protect retinoids from light degradation[7]

4.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A gradient or isocratic pump

    • An autosampler

    • A UV-Vis or Diode Array Detector (DAD)

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

4.3. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol in a volumetric flask. Protect the solution from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

4.4. Sample Preparation (for Creams and Lotions)

  • Accurately weigh approximately 0.5 - 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add a small amount of Celite 545 to the sample to create a paste-like consistency. This aids in the dispersion and extraction of the analyte from the matrix.[4]

  • Add 10 mL of an extraction solvent system, such as a 1:1:1 mixture of hexane, isopropanol, and ethyl acetate.[3][4]

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction of this compound.

  • Centrifuge the mixture at approximately 3000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Carefully collect the supernatant (the clear liquid extract) and filter it through a 0.45 µm syringe filter into an amber HPLC vial.[7]

4.5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Methanol:Water (98:2, v/v)[4] or Gradient elution for complex samples.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 325 nm or 330 nm[3][4][8]

4.6. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Cosmetic Sample add_celite Add Celite weigh->add_celite add_solvent Add Extraction Solvent add_celite->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 325 nm separate->detect quantify Quantify this compound detect->quantify calibrate Generate Calibration Curve calibrate->quantify

Caption: Experimental workflow for the quantification of this compound in cosmetics.

logical_relationship cluster_formulation Cosmetic Formulation cluster_analysis Analytical Process cluster_result Result rp This compound (Active Ingredient) extraction Solvent Extraction rp->extraction is extracted from matrix Cream/Lotion Matrix (Excipients) matrix->extraction hplc HPLC Separation (C18 Column) extraction->hplc is injected into detection UV Detection hplc->detection is detected by concentration Concentration of This compound detection->concentration yields

Caption: Logical relationship of the analytical process for this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound in various cosmetic formulations. Proper sample preparation is critical to ensure accurate results, and care must be taken to protect the analyte from light-induced degradation. This protocol provides a solid foundation for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries to accurately determine the concentration of this compound in their products, thereby ensuring product quality and efficacy.

References

Application Notes and Protocols for Ex Vivo Skin Permeation Assays of Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a widely used ingredient in cosmetic and pharmaceutical formulations due to its improved stability compared to retinol. Understanding its penetration, permeation, and metabolism within the skin is crucial for optimizing topical delivery systems and ensuring efficacy and safety. Ex vivo skin permeation assays using Franz diffusion cells are the gold standard for evaluating the cutaneous absorption of active compounds like retinyl propionate.[1][2][3] These assays provide valuable data on the rate and extent of skin penetration and permeation, as well as insights into the metabolic fate of the compound within the skin layers.[4][5][6]

This document provides detailed application notes and protocols for conducting ex vivo skin permeation studies of this compound, summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Permeation and Metabolism Data

The following tables summarize quantitative data from studies investigating the ex vivo skin permeation and metabolism of this compound (RP) in comparison to other retinoids like retinol (ROL) and retinyl palmitate (RPalm).

Table 1: Comparative Skin Penetration of Retinoids in Ex Vivo Human Skin

CompoundSkin LayerAmount Detected (pmol/mg protein)Reference
This compound (RP)Viable Epidermis~150[4][5][7][8][9]
Dermis~50[4][5][7][8][9]
Retinol (ROL)Viable Epidermis~100[4][5][7][8][9]
Dermis~40[4][5][7][8][9]
Retinyl Palmitate (RPalm)Viable Epidermis< 50[4][5][7][8][9]
Dermis< 20[4][5][7][8][9]

Note: The values are estimations based on graphical data presented in the cited literature. Exact values may vary depending on the specific experimental conditions.

Table 2: Metabolic Profile of this compound in Ex Vivo Human Skin

Parent CompoundPrimary MetaboliteLocation of MetabolismKey FindingsReference
This compound (RP)Retinol (ROL)Viable Epidermis and DermisRP is efficiently hydrolyzed to ROL.[4][5][10]
Retinol (ROL)Retinyl Palmitate (RPalm), 14-hydroxy-4,14-retro-retinol (14-HRR)Viable Epidermis and DermisROL is esterified to RPalm or metabolized to the inactive 14-HRR.[4][5][10]

Experimental Protocols

Ex Vivo Skin Permeation Assay using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of this compound using Franz diffusion cells.

Materials:

  • Freshly excised human or porcine skin[2][6]

  • Franz diffusion cells[1][11][12]

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like Tween 80 or bovine serum albumin to ensure sink conditions)[2][11]

  • Formulation containing this compound

  • Water bath with temperature control[13]

  • Magnetic stirrer[1]

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for analysis[12][14][15]

Procedure:

  • Skin Preparation:

    • Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent, or fresh porcine ear skin as a surrogate.[2][6]

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Skin integrity can be assessed by measuring transepidermal water loss (TEWL) or transepithelial electrical resistance (TEER).[2][3]

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[1][12]

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[13]

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate physiological skin temperature.[13]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.[6]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.[13]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[13]

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound and its potential metabolites (e.g., retinol) using a validated HPLC method.[12][14][15]

    • At the end of the experiment, dissemble the cells. The skin surface can be washed to remove unabsorbed formulation. The different skin layers (stratum corneum, viable epidermis, and dermis) can be separated and extracted to determine the amount of this compound retained in each layer.

Analytical Method: HPLC for Retinoid Quantification

Instrumentation:

  • HPLC system with a UV detector.[14][16]

  • Reversed-phase C18 column.[14]

Mobile Phase and Gradient:

  • A common mobile phase involves a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile).[16]

  • A gradient elution is often necessary to separate this compound, retinol, and other retinoids.[14]

Detection:

  • Set the UV detector to the maximum absorbance wavelength for retinoids, which is typically around 325-330 nm.[14][16]

Quantification:

  • Create a standard curve using known concentrations of this compound and retinol to quantify the amounts in the experimental samples.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic conversion of this compound within the skin and its subsequent activation of retinoic acid receptor (RAR) signaling, which is associated with its biological effects.[4][5]

metabolic_pathway cluster_skin Skin Layers RP This compound (Topical Application) ROL Retinol RP->ROL Hydrolysis RA Retinoic Acid ROL->RA Oxidation RAR Retinoic Acid Receptor (RARα) RA->RAR Activation Bioactivity Biological Effects (e.g., Hyaluronic Acid Synthesis, Gene Expression) RAR->Bioactivity Downstream Signaling

Caption: Metabolic pathway of this compound in the skin.

Experimental Workflow

The diagram below outlines the general workflow for an ex vivo skin permeation study of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Preparation (Human or Porcine) FranzPrep Franz Cell Assembly SkinPrep->FranzPrep FormulationApp Formulation Application FranzPrep->FormulationApp Sampling Time-course Sampling of Receptor Fluid FormulationApp->Sampling HPLCanalysis HPLC Analysis of This compound & Metabolites Sampling->HPLCanalysis DataAnalysis Data Analysis (Permeation Profiles, etc.) HPLCanalysis->DataAnalysis

Caption: Ex vivo skin permeation experimental workflow.

Conclusion

Ex vivo skin permeation assays are indispensable for characterizing the behavior of topically applied this compound. The protocols and data presented here provide a framework for researchers to design and conduct robust studies to evaluate the delivery and metabolic fate of this important active ingredient. The superior penetration and favorable metabolic profile of this compound compared to other retinoids, as demonstrated in these assays, underscore its utility in advanced skincare formulations.[4][10]

References

Application Notes and Protocols for Retinyl Propionate Nanoparticle Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the encapsulation of retinyl propionate (B1217596) into various nanoparticle systems. The information is intended to guide researchers in the formulation, characterization, and application of these nanoparticles for enhanced stability, controlled release, and targeted delivery of retinyl propionate.

Introduction

This compound, a derivative of vitamin A, is a widely used active ingredient in dermatological and cosmetic formulations for its anti-aging and skin-renewing properties. However, its efficacy is often limited by its instability in the presence of light, heat, and oxygen, as well as its potential for skin irritation. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by protecting the molecule from degradation, controlling its release, and improving its penetration into the skin, thereby enhancing its therapeutic effect and reducing side effects.[1] This document outlines various techniques for the nanoencapsulation of this compound, including high-pressure homogenization, emulsification-diffusion, and nanoprecipitation.

Data Summary of Encapsulation Techniques

The following tables summarize quantitative data from studies on the encapsulation of this compound and related retinoids using different nanoparticle technologies.

Table 1: Physicochemical Properties of this compound Nanoparticles

Encapsulation TechniqueNanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
High-Pressure HomogenizationSupramolecular Nanoparticles101.1<0.2-98.35-[1][2]
High-Pressure HomogenizationSolid Lipid Nanoparticles (SLN)134.7 ± 0.30.269 ± 0.017-42.7 ± 1.2>90>50[3]
Vacuum EmulsificationLipid Nanocarriers<200<0.3~ -50>90-[4]
UltrasonicationNanostructured Lipid Carriers (NLC)258 ± 15.850.31 ± 0.09--2[5]
Emulsion Solvent EvaporationPolymeric Nanoparticles350Narrow-86.334.5 (of polymer weight)[6]
Colloidal-CoatingPolymeric Nanoparticles70--976.7[7]

Note: Data for some techniques may be for retinol (B82714) or other retinoids as a proxy for this compound due to the availability of detailed published protocols.

Experimental Protocols

High-Pressure Homogenization for Solid Lipid Nanoparticles (SLN)

This method utilizes high pressure to create a nanoemulsion which, upon cooling, forms solid lipid nanoparticles. It is a scalable and solvent-free technique.[8]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl behenate, Compritol® 888 ATO)[3][9]

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)[3][10]

  • Purified water

Protocol:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point.[11] Dissolve the this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.[8]

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[8]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Emulsification-Solvent Diffusion Method for Polymeric Nanoparticles

This technique involves the emulsification of a polymer and drug solution in an aqueous phase, followed by the diffusion of the solvent to form nanoparticles.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Water-miscible organic solvent (e.g., ethyl acetate, acetone)

  • Surfactant/stabilizer (e.g., PVA, Poloxamer 188)

  • Purified water

Protocol:

  • Preparation of Organic Phase: Dissolve the polymer and this compound in the water-miscible organic solvent.

  • Preparation of Aqueous Phase: Dissolve the surfactant/stabilizer in purified water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form an oil-in-water emulsion.

  • Solvent Diffusion: Dilute the emulsion with a large volume of water under continuous stirring. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.[12]

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Lyophilization: Wash the nanoparticle pellet with purified water to remove any excess surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.

  • Characterization: Characterize the nanoparticles for their physicochemical properties.

Nanoprecipitation (Solvent Displacement) Method for Polymeric Nanoparticles

Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles, particularly suitable for hydrophobic drugs.[13]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Water-miscible organic solvent (e.g., acetone, THF)

  • Aqueous non-solvent (e.g., purified water, optionally with a stabilizer)

Protocol:

  • Preparation of Organic Phase: Dissolve the polymer and this compound in the water-miscible organic solvent.

  • Nanoprecipitation: Inject the organic phase into the aqueous non-solvent under moderate magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, forming nanoparticles and entrapping the this compound.[14]

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure.

  • Nanoparticle Recovery and Purification: Collect and purify the nanoparticles as described in the emulsification-solvent diffusion method.

  • Characterization: Analyze the resulting nanoparticles for their size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway of Retinoid Action in Skin Cells

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Nanoparticle This compound Nanoparticle Cellular Uptake Cellular Uptake This compound Nanoparticle->Cellular Uptake 1. Delivery This compound This compound Cellular Uptake->this compound 2. Release Retinol Retinol This compound->Retinol 3. Esterase Hydrolysis Retinaldehyde Retinaldehyde Retinol->Retinaldehyde 4. Oxidation Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid 5. Oxidation CRABP CRABP Retinoic Acid->CRABP 6. Binding RAR RAR CRABP->RAR 7. Nuclear Translocation RXR RXR RAR->RXR 8. Heterodimerization RARE RARE (DNA) RXR->RARE 9. Binding to DNA Gene Transcription Gene Transcription RARE->Gene Transcription 10. Regulation of Gene Expression

Caption: Retinoid signaling pathway in skin cells.

Experimental Workflow for Nanoparticle Encapsulation and Characterization

Nanoparticle_Workflow cluster_formulation Formulation cluster_purification Purification & Isolation cluster_characterization Characterization Select Encapsulation Method Select Encapsulation Method High-Pressure Homogenization High-Pressure Homogenization Select Encapsulation Method->High-Pressure Homogenization Emulsification-Diffusion Emulsification-Diffusion Select Encapsulation Method->Emulsification-Diffusion Nanoprecipitation Nanoprecipitation Select Encapsulation Method->Nanoprecipitation Prepare Phases Prepare Phases High-Pressure Homogenization->Prepare Phases Emulsification-Diffusion->Prepare Phases Nanoprecipitation->Prepare Phases Form Nanoparticles Form Nanoparticles Prepare Phases->Form Nanoparticles Solvent Removal Solvent Removal Form Nanoparticles->Solvent Removal Centrifugation Centrifugation Solvent Removal->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Particle Size & PDI Particle Size & PDI Lyophilization->Particle Size & PDI Zeta Potential Zeta Potential Lyophilization->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Lyophilization->Encapsulation Efficiency Morphology (TEM/SEM) Morphology (TEM/SEM) Lyophilization->Morphology (TEM/SEM) In Vitro Release In Vitro Release Lyophilization->In Vitro Release Stability Studies Stability Studies Lyophilization->Stability Studies

Caption: General workflow for nanoparticle formulation.

Cellular Uptake Mechanisms of Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nanoparticles Nanoparticles Endocytosis Endocytosis Nanoparticles->Endocytosis 1. Internalization Endosome Endosome Endocytosis->Endosome 2. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 3. Endosomal Trafficking Cytosol Cytosol Endosome->Cytosol 4. Endosomal Escape Drug Release Drug Release Lysosome->Drug Release 5a. Lysosomal Release (Degradation) Cytosol->Drug Release 5b. Cytosolic Release

Caption: Cellular uptake pathways for nanoparticles.

References

Application Notes and Protocols for Clinical Trials of Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a promising compound in dermatology, particularly for its potential anti-aging and anti-acne benefits.[1][2] As a retinoid, its biological activity is dependent on its conversion within the skin to retinol and subsequently to the active form, all-trans-retinoic acid (ATRA).[3][4] This conversion pathway allows it to modulate gene expression by interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing processes like cell proliferation and differentiation.[3] Compared to other retinol esters like retinyl palmitate, retinyl propionate has demonstrated potentially greater skin penetration and bioactivity.[5][6][7] However, clinical trial results for its efficacy, particularly in photoaging, have been mixed, with some studies showing no significant difference compared to placebo.[8][9][10] This underscores the critical need for well-designed clinical trials to elucidate its therapeutic potential.

These application notes provide a comprehensive framework for designing and conducting clinical trials for topical formulations containing this compound. They include detailed protocols for preclinical and clinical evaluation, encompassing stability, safety, and efficacy assessments.

Preclinical Evaluation Protocols

Formulation Stability Testing

Objective: To assess the physical and chemical stability of the this compound formulation under various storage conditions. Retinoids are susceptible to degradation from light, heat, and oxidation.[11][12]

Methodology:

  • Sample Preparation: Prepare multiple batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store samples under a range of controlled conditions as outlined in the table below.[13][14]

  • Testing Intervals: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated and real-time studies).[12]

  • Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the concentration of this compound and identify any degradation products.[12][15]

  • Physical Assessment: Visually inspect for changes in color, odor, and phase separation. Measure pH and viscosity at each time point.[13]

  • Microbiological Testing: Evaluate the effectiveness of the preservative system at the beginning and end of the study.

Data Presentation: Stability Testing Parameters

ParameterStorage ConditionsDurationAcceptance Criteria
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH6 monthsThis compound concentration ≥ 90% of initial. No significant changes in physical properties.
Real-Time Stability 25°C ± 2°C / 60% RH ± 5% RH24 monthsThis compound concentration ≥ 90% of initial. No significant changes in physical properties.
Freeze-Thaw Cycling -10°C to 25°C (3 cycles)72 hoursNo phase separation or crystallization.
Photostability Exposure to UV/Vis lightAs per ICH Q1BMinimal degradation compared to a dark control.
In Vitro Skin Penetration Study

Objective: To determine the rate and extent of this compound penetration through the skin.

Methodology: Franz Diffusion Cell Assay (OECD 428) [16][17][18]

  • Skin Preparation: Use excised human or porcine skin, mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.[16]

  • Test Substance Application: Apply a defined amount of the this compound formulation to the skin surface.

  • Receptor Fluid: Fill the receptor compartment with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 32°C.[16]

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples using a validated analytical method like HPLC.[19]

  • Skin Analysis: At the end of the experiment, analyze the different skin layers (stratum corneum, epidermis, dermis) to determine the distribution of this compound within the skin.

In Vitro Skin Irritation Testing

Objective: To assess the potential of the this compound formulation to cause skin irritation.

Methodology: Reconstructed Human Epidermis (RhE) Test (OECD TG 439) [20][21]

  • Tissue Model: Use commercially available 3D reconstructed human epidermis models.

  • Test Substance Application: Apply the formulation topically to the tissue surface. Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[21]

  • Viability Assessment: Determine cell viability using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

  • Cytokine Analysis: Measure the release of pro-inflammatory cytokines, such as IL-1α, from the culture medium using ELISA as an additional endpoint for irritation.[21][22]

Clinical Trial Protocols

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

Objective: To determine the potential of the this compound formulation to induce allergic contact dermatitis.

Methodology: [2][5][10]

  • Study Population: Recruit a panel of healthy volunteers (typically 50-200 participants).[5][10]

  • Induction Phase: Apply the test formulation under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) for nine 24-hour periods over three weeks.[5][10]

  • Rest Phase: A two-week period with no applications.

  • Challenge Phase: Apply the test formulation to a naive skin site under an occlusive patch for 24-48 hours.

  • Scoring: Trained assessors evaluate the patch sites for signs of irritation and sensitization (erythema, edema, papules, vesicles) at specified time points after patch removal using a standardized scoring scale.

Clinical Efficacy Trial for Anti-Aging (Photoaging)

Objective: To evaluate the efficacy and safety of a topical this compound formulation in improving the signs of skin photoaging.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Study Population:

  • Inclusion Criteria: Healthy male and female subjects, aged 40-65 years, with moderate to severe signs of facial photoaging (e.g., fine and coarse wrinkles, mottled hyperpigmentation).[7]

  • Exclusion Criteria: History of skin cancer, active dermatological conditions on the face, use of topical or systemic retinoids within the last 6 months, pregnancy or lactation.[23][24]

Treatment Regimen:

  • Test Group: Apply the this compound formulation to the face once daily in the evening.

  • Control Group: Apply a placebo formulation (vehicle without this compound) to the face once daily in the evening.

  • Duration: 24 weeks, with follow-up visits at weeks 4, 8, 12, and 24.

  • Ancillary Care: All subjects will be provided with a gentle cleanser and a broad-spectrum sunscreen (SPF 30 or higher) to be used daily.

Efficacy Assessments:

  • Clinical Grading: A dermatologist will assess signs of photoaging (fine wrinkles, coarse wrinkles, tactile roughness, mottled hyperpigmentation) using a validated scoring scale at each visit.

  • Instrumental Assessment:

    • Wrinkle Analysis: Use 3D in-vivo skin imaging (e.g., silicone replicas with image analysis, OCT) to quantify changes in wrinkle depth and length.[25][26]

    • Skin Elasticity: Measure skin firmness and elasticity using a Cutometer or Ballistometer.[27][28]

  • Subject Self-Assessment: Subjects will complete questionnaires to evaluate their perception of improvement in their skin's appearance.

Safety Assessments:

  • Local Tolerability: Assess for erythema, scaling, burning, and itching at each visit.

  • Adverse Event Monitoring: Record all adverse events throughout the study.

Data Presentation: Clinical Efficacy Trial Summary

PhaseStudy DesignNo. of SubjectsDurationPrimary EndpointsSecondary Endpoints
II/III Randomized, Double-Blind, Placebo-Controlled100-20024 WeeksChange from baseline in facial wrinkle severity (clinical grading). Change from baseline in fine and coarse wrinkles (instrumental analysis).Subject self-assessment of improvement. Change in skin elasticity and pigmentation.
Clinical Efficacy Trial for Acne Vulgaris

Objective: To evaluate the efficacy and safety of a topical this compound formulation in the treatment of mild to moderate acne vulgaris.

Study Design: A randomized, double-blind, vehicle-controlled, multi-center study.

Study Population:

  • Inclusion Criteria: Male and non-pregnant female subjects, aged 12-40 years, with a clinical diagnosis of mild to moderate acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts.[29]

  • Exclusion Criteria: Severe or cystic acne, use of other topical or systemic acne treatments within a specified washout period, known hypersensitivity to retinoids.[29]

Treatment Regimen:

  • Test Group: Apply the this compound formulation to the entire face once daily.

  • Control Group: Apply the vehicle formulation once daily.

  • Duration: 12 weeks, with assessments at baseline and weeks 2, 4, 8, and 12.

Efficacy Assessments:

  • Lesion Counts: Count inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions at each visit.

  • Investigator's Global Assessment (IGA): A 5- or 6-point scale to assess the overall severity of acne.

  • Subject Self-Assessment: Questionnaires on treatment satisfaction and perceived efficacy.

Safety Assessments:

  • Local Tolerability: Evaluate erythema, dryness, scaling, and stinging/burning using a standardized scale.

  • Adverse Event Reporting: Document all adverse events.

Data Presentation: Acne Clinical Trial Summary

PhaseStudy DesignNo. of SubjectsDurationPrimary EndpointsSecondary Endpoints
II/III Randomized, Double-Blind, Vehicle-Controlled200-40012 WeeksMean percent change from baseline in inflammatory and non-inflammatory lesion counts. Proportion of subjects with IGA success (e.g., score of 0 or 1).Subject self-assessment scores. Speed of onset of action.

Visualizations

Signaling Pathway of this compound

Retinoid_Signaling Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Stratum Corneum->Viable Epidermis Dermis Dermis Viable Epidermis->Dermis Cytoplasm Cytoplasm Viable Epidermis->Cytoplasm Retinol Retinol Nucleus Nucleus RAR/RXR RAR/RXR Nucleus->RAR/RXR This compound (Topical) This compound (Topical) This compound (Topical)->Stratum Corneum Penetration Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDHs Retinoic Acid (ATRA) Retinoic Acid (ATRA) Retinaldehyde->Retinoic Acid (ATRA) RALDHs Retinoic Acid (ATRA)->Nucleus RARE RARE RAR/RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Modulation Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to Biological_Effects_List Biological Effects: - Increased cell turnover - Collagen synthesis - Reduced hyperpigmentation Biological Effects->Biological_Effects_List Retinol_Propionate_Metabolism This compound (in Cytoplasm) Retinol_Propionate_Metabolism->Retinol Hydrolysis by Esterases

Caption: Metabolic and signaling pathway of topically applied this compound in the skin.

Experimental Workflow for Clinical Efficacy Trial

Clinical_Trial_Workflow cluster_groups Treatment Arms Screening & Enrollment Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Group A: this compound Group A: this compound Randomization->Group A: this compound Group B: Placebo Group B: Placebo Randomization->Group B: Placebo Baseline Assessment (Week 0) Baseline Assessment (Week 0) Treatment Period (24 Weeks) Treatment Period (24 Weeks) Baseline Assessment (Week 0)->Treatment Period (24 Weeks) Follow-up Assessments Follow-up Assessments Treatment Period (24 Weeks)->Follow-up Assessments Weeks 4, 8, 12 Final Assessment (Week 24) Final Assessment (Week 24) Treatment Period (24 Weeks)->Final Assessment (Week 24) Follow-up Assessments->Treatment Period (24 Weeks) Data Analysis & Reporting Data Analysis & Reporting Final Assessment (Week 24)->Data Analysis & Reporting Group A: this compound->Baseline Assessment (Week 0) Group B: Placebo->Baseline Assessment (Week 0)

Caption: Workflow for a randomized, placebo-controlled clinical trial of this compound.

Logical Relationship of Preclinical to Clinical Testing

Testing_Pyramid cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Formulation Development Formulation Development Preclinical Safety & Stability Preclinical Safety & Stability Formulation Development->Preclinical Safety & Stability In Vitro Efficacy In Vitro Efficacy Preclinical Safety & Stability->In Vitro Efficacy Stability Testing Stability Testing Preclinical Safety & Stability->Stability Testing Skin Penetration Skin Penetration Preclinical Safety & Stability->Skin Penetration Irritation Testing Irritation Testing Preclinical Safety & Stability->Irritation Testing Phase I (Safety/Tolerability) Phase I (Safety/Tolerability) In Vitro Efficacy->Phase I (Safety/Tolerability) Phase II/III (Efficacy & Safety) Phase II/III (Efficacy & Safety) Phase I (Safety/Tolerability)->Phase II/III (Efficacy & Safety) HRIPT (Sensitization) HRIPT (Sensitization) Phase I (Safety/Tolerability)->HRIPT (Sensitization) Market Approval Market Approval Phase II/III (Efficacy & Safety)->Market Approval Efficacy Trials Efficacy Trials Phase II/III (Efficacy & Safety)->Efficacy Trials

Caption: Logical progression from preclinical evaluation to clinical trials for this compound.

References

"Retinyl propionate" synthesis protocols for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), is a key compound in dermatological and cosmetic research due to its enhanced stability compared to its parent molecule. As a member of the retinoid family, it offers the therapeutic benefits of Vitamin A, such as promoting skin renewal and addressing signs of aging, but with a potentially more favorable tolerability profile.[1] This document provides detailed protocols for the chemical synthesis of retinyl propionate suitable for laboratory-scale research, enabling scientists and drug development professionals to produce this compound for further investigation.

This compound is formed through the esterification of retinol with propionic acid.[2] This process typically involves a catalyst and a solvent to facilitate the reaction. The resulting ester exhibits a longer half-life, allowing for sustained efficacy. While chemical synthesis is a well-established method, enzymatic synthesis is emerging as a more environmentally friendly alternative, though detailed protocols for this compound are less common. The choice of synthesis route can impact yield, purity, and the overall environmental footprint of the process.

Chemical Synthesis of this compound

A common and effective method for synthesizing this compound in a research setting is through the acid-catalyzed esterification of retinol with propionic acid.

Summary of Reaction Parameters
ParameterValueReference
Reactants
Vitamin A (Retinol)900 g[2]
Propionic Acid250 g[2]
p-Toluenesulfonic acid1 g[2]
Cyclohexane (B81311)4 L[2]
Reaction Conditions
Temperature70 °C (Reflux)[2]
Reaction Time2 hours[2]
Results
Yield98%[2]
Purity96%[2]
Experimental Protocol

Materials:

  • Vitamin A (Retinol)

  • Propionic acid

  • p-Toluenesulfonic acid (catalyst)

  • Cyclohexane (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 900 g of Vitamin A, 250 g of propionic acid, and 1 g of p-toluenesulfonic acid.[2]

  • Solvent Addition: Add 4 L of cyclohexane to the reaction mixture.[2]

  • Reflux: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to 70 °C with continuous stirring. Allow the reaction to reflux for 2 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with water to remove any unreacted propionic acid and the catalyst.[2] Repeat the washing step as necessary.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the cyclohexane solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is this compound.[2] In the cited example, 1080 g of solid was obtained.[2]

Purification (Optional but Recommended for High Purity):

For research purposes requiring higher purity, the crude product can be further purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Diagrams

Synthesis_of_Retinyl_Propionate Retinol Retinol (Vitamin A) Reaction_Vessel Reaction Mixture Retinol->Reaction_Vessel Propionic_Acid Propionic Acid Propionic_Acid->Reaction_Vessel Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Reaction_Vessel Solvent Cyclohexane (Solvent) Solvent->Reaction_Vessel Reaction_Conditions Reflux at 70°C 2 hours Product_Mixture Product Mixture Reaction_Conditions->Product_Mixture yields Retinyl_Propionate This compound Water Water (by-product) Reaction_Vessel->Reaction_Conditions Heat & Stir Separation Washing & Drying Product_Mixture->Separation Work-up Separation->Retinyl_Propionate Separation->Water

Caption: Chemical synthesis of this compound from retinol.

Experimental_Workflow start Start reagents 1. Combine Reactants (Retinol, Propionic Acid, Catalyst, Solvent) start->reagents reaction 2. Reflux Reaction (70°C, 2 hours) reagents->reaction workup 3. Work-up (Washing & Drying) reaction->workup isolation 4. Solvent Removal (Rotary Evaporation) workup->isolation crude_product Crude this compound isolation->crude_product purification 5. Purification (Optional) (Column Chromatography) crude_product->purification characterization 6. Characterization (HPLC, NMR, MS) crude_product->characterization Characterize Crude pure_product Pure this compound purification->pure_product pure_product->characterization end End characterization->end

References

Application Notes and Protocols for Investigating Retinoid Signaling Pathways Using Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), serves as a stable and effective precursor to retinoic acid, the biologically active form of Vitamin A that modulates gene expression through the retinoid signaling pathway. Its enhanced stability and favorable skin penetration profile make it a valuable tool for researchers investigating the intricate mechanisms of retinoid signaling in various physiological and pathological processes, including cellular differentiation, proliferation, and apoptosis. These application notes provide a comprehensive guide to utilizing retinyl propionate in in vitro studies, complete with detailed experimental protocols, quantitative data, and visual pathway representations to facilitate research in dermatology, oncology, and developmental biology.

Mechanism of Action and Signaling Pathway

Retinoids exert their effects by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2][3]

This compound, being a retinol ester, is not biologically active itself. Upon penetrating the cell, it is hydrolyzed by cellular enzymes to release retinol.[4] Retinol is then sequentially oxidized to retinaldehyde and finally to retinoic acid, the active ligand for RARs.[4] This multi-step conversion provides a sustained release of retinoic acid, potentially minimizing the irritation often associated with direct application of retinoic acid.[5]

Retinoid Signaling Pathway Diagram

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Retinyl_Propionate_ext This compound Retinyl_Propionate_cyto This compound Retinyl_Propionate_ext->Retinyl_Propionate_cyto Cellular Uptake Retinol Retinol Retinyl_Propionate_cyto->Retinol Hydrolysis (Esterases) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (ADH/RDH) Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation (ALDH/RALDH) RAR RAR Retinoic_Acid->RAR Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Intracellular conversion of this compound and activation of the retinoid signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its active metabolite, retinol, on various cellular and molecular endpoints relevant to retinoid signaling.

Table 1: Effect of this compound on RARα Activation and Hyaluronic Acid Synthesis

CompoundConcentrationAssayEndpointResultReference
This compoundStoichiometrically equivalent to 0.3% RetinolRARα Reporter AssayRARα ActivationHigher than Retinol[4]
Retinol0.3%RARα Reporter AssayRARα ActivationLower than this compound[4]
This compoundStoichiometrically equivalent to 0.3% RetinolHyaluronic Acid (HA) SynthesisHA LevelsHigher than Retinol[4]
Retinol0.3%Hyaluronic Acid (HA) SynthesisHA LevelsLower than this compound[4]

Table 2: Effect of this compound on Cell Proliferation

Compound(s)Concentration(s)Cell TypeAssayEndpointResult (% increase vs. control)Reference
This compoundNot specified3D Epidermal Skin EquivalentsKi67 StainingProliferative Cells350%[4]
RetinolNot specified3D Epidermal Skin EquivalentsKi67 StainingProliferative Cells150%[4]
HPR + this compound5 µg/mL + 9 µg/mLHuman Foreskin Fibroblasts (HFF-1)Cell Viability AssayCell Proliferation (at 24h)Synergistic promotion[6]

Table 3: Effect of this compound on Gene Expression

Compound(s)Concentration(s)Cell TypeTarget GeneResultReference
HPR + this compound5 µg/mL + 9 µg/mLHuman Foreskin Fibroblasts (HFF-1)Type IV CollagenSynergistically enhanced expression[6]
HPR + this compound5 µg/mL + 9 µg/mLHuman Foreskin Fibroblasts (HFF-1)CRBP-ISynergistically enhanced expression[6]
HPR + this compound5 µg/mL + 9 µg/mLHuman Foreskin Fibroblasts (HFF-1)RARBSynergistically enhanced expression[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate retinoid signaling pathways using this compound.

Protocol 1: In Vitro Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes, primary dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • Stock Solution Preparation:

    • Protecting from light, dissolve this compound powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex gently to ensure complete dissolution.

    • Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Immediately before use, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the freshly prepared this compound-containing medium or vehicle control medium to the respective wells/flasks.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells (e.g., Fibroblasts, Keratinocytes) Start->Cell_Culture Treatment Treat with this compound (and Vehicle Control) Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Endpoint_Analysis Endpoint Analysis Harvesting->Endpoint_Analysis qPCR Gene Expression Analysis (RT-qPCR) Endpoint_Analysis->qPCR Western_Blot Protein Expression Analysis (Western Blot) Endpoint_Analysis->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Ki67) Endpoint_Analysis->Proliferation_Assay Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: A typical workflow for in vitro investigation of this compound effects.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol describes how to quantify changes in the expression of retinoid target genes.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., RARB, CRABP2, COL1A1, HAS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and cDNA template.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 3: Protein Expression Analysis by Western Blot

This protocol is for detecting changes in the protein levels of key components of the retinoid signaling pathway.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-RARα, anti-RXRα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a potent and stable tool for elucidating the complexities of the retinoid signaling pathway. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of retinoid action in various biological contexts. Careful attention to experimental design, including appropriate controls and dose-response studies, will yield valuable insights into the therapeutic potential of retinoids.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Retinyl Propionate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of retinyl propionate (B1217596) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is retinyl propionate and why is its stability in aqueous solutions a concern?

This compound is an ester of retinol (B82714) (Vitamin A) and propionic acid. It is used in cosmetic and pharmaceutical formulations for its anti-aging and skin-renewing properties.[1] Its stability in aqueous solutions is a significant concern because, like other retinoids, it is susceptible to degradation through various pathways, including hydrolysis, oxidation, and isomerization, which can be accelerated by the presence of water.[2][3] This degradation can lead to a loss of efficacy and the formation of potentially irritating byproducts.

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

The primary degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester bond of this compound can be cleaved in the presence of water to yield retinol and propionic acid. This reaction is influenced by pH and temperature.

  • Oxidation: The polyunsaturated chain of the retinol moiety is highly susceptible to oxidation, especially in the presence of oxygen, light, and heat. This leads to the formation of various inactive or irritating oxidative byproducts.

  • Isomerization: The all-trans configuration of the retinoid molecule can isomerize to less active cis-isomers upon exposure to light and heat.

Q3: How do pH, temperature, and light affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by environmental factors:

FactorEffect on Stability
pH Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. While specific optimal pH ranges for this compound stability in purely aqueous solutions are not extensively documented, for other retinyl esters like retinyl palmitate, pH values deviating significantly from neutral (pH 4.0 and 8.0) have been shown to decrease stability.
Temperature Higher temperatures accelerate the rates of hydrolysis, oxidation, and isomerization, leading to faster degradation. The degradation of retinoids generally follows first-order kinetics.[2][3]
Light Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of the retinoid structure, significantly reducing its potency.[2]
Oxygen The presence of dissolved oxygen promotes oxidative degradation of the retinoid's polyunsaturated tail.

Q4: How does this compound's stability in an aqueous solution compare to other retinoids like retinol or retinyl palmitate?

Generally, retinyl esters are more stable than retinol.[3] Among the esters, stability tends to increase with the length of the fatty acid chain. Therefore, this compound (a short-chain ester) is typically less stable in aqueous environments than longer-chain esters like retinyl palmitate. This is attributed to the higher polarity of shorter-chain esters, which increases their interaction with the aqueous phase.

Troubleshooting Guide

Problem 1: Rapid loss of this compound concentration in my aqueous formulation.

  • Possible Cause 1: Hydrolysis due to pH.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If it is significantly acidic or alkaline, adjust it to a near-neutral pH (around 6.0-7.0) using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers). Conduct a stability study with buffered solutions to determine the optimal pH range.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: Ensure your experiments are conducted with deoxygenated water and under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol), to the formulation can help mitigate oxidation.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect your solutions from light at all stages of preparation and storage by using amber glassware or wrapping containers in aluminum foil. Conduct experiments under yellow light if possible.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability testing.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: The primary hydrolysis product is expected to be retinol. Run a retinol standard on your HPLC system to confirm if one of the new peaks corresponds to it. Other peaks could be isomers or oxidation products. A forced degradation study (see Experimental Protocols section) can help in identifying potential degradation products under various stress conditions.

Problem 3: Inconsistent results in stability studies.

  • Possible Cause 1: Inadequate control of experimental conditions.

    • Troubleshooting Step: Tightly control the temperature, pH, and light exposure of your samples. Use calibrated equipment and ensure consistent sample handling procedures.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Step: Validate your HPLC method for specificity, linearity, accuracy, and precision for both this compound and retinol. Ensure complete extraction of the analytes from the sample matrix.

Experimental Protocols

1. Forced Degradation Study of this compound in Aqueous Buffers

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

a. Materials:

b. Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.

  • Prepare Test Solutions: Dilute the stock solution in different aqueous buffers (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of approximately 50-100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a test solution to achieve a final HCl concentration of 0.01 M.

    • Base Hydrolysis: Add 0.1 M NaOH to a test solution to achieve a final NaOH concentration of 0.01 M.

    • Oxidation: Add 3% H₂O₂ to a test solution.

    • Thermal Degradation: Store test solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) protected from light.

    • Photodegradation: Expose a test solution to a light source (e.g., UV lamp at 254 nm and 365 nm) in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage degradation.

2. HPLC Method for Simultaneous Analysis of this compound and Retinol

This method provides a framework for the quantitative analysis of this compound and its primary hydrolytic degradation product, retinol.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 95:5 v/v) or a gradient elution with acetonitrile and water.
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm (for both compounds)
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 15-20 minutes

Note: This method should be validated for your specific application according to ICH guidelines.

Visualizations

cluster_degradation This compound Degradation Pathways RP This compound Retinol Retinol RP->Retinol Hydrolysis (H₂O, pH, Temp) PA Propionic Acid RP->PA Hydrolysis (H₂O, pH, Temp) Oxidized Oxidation Products RP->Oxidized Oxidation (O₂, Light, Temp) Isomers Cis-Isomers RP->Isomers Isomerization (Light, Temp) cluster_workflow Forced Degradation Experimental Workflow Prep Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Sample at Time Intervals Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis (% Degradation, Products) Analyze->Data cluster_troubleshooting Troubleshooting Logic for Rapid Degradation Problem Rapid Loss of This compound Check_pH Check pH Problem->Check_pH Check_O2 Check for Oxygen Check_pH->Check_O2 No Adjust_pH Adjust to Neutral pH & Buffer Check_pH->Adjust_pH Yes Check_Light Check Light Exposure Check_O2->Check_Light No Inert_Atmosphere Use Deoxygenated Water & Inert Gas Check_O2->Inert_Atmosphere Yes Protect_Light Use Amber Glassware Check_Light->Protect_Light Yes Stable Stability Improved Adjust_pH->Stable Inert_Atmosphere->Stable Protect_Light->Stable

References

Technical Support Center: Retinyl Propionate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of retinyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for retinyl propionate?

This compound is susceptible to degradation through hydrolysis, oxidation, photolysis, and thermolysis. In biological systems, the primary metabolic pathway is enzymatic hydrolysis to retinol (B82714) and propionic acid[1]. Under formulation and storage conditions, exposure to light, heat, and oxygen can lead to a complex mixture of degradants.

Q2: What are the expected degradation products of this compound under different stress conditions?

Based on studies of this compound and other retinoids, the following degradation products can be anticipated:

  • Hydrolysis: The primary product of hydrolysis is retinol [1]. Further degradation of retinol can then occur.

  • Photodegradation (UV exposure): Exposure to UV light can cause isomerization of the all-trans form of this compound to its cis-isomers (e.g., 9-cis, 13-cis). Another significant photodegradation product is anhydroretinol [2]. Toxic free radicals can also be produced upon UV exposure[2].

  • Oxidation: Oxidative stress can lead to the formation of various oxidized derivatives, including epoxides and other oxygenated species.

  • Thermal Degradation: Elevated temperatures can accelerate both isomerization and oxidative degradation pathways. The specific products will depend on the formulation matrix and the presence of oxygen and light[3][4].

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is crucial to protect this compound from light, heat, and oxygen. Handle samples under yellow or red light, use amber glassware, and store solutions at low temperatures (e.g., -20°C or -80°C). It is also advisable to use freshly prepared solutions and to purge containers with an inert gas like nitrogen or argon to remove oxygen.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Possible Cause(s) Solution(s)
Ghost Peaks (Unexpected Peaks) 1. Contaminated mobile phase or solvents.[5] 2. Carryover from previous injections.[5] 3. Contaminated sample vials or caps (B75204).[5] 4. Degradation of this compound in the autosampler.1. Prepare fresh mobile phase using high-purity solvents and filter through a 0.22 µm membrane.[5] 2. Implement a robust needle wash protocol with a strong solvent. Inject blanks between samples.[5] 3. Use new, clean vials and caps for each analysis.[5] 4. Keep the autosampler temperature controlled (e.g., 4°C).
Peak Tailing 1. Interaction with active silanol (B1196071) groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica (B1680970) column or a column with end-capping. Add a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).
Split or Broad Peaks 1. Column void or contamination at the inlet frit. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution of isomers or degradation products.1. Back-flush the column or replace the inlet frit. If a void is present, the column may need to be replaced. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Optimize the gradient or mobile phase composition to improve resolution.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation. Premix solvents if possible. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the HPLC system and ensure the pump is properly primed and delivering a consistent flow rate.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance or product. The goal is to achieve 5-20% degradation of the active ingredient[6].

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Protect the solution from light.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and monitoring procedure as for acid hydrolysis.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Monitor at various time points.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6].

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation:

    • Place the solid drug substance or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Monitor at various time points.

3. Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate this compound from its degradation products.

  • Characterize the degradation products using mass spectrometry (MS) and compare their retention times and UV spectra with those of the parent compound and known standards, if available.

Stability-Indicating HPLC-MS Method
  • Column: A C18 or C30 reversed-phase column is typically suitable for retinoid analysis[7].

  • Mobile Phase: A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is commonly used[7].

  • Detection:

    • UV detection at the lambda max of this compound (around 325-328 nm).

    • Mass spectrometry (electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) for identification and structural elucidation of degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Data Presentation

The following table summarizes the potential degradation products of this compound under various stress conditions.

Stress Condition Potential Degradation Products Analytical Observations
Acid/Base Hydrolysis Retinol, Propionic AcidAppearance of a more polar peak corresponding to retinol.
Oxidation Epoxides, Aldehydes, KetonesAppearance of multiple, more polar peaks with mass increments corresponding to the addition of oxygen atoms.
Photolysis (UV) Cis-isomers (9-cis, 13-cis, etc.), Anhydroretinol[2]Appearance of peaks eluting close to the parent peak (isomers) and a less polar peak for anhydroretinol.
Thermolysis Isomers, Oxidation productsA combination of products seen under photolytic and oxidative stress, with the extent of degradation dependent on the presence of light and oxygen.

Visualizations

Retinyl_Propionate_Degradation_Pathway RP This compound Retinol Retinol RP->Retinol Hydrolysis PropionicAcid Propionic Acid RP->PropionicAcid Hydrolysis CisIsomers Cis-Isomers (9-cis, 13-cis, etc.) RP->CisIsomers Photolysis (UV) Thermolysis Anhydroretinol Anhydroretinol RP->Anhydroretinol Photolysis (UV) OxidationProducts Oxidation Products (Epoxides, etc.) RP->OxidationProducts Oxidation Thermolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Photo Photolysis (UV/Vis) Photo->Analysis Thermal Thermal Stress Thermal->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Photo Sample->Thermal ID Degradation Product Identification & Quantification Analysis->ID

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Retinyl Propionate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of retinyl propionate (B1217596) in various solvents. It includes frequently asked questions, troubleshooting guides for common dissolution issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of retinyl propionate?

A1: this compound is a lipophilic (fat-soluble) compound. It is practically insoluble in water and glycerol (B35011) but is generally soluble in most organic solvents, as well as fats and oils.[1] Qualitative assessments indicate it is slightly soluble in chloroform, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297).[]

Q2: Do you have quantitative solubility data for this compound in common laboratory solvents?

Estimated Solubility of this compound in Organic Solvents
SolventEstimated Solubility (mg/mL)Reference Compound(s)
Ethanol~15-16Retinyl Acetate[3], Retinyl Palmitate[4]
MethanolSolubleRetinol[5]
IsopropanolSolubleRetinyl Acetate, Retinyl Palmitate[1]
AcetoneSolubleRetinyl Acetate, Retinyl Palmitate[1]
ChloroformSolubleRetinol[5]
Dimethyl Sulfoxide (DMSO)~5Retinyl Acetate[3], Retinyl Palmitate[4]
Dimethylformamide (DMF)~5Retinyl Acetate[3], Retinyl Palmitate[4]

Q3: What is the aqueous solubility of this compound?

A3: this compound is practically insoluble in water. One source estimates its aqueous solubility to be approximately 0.0001115 mg/L at 25°C. For practical laboratory purposes, it should be considered insoluble in aqueous buffers without the use of solubilizing agents.

Troubleshooting Dissolution Issues

Researchers may encounter difficulties when dissolving this compound due to its lipophilic nature and sensitivity to environmental factors. This guide provides a systematic approach to troubleshooting common issues.

Problem: this compound is not dissolving in the chosen solvent.

Potential CauseTroubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the desired final concentration.
Inappropriate Solvent Consult the solubility table. If using a non-polar solvent, ensure it is appropriate for the lipophilic nature of this compound. For aqueous systems, a co-solvent or solubilizing agent is necessary.
Low Temperature Gently warm the solution in a water bath (e.g., to 30-40°C). Retinoids can be sensitive to heat, so avoid high temperatures or prolonged heating.
Poor Dispersion Use a vortex mixer for vigorous agitation. For more persistent issues, sonication in a water bath for short intervals (e.g., 5-10 minutes) can help break down aggregates.

Problem: The solution is cloudy or hazy after adding an aqueous buffer.

Potential CauseTroubleshooting Steps
Precipitation This commonly occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. To mitigate this: 1. Reverse Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. 2. Co-solvents: Increase the percentage of the organic co-solvent in the final aqueous solution (ensure it is compatible with your experimental system). 3. Surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) into the aqueous buffer to form micelles that can encapsulate this compound.
Degradation Retinoids are sensitive to light, oxygen, and acidic conditions.[6] 1. Protect from Light: Work under yellow or red light and store solutions in amber vials or containers wrapped in aluminum foil. 2. Inert Atmosphere: For long-term storage of stock solutions, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. pH Control: Ensure the pH of the final solution is near neutral, as acidic conditions can promote degradation.

Logical Workflow for Troubleshooting Dissolution

G Troubleshooting Dissolution of this compound start Start: Dissolve this compound is_dissolved Is the solution clear? start->is_dissolved increase_solvent Increase solvent volume is_dissolved->increase_solvent No success Solution Prepared Successfully is_dissolved->success Yes increase_solvent->is_dissolved change_solvent Try a more appropriate organic solvent increase_solvent->change_solvent Still not dissolved change_solvent->is_dissolved apply_energy Apply gentle heat (30-40°C) or sonication change_solvent->apply_energy Still not dissolved apply_energy->is_dissolved check_precipitation Is precipitation occurring upon adding aqueous buffer? apply_energy->check_precipitation Still not dissolved use_solubilizer Use co-solvents, surfactants, or reverse addition method check_precipitation->use_solubilizer Yes check_degradation Is degradation suspected (discoloration)? check_precipitation->check_degradation No use_solubilizer->is_dissolved protect_sample Protect from light, oxygen, and control pH check_degradation->protect_sample Yes fail Consult further literature or a formulation specialist check_degradation->fail No protect_sample->is_dissolved

Caption: A step-by-step guide to troubleshooting common issues encountered when dissolving this compound.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for determining the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest

  • Glass vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemical-resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial for achieving equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method. The detection wavelength for retinoids is typically around 325 nm.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination start Add excess this compound to solvent equilibrate Equilibrate on shaker (24-48h at constant temp) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter hplc Quantify concentration using HPLC-UV filter->hplc end Determine equilibrium solubility hplc->end

Caption: A procedural diagram illustrating the key steps for determining the equilibrium solubility of this compound.

References

Technical Support Center: Retinyl Propionate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation and degradation of retinyl propionate (B1217596) in formulations.

Frequently Asked Questions (FAQs)

Q1: What is retinyl propionate and why is its stability a concern?

This compound is an ester of retinol (B82714) (Vitamin A) and propionic acid.[1][2] It is considered more stable than pure retinol.[1] However, like other retinoids, it is susceptible to degradation from exposure to oxygen, light, and heat, which can lead to a loss of efficacy and the formation of potentially irritating byproducts.[3][4]

Q2: What are the main factors that cause this compound to degrade in a formulation?

The primary factors leading to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[3]

  • Light: UV radiation and even visible light can accelerate the degradation process.[3]

  • Elevated Temperatures: Heat can significantly increase the rate of chemical degradation.[4][5]

  • pH: The pH of the formulation can influence the stability of this compound.[6]

  • Incompatible Ingredients: Certain ingredients in a formulation can promote oxidative reactions.

Q3: What are the most effective strategies to prevent the oxidation of this compound?

To enhance the stability of this compound in your formulations, consider the following strategies:

  • Incorporate Antioxidants: The addition of antioxidants is a primary strategy to quench free radicals and inhibit the oxidation cascade. Commonly used antioxidants include:

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used for its effectiveness in oil-based systems.[7][8]

    • Tocopherols (Vitamin E): A natural antioxidant that works well in synergy with other antioxidants.[9]

    • Ascorbyl Palmitate: A fat-soluble derivative of Vitamin C.[6]

    • Combinations of Antioxidants: Using a blend of antioxidants can provide broader protection. For instance, a combination of BHT and ascorbyl palmitate can be effective.[6]

  • Encapsulation Technologies: Encapsulating this compound in systems like liposomes or polymeric nanoparticles can provide a physical barrier against environmental factors.[10][11]

  • Chelating Agents: Ingredients like EDTA can be added to bind metal ions that can catalyze oxidation reactions.

  • Opaque and Airless Packaging: To minimize exposure to light and oxygen, it is crucial to use appropriate packaging.[4]

    • Opaque materials such as amber glass or coated plastics prevent light-induced degradation.

    • Airless pumps and tubes reduce the headspace of oxygen in the packaging, thereby minimizing oxidation.

  • Controlled Manufacturing Process:

    • Inert Atmosphere: Manufacturing under an inert atmosphere (e.g., nitrogen blanket) can significantly reduce initial oxidation.

    • Temperature Control: Avoid excessive heat during the manufacturing process. Add this compound during the cool-down phase of emulsion production.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing or browning of the formulation Oxidation of this compound.1. Increase the concentration or use a combination of antioxidants (e.g., BHT and Tocopherol). 2. Ensure manufacturing is conducted under an inert atmosphere. 3. Verify the integrity of the airless packaging.
Loss of potency over time (confirmed by HPLC) Degradation due to light, heat, or oxygen exposure.1. Switch to opaque and airless packaging. 2. Review the storage conditions and recommend cool, dark storage. 3. Consider encapsulation of the this compound. 4. Evaluate the pH of the formulation and adjust if necessary.
Phase separation or changes in viscosity Formulation instability, which can be exacerbated by the degradation of components.1. Re-evaluate the emulsifier system. 2. Assess the compatibility of all excipients with this compound. 3. Conduct long-term stability studies at various temperatures.
Customer complaints of skin irritation Formation of irritant degradation byproducts.1. Improve the stabilization system to minimize degradation. 2. Confirm the initial purity of the this compound raw material. 3. Conduct a thorough analysis of degradation products.

Data Presentation

Table 1: Stability of Encapsulated vs. Free this compound (RP) at Different Temperatures over 12 Weeks

TemperatureFormulation% RP Remaining after 12 Weeks
-20°CEncapsulated RP> 90%
4°CEncapsulated RP> 90%
25°CEncapsulated RP> 90%
45°CEncapsulated RP> 90%
45°CFree RP62%

Data adapted from a study on supramolecular nanoparticles containing this compound and hydroxypinacolone retinoate.[10]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream

1. Objective: To evaluate the stability of a cream formulation containing this compound under accelerated temperature and humidity conditions.

2. Materials:

  • Test formulation of this compound cream in final packaging.

  • Control formulation (without this compound).

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[4]

  • HPLC system with UV detector.

  • Validated analytical method for this compound quantification.

3. Methodology:

  • Prepare a minimum of three batches of the final formulation.

  • Package the samples in the intended commercial packaging.

  • Place the samples in the stability chambers.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[4]

  • At each time point, analyze the samples for:

    • Appearance: Color, odor, and phase separation.

    • pH.

    • Viscosity.

    • Assay of this compound: Quantify the remaining percentage of this compound using a validated HPLC method.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time.

  • Evaluate any significant changes in the physical properties of the formulation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

1. Objective: To quantify the concentration of this compound in a cosmetic formulation.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water is often used. For example, starting with methanol/water (85:15) and transitioning to 100% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.[12]

  • Injection Volume: 20 µL.[12]

3. Sample Preparation:

  • Accurately weigh approximately 1g of the cream formulation into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., a mixture of hexane, isopropanol, and ethyl acetate).[12][13]

  • Vortex vigorously to ensure complete extraction of the this compound.

  • Centrifuge to separate the excipients.

  • Filter the supernatant through a 0.45 µm filter into an HPLC vial.

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

5. Quantification:

  • Inject the prepared sample.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Retinyl_Propionate_Metabolic_Pathway This compound This compound Retinol Retinol This compound->Retinol Esterases (in skin) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinol Dehydrogenase Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid Retinaldehyde Dehydrogenase RAR/RXR Activation RAR/RXR Activation Retinoic Acid->RAR/RXR Activation Gene Transcription Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points (0, 1, 3, 6 months) Formulation Formulation Packaging Packaging Formulation->Packaging Stability_Chamber Stability Chamber (e.g., 40°C / 75% RH) Packaging->Stability_Chamber Physical_Tests Physical Tests (Appearance, pH, Viscosity) Stability_Chamber->Physical_Tests Sample Withdrawal HPLC_Analysis HPLC Analysis (Quantification of RP) Stability_Chamber->HPLC_Analysis Sample Withdrawal Data_Evaluation Data Evaluation & Shelf-life Prediction Physical_Tests->Data_Evaluation HPLC_Analysis->Data_Evaluation Retinyl_Ester_Oxidative_Degradation Retinyl_Ester Retinyl Ester (e.g., this compound) Free_Radical Free Radical (R°) Retinyl_Ester->Free_Radical Initiation (Light, Heat) Peroxy_Radical Retinyl Peroxy Radical (ROO°) Free_Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products (Epoxides, Carbonyls, etc.) Peroxy_Radical->Degradation_Products Propagation Stable_Radical Stable Antioxidant Radical Peroxy_Radical->Stable_Radical + Antioxidant Antioxidant Antioxidant (e.g., BHT, Tocopherol)

References

Technical Support Center: Retinyl Propionate Photostability and Light Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability and light-induced degradation kinetics of retinyl propionate (B1217596). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is retinyl propionate to light exposure?

A1: this compound, like other retinoids, is inherently sensitive to light, particularly in the UVA and UVB regions of the spectrum.[1][2] Exposure to light can lead to isomerization and degradation, resulting in a loss of efficacy and the potential formation of degradation products.[3] The rate of degradation is influenced by several factors, including the solvent, the presence of photosensitizers or quenchers, and the specific wavelengths and intensity of the light source.[1]

Q2: What are the primary degradation pathways for this compound under light exposure?

A2: While specific studies on this compound are limited, the photodegradation of retinoids, in general, proceeds through two primary pathways: photoisomerization and photooxidation. Photoisomerization involves the conversion of the all-trans isomer of the retinoid to various cis-isomers. Photooxidation can lead to the formation of epoxides, aldehydes, and other oxidation products. For retinyl esters like retinyl palmitate, an ionic photodissociation mechanism has also been proposed, leading to the formation of anhydroretinol.[3]

Q3: What is the expected kinetic order of this compound photodegradation?

A3: The photodegradation of retinoids, including retinyl esters, is often reported to follow pseudo-first-order kinetics.[4] This means that the rate of degradation is directly proportional to the concentration of this compound. However, under certain conditions, such as in cream formulations, second-order kinetics have also been observed for other retinoids like tretinoin (B1684217).[2]

Q4: Are there any known photodegradation products of this compound?

A4: Specific, comprehensively identified photodegradation products of this compound are not extensively documented in publicly available literature. However, based on studies of similar retinoids like retinyl palmitate, potential degradation products could include various cis-isomers of this compound, oxidized derivatives, and anhydroretinol.[3][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid degradation of this compound standard solution during analysis. - Exposure to ambient light in the laboratory. - Use of transparent glassware or vials. - Inappropriate solvent choice.- Work under subdued or amber light. - Use amber-colored glassware or vials, or wrap containers in aluminum foil. - Prepare solutions fresh and store them in the dark at low temperatures when not in use. - Consider using deoxygenated solvents.
Inconsistent results in photostability studies. - Fluctuations in the light source intensity. - Inconsistent sample positioning relative to the light source. - Temperature variations in the exposure chamber. - Evaporation of the solvent during the experiment.- Regularly calibrate and monitor the output of the light source using a radiometer or lux meter. - Use a sample holder that ensures all samples are equidistant from the light source. - Use a temperature-controlled exposure chamber. - Securely seal the sample containers.
Difficulty in separating this compound from its degradation products by HPLC. - Suboptimal HPLC method parameters (e.g., mobile phase, column, flow rate). - Co-elution of degradation products with the parent compound or solvent front.- Optimize the HPLC method by screening different columns (e.g., C18, C30) and mobile phase compositions (e.g., gradients of methanol, acetonitrile, and water). - Adjust the flow rate and column temperature. - Employ a photodiode array (PDA) detector to check for peak purity.
Low recovery of this compound from formulated products (e.g., creams, emulsions). - Incomplete extraction of the analyte from the sample matrix. - Degradation during the extraction process.- Optimize the extraction procedure by testing different solvents and extraction techniques (e.g., sonication, vortexing). - Perform the extraction process under reduced light and at a low temperature. - Use an internal standard to correct for recovery losses.

Quantitative Data on Retinoid Photodegradation

Note: Quantitative data specifically for this compound is scarce. The following table includes data for related retinoids to provide an estimate of potential degradation behavior. Researchers should determine the specific kinetics for this compound under their experimental conditions.

Retinoid Solvent/Matrix Light Source Kinetic Order Rate Constant (k) Half-life (t½)
TretinoinEthanolSolar Simulated LightSecond Order0.031 L mg⁻¹ h⁻¹32.2 h
TretinoinCreamSolar Simulated LightSecond Order0.24 L mg⁻¹ h⁻¹4.2 h
IsotretinoinEthanolSolar Simulated LightSecond Order0.012 L mg⁻¹ h⁻¹83.3 h
IsotretinoinCreamSolar Simulated LightSecond Order0.09 L mg⁻¹ h⁻¹11.1 h
RetinolFormulation without photostabilizerSimulated Solar UV-86% decline after 5 MED-
Retinyl PalmitateFormulation without photostabilizerSimulated Solar UV-93% decline after 5 MED-

*MED (Minimal Erythemal Dose) is a measure of UV radiation dose.

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.[6][7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) at a known concentration (e.g., 10 µg/mL). Note: The choice of solvent can influence the degradation rate.
  • Use amber-colored volumetric flasks to minimize light exposure during preparation.
  • Transfer aliquots of the solution into chemically inert and transparent containers (e.g., quartz cuvettes or glass vials).
  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

2. Light Exposure:

  • Place the samples in a photostability chamber equipped with a calibrated light source. A common setup includes a combination of cool white fluorescent lamps and near-UV lamps.
  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
  • Position the samples and the dark control to ensure uniform exposure and temperature.
  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

3. Sample Analysis:

  • Analyze the concentration of this compound in the exposed and dark control samples at each time point using a validated stability-indicating HPLC-UV method (see Protocol 2).
  • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k). The rate constant is the negative of the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC-UV Method for the Quantification of this compound

This protocol provides a general framework for the analysis of retinoids. Method optimization and validation are crucial for accurate results.[10][11]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often effective for separating retinoids from their degradation products. A common starting point is a mixture of methanol, acetonitrile, and water. For example, a gradient from 80:10:10 (Methanol:Acetonitrile:Water) to 100% Methanol over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: The maximum absorbance for retinyl esters is typically around 325-330 nm. Monitor at 328 nm for this compound.
  • Injection Volume: 20 µL.

3. Sample Preparation:

  • For solutions, dilute the samples from the photostability study with the mobile phase to fall within the calibration curve range.
  • For formulated products (e.g., creams), perform a suitable extraction. For example, disperse a known weight of the cream in a solvent mixture like hexane:isopropanol (3:1), vortex, sonicate, and centrifuge. The supernatant can then be evaporated to dryness and reconstituted in the mobile phase.

4. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
  • Inject the standards and construct a calibration curve by plotting the peak area versus concentration.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Keratinocyte cluster_nucleus Nucleus Retinyl_Propionate This compound Retinyl_Propionate_inside This compound Retinyl_Propionate->Retinyl_Propionate_inside Penetration Retinol Retinol (ROL) Retinyl_Propionate_inside->Retinol Esterase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol Dehydrogenase Retinoic_Acid Retinoic Acid (tRA) Retinaldehyde->Retinoic_Acid Aldehyde Dehydrogenase RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binding & Activation Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Modulation

Caption: Cellular uptake and metabolic activation of this compound.

Experimental_Workflow Start Start: Prepare Retinyl Propionate Solution Exposure Expose to Light Source (e.g., UVA/UVB) Start->Exposure Dark_Control Dark Control (Wrapped in Foil) Start->Dark_Control Sampling Withdraw Samples at Time Intervals Exposure->Sampling Dark_Control->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Data_Processing Data Processing: - Calculate Concentration - Determine Kinetic Parameters Analysis->Data_Processing End End: Report Photostability and Degradation Kinetics Data_Processing->End

References

Technical Support Center: Optimizing Retinyl Propionate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing retinyl propionate (B1217596) concentrations in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting concentration range for retinyl propionate in my cell culture experiments?

A good starting point for many cell types, including keratinocytes, is in the low micromolar range. Based on in vitro studies, concentrations between 0.1 µM and 2 µM have been shown to elicit a significant retinoid response in keratinocytes.[1] For fibroblasts, a similar range can be considered, though empirical testing is crucial. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: I am observing high levels of cytotoxicity and cell death. What could be the cause?

High cytotoxicity can result from several factors:

  • Concentration is too high: Retinoids, including this compound, can be cytotoxic at high concentrations.[2][3] For instance, cytotoxic effects of other retinoids on fibroblasts and epithelial cells have been observed in the range of 6-30 µM.[3] It is crucial to perform a dose-response curve to identify the cytotoxic threshold for your specific cell line.

  • Solvent toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is well below the toxic level for your cells (usually ≤ 0.1%).

  • Light-induced toxicity: Retinoids are sensitive to light and can degrade into toxic byproducts. Protect your stock solutions and cultures from light as much as possible.

Troubleshooting Steps for Cytotoxicity:

  • Perform a Dose-Response Assay: Culture your cells with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Check Solvent Concentration: Prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) used in your highest this compound treatment to rule out solvent-induced toxicity.

  • Protect from Light: Handle this compound solutions and treated cell cultures in low-light conditions. Use amber-colored tubes and cover plates with foil.

Q3: I am not seeing the expected biological effect (e.g., differentiation, change in proliferation). What should I do?

A lack of response could be due to several reasons:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.

  • Instability in Culture Medium: Retinoids can be unstable in aqueous solutions.[4] Their stability is often lower in serum-free media.

  • Insufficient Incubation Time: The biological effects of retinoids can take time to manifest.

  • Cell Line Resistance: Some cell lines may be less responsive to retinoids due to lower expression of retinoic acid receptors (RARs) or other factors.

Troubleshooting Steps for Low Efficacy:

  • Increase Concentration: Based on your initial dose-response, try a higher concentration range.

  • Optimize Culture Conditions: If using serum-free medium, consider adding bovine serum albumin (BSA) to improve stability. Always prepare fresh working solutions from a frozen stock for each experiment.

  • Extend Incubation Time: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

  • Verify Receptor Expression: If possible, check the expression levels of RARs in your cell line using qPCR.

Q4: My this compound is precipitating in the culture medium. How can I improve its solubility?

This compound has low aqueous solubility. Precipitation can occur if the concentration is too high or if it is not properly dissolved.

Troubleshooting Steps for Solubility Issues:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the powder is fully dissolved before making further dilutions.

  • Pre-warm Culture Medium: Before adding the this compound stock solution, warm the culture medium to 37°C.

  • Dilute in Steps: When preparing your final working concentration, add the stock solution to a small volume of pre-warmed medium first and mix well before adding it to the rest of the medium.

  • Avoid High Final Concentrations: If precipitation persists, it may indicate that you are exceeding the solubility limit in your culture medium.

Data Presentation: Retinoid Concentrations in Cell Culture

The following tables summarize effective and cytotoxic concentrations of this compound and other retinoids from various in vitro studies. Note that the optimal concentration for your specific application should be determined empirically.

Table 1: Effective Concentrations of this compound and Other Retinoids

RetinoidCell TypeConcentrationObserved Effect
This compoundHuman Keratinocytes0.1 µM - 2 µMDose-dependent RARα activation and enhanced expression of retinoid-sensitive genes.[1]
Retinoic AcidHuman Breast Cancer (ZR-75-B)6 nM50% growth inhibition.[2][5]
Retinoic AcidHuman Breast Cancer (MCF-7, Hs578T)700 nM50% growth inhibition.[2][5]
RetinolHuman Breast Cancer (MCF-7, Hs578T, ZR-75-B)5 - 8 µM50% growth inhibition.[2][5]
Retinoic AcidHuman Squamous Cell Carcinoma20 nMIncreased proliferation.
Retinoic AcidHuman Squamous Cell Carcinoma40 nM - 1 µMInhibition of proliferation.
RetinolRat Fibroblasts0.1 µMUptake and storage in lipid droplets.[6]

Table 2: Cytotoxic Concentrations of Retinoids

RetinoidCell TypeConcentration
Retinoic AcidHuman Fibroblasts & Epithelial Cells6 µM - 30 µM[3]
RetinolHuman Dermal Fibroblasts20 µM
RetinolRAW264.7 Macrophages140 µM (IC50)[7][8]
Retinoic AcidHuman Breast Cancer (AMJ13)104.7 µg/ml (IC50)
Retinoic AcidHuman Breast Cancer (MCF-7)139.9 µg/ml (IC50)
Retinoic AcidHuman Breast Cancer (CAL-51)169.1 µg/ml (IC50)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Analysis of Differentiation Markers by Immunofluorescence

This protocol is for visualizing the expression of differentiation markers (e.g., involucrin, keratin (B1170402) 10 in keratinocytes).

Materials:

  • Cells cultured on coverslips or in chamber slides

  • PBS (Phosphate Buffered Saline)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the differentiation marker

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Culture and treat cells with the desired concentration of this compound on coverslips.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Protocol 3: Quantitative PCR (qPCR) for Retinoid Target Gene Expression

This protocol is for quantifying the mRNA expression of genes regulated by this compound, such as retinoic acid receptors (e.g., RARα, RARβ).

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Visualizations

Signaling_Pathway RP This compound Retinol Retinol RP->Retinol Esterase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds & Activates RARE RARE RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Cell_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cell_Response

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Prepare Retinyl Propionate Stock Solution Dose_Response 1. Dose-Response Assay (MTT) (e.g., 0.01 µM - 50 µM) Start->Dose_Response Determine_Conc 2. Determine Optimal & Sub-toxic Concentrations Dose_Response->Determine_Conc Time_Course 3. Time-Course Experiment (e.g., 24h, 48h, 72h) Determine_Conc->Time_Course Functional_Assays 4. Functional Assays at Optimal Concentration & Time Time_Course->Functional_Assays Proliferation Proliferation Assay (e.g., Ki67 staining) Functional_Assays->Proliferation Differentiation Differentiation Assay (e.g., Immunofluorescence for markers) Functional_Assays->Differentiation Gene_Expression Gene Expression Analysis (qPCR for target genes) Functional_Assays->Gene_Expression End End: Data Analysis & Interpretation Proliferation->End Differentiation->End Gene_Expression->End

Caption: Experimental workflow for optimizing this compound.

Troubleshooting_Tree Start Problem Encountered High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Low_Efficacy Low/No Effect? Start->Low_Efficacy Solubility_Issue Precipitation? Start->Solubility_Issue Sol_1 Lower Concentration Perform Dose-Response High_Cytotoxicity->Sol_1 Yes Sol_2 Check Solvent Control High_Cytotoxicity->Sol_2 Yes Sol_3 Protect from Light High_Cytotoxicity->Sol_3 Yes Sol_4 Increase Concentration Low_Efficacy->Sol_4 Yes Sol_5 Increase Incubation Time Low_Efficacy->Sol_5 Yes Sol_6 Check Reagent Stability (Prepare Fresh) Low_Efficacy->Sol_6 Yes Sol_7 Prepare Stock in DMSO Solubility_Issue->Sol_7 Yes Sol_8 Pre-warm Medium Dilute in Steps Solubility_Issue->Sol_8 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Retinyl Propionate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing retinyl propionate (B1217596) in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during cytotoxicity and side effect profiling.

Frequently Asked Questions (FAQs)

Q1: What are the expected cytotoxic effects of retinyl propionate in vitro?

This compound, a derivative of vitamin A, is generally considered to have lower irritation potential compared to its more potent counterparts like retinoic acid.[1] However, at sufficient concentrations, it can induce cytotoxicity. Its cytotoxic effects are primarily mediated through its conversion to retinol (B82714) and subsequently to retinoic acid, which can trigger cellular apoptosis and oxidative stress.[2][3] When exposed to UV light, retinol compounds can break down and produce toxic free radicals, potentially leading to cell death.[3][4]

Q2: In which cell lines has the cytotoxicity of this compound or its metabolites been evaluated?

While specific IC50 values for this compound alone are not widely published, studies have evaluated its effects in combination with other retinoids in human skin fibroblasts.[5] The cytotoxicity of its primary metabolite, retinol, has been assessed in various cell lines, including human dermal fibroblasts, mouse lymphoma cells, and RAW264.7 macrophage-like cells.[1][3][6][7][8]

Q3: What is the primary mechanism of this compound-induced cytotoxicity?

The primary mechanism involves its enzymatic hydrolysis to retinol within the cell.[2] Retinol can then be further metabolized to retinoic acid, which binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] This interaction modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[2] At higher concentrations, retinol can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis.[1][3][7][8] Retinoids have been shown to induce the activation of caspases, key enzymes in the apoptotic pathway.[9][10]

Q4: How stable is this compound in cell culture medium?

Retinoids, in general, are known to be unstable and can adhere to plastic surfaces of labware.[11] The presence of proteins, such as those in fetal bovine serum (FBS), in the culture medium is crucial for stabilizing retinoids and ensuring their bioavailability to the cells.[11] It is recommended to prepare fresh solutions of this compound for each experiment and to minimize exposure to light.

Q5: Are there any known in vitro side effects of this compound other than cytotoxicity?

Besides direct cytotoxicity, this compound and its metabolites can induce more subtle cellular changes. These include alterations in gene expression, induction of oxidative stress, and modulation of cellular signaling pathways.[2][4] For instance, retinoids can influence the production of extracellular matrix components and regulate inflammatory responses.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding each plate to prevent cell settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic to cells).
Inconsistent Incubation Times Standardize all incubation periods, from initial cell seeding to the final reading of the assay.
Issue 2: No Observed Cytotoxicity
Potential Cause Troubleshooting Steps
Sub-optimal Concentration Range Perform a wider dose-response study with a broader range of this compound concentrations.
Short Incubation Time The cytotoxic effects of this compound may be time-dependent due to its required metabolic conversion. Extend the incubation period (e.g., 48 or 72 hours).
Cell Line Resistance The chosen cell line may be resistant to retinoid-induced cytotoxicity. Consider using a different cell line known to be sensitive to retinoids.
Degradation of this compound Prepare fresh stock solutions for each experiment. Protect solutions from light and store them appropriately. Minimize the time between preparing the dilutions and adding them to the cells.
Presence of Serum While necessary for stability, high concentrations of serum proteins might reduce the effective concentration of this compound available to the cells. Consider reducing the serum concentration during the treatment period, ensuring cell viability is not compromised.
Issue 3: High Background in Apoptosis Assays
Potential Cause Troubleshooting Steps
Mechanical Stress During Cell Handling Handle cells gently during harvesting and washing steps. Avoid harsh trypsinization or vigorous pipetting.
Unhealthy Control Cells Ensure that the cells used for the experiment are in the logarithmic growth phase and have a high viability before starting the assay. Do not use cells that are over-confluent.
Contamination Regularly check cell cultures for any signs of microbial contamination, which can induce apoptosis.
Reagent Issues Use fresh and properly stored apoptosis detection reagents. Follow the manufacturer's protocol precisely.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Retinoids

CompoundCell LineAssayEndpointIC50 / EffectCitation
Hydroxypinacolone Retinoate (HPR) + this compound (RP)Human Skin FibroblastsMTTCell ViabilityIC50: 1.308% (v/v) for free HPR+RP[5]
Hydroxypinacolone Retinoate (HPR) + this compound (RP) NanoparticlesHuman Skin FibroblastsMTTCell ViabilityIC50: 8.933% (v/v) for encapsulated HPR+RP[5]
RetinolHuman Adult FibroblastsMTTCell ViabilityIC50: 96 µM[12]
RetinolRAW264.7 cellsNot specifiedCell ViabilityIC50: 140 µM[1][7]
Retinol + UVAMouse Lymphoma CellsNot specifiedCytotoxicitySignificant increase at 3-4 µg/ml[6]
RetinolHuman Dermal FibroblastsLDH releaseCell DamageDamage observed at 20 µM[3][8]

Note: Data for this compound alone is limited. The provided data for retinol, its primary metabolite, and a combination containing this compound can serve as a reference.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat Cells incubate1->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate Cell Viability (%) read->analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_cytotoxicity Cytotoxic Effects RP This compound Esterase Esterases RP->Esterase Hydrolysis ROL Retinol (ROL) Esterase->ROL RDH Retinol Dehydrogenase ROL->RDH RAL Retinaldehyde (RAL) RDH->RAL RALDH Retinaldehyde Dehydrogenase RAL->RALDH RA Retinoic Acid (RA) RALDH->RA RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding Oxidative_Stress Oxidative Stress RA->Oxidative_Stress RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) RARE->Gene_Expression Caspase_Activation Caspase Activation Gene_Expression->Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Metabolic and signaling pathway of this compound.

References

"Retinyl propionate" formulation challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for retinyl propionate (B1217596) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges and solutions in formulating with retinyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when formulating with this compound?

A1: The main challenges in formulating with this compound are its inherent instability, potential for skin irritation, and limited solubility in certain systems. This compound is sensitive to degradation from exposure to light, oxygen, and elevated temperatures.[1][2] Like other retinoids, it can also induce skin irritation, including redness and peeling, particularly in individuals with sensitive skin.[2][3] Furthermore, as an oil-soluble ingredient, achieving stable and cosmetically elegant formulations, especially in water-based systems, requires careful consideration of the vehicle and overall composition.[2][4]

Q2: How can the stability of this compound in a formulation be improved?

A2: Several strategies can be employed to enhance the stability of this compound:

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can protect it from environmental stressors such as light and air.[2][5][6] This approach has been shown to be significantly more effective at delivering the active ingredient where it is needed compared to free retinol.[2]

  • Use of Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), tocopherol (Vitamin E), and L-ascorbic acid can help prevent oxidative degradation.[1][6]

  • pH Control: Maintaining an optimal pH range, typically between 6 and 7, is crucial for the stability of retinoids like this compound. The use of a buffer system, such as a sodium citrate (B86180) buffer, can help maintain this pH throughout the product's shelf life.[1][4]

  • Temperature Control: this compound is sensitive to heat. Therefore, it is important to avoid high temperatures during the manufacturing process, typically adding it during the cool-down phase when the formulation is below 40°C.[4][7]

  • Opaque and Airless Packaging: Utilizing packaging that protects the formulation from light and air is essential to maintain the stability and efficacy of this compound over time.[1]

Q3: What methods can be used to reduce the skin irritation potential of this compound?

A3: Minimizing skin irritation is a key consideration in retinoid formulations. The following approaches are effective:

  • Encapsulation: Encapsulation provides a slow and sustained release of this compound, which can significantly reduce the risk of irritation compared to the immediate release of the free ingredient.[5][8][9][10]

  • Lower Concentrations: While effective, using the minimum effective concentration of this compound can help reduce the likelihood of skin irritation.

  • Combination with Anti-Irritants: Including soothing and barrier-repairing ingredients such as ceramides, omega-9 fatty acids, and glucosamine (B1671600) can help mitigate the irritation potential of retinoids.[9]

  • Buffering Technique: For end-users, applying a moisturizer before the retinoid product can create a barrier that slows down penetration and reduces irritation.[3]

  • Gradual Introduction: Recommending that users gradually introduce the product into their skincare routine allows the skin to acclimate to the retinoid.[11][12]

Q4: What are the solubility characteristics of this compound and how can it be effectively incorporated into formulations?

A4: this compound is a pale yellow to yellow, thick, oily substance that is soluble in organic solvents such as chloroform, DMSO (slightly), and ethyl acetate (B1210297) (slightly).[9][] It is also soluble in fats and oils.[5] However, it is practically insoluble in water.[5]

For effective incorporation:

  • Oil-Based Formulations: this compound is readily incorporated into anhydrous (water-free) formulations like oil-based serums and balms.[7]

  • Emulsions: In oil-in-water emulsions, this compound should be dissolved in the oil phase before emulsification.[4] It is recommended to add it during the cool-down phase to avoid heat-induced degradation.[4]

  • Solubilizers: In some cases, solubilizers may be necessary to incorporate this compound into more complex systems.

Q5: What analytical methods are used to assess the stability of this compound in a formulation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products in cosmetic formulations.[6][14] This technique allows for the separation and measurement of the active ingredient, ensuring the potency and stability of the product over time.

Troubleshooting Guides

Problem: Rapid Degradation of this compound in the Formulation
Potential Cause Troubleshooting Steps
Exposure to Light and Air - Ensure manufacturing is conducted under yellow light to prevent photodegradation.[15]- Package the final product in opaque and airless containers.[1]
High Processing Temperatures - Add this compound during the cool-down phase of formulation, when the temperature is below 40°C.[4]
Inadequate Antioxidant System - Incorporate an effective antioxidant system. Consider a combination of antioxidants such as BHT and tocopherol.[16]
Incorrect pH of the Formulation - Measure the pH of the formulation and adjust to a range of 6-7 using a suitable buffer system like sodium citrate.[1][4]
Reactive Ingredients in the Formulation - Review the excipients for any known incompatibilities with retinoids. Avoid highly oxidative ingredients.
Problem: Formulation Causing Significant Skin Irritation
Potential Cause Troubleshooting Steps
High Concentration of Free this compound - Consider reducing the concentration of this compound.- Implement an encapsulation technology (e.g., liposomes, solid lipid nanoparticles) to provide a controlled release of the active ingredient.[5][9]
Lack of Soothing Ingredients - Incorporate anti-irritant and barrier-supporting ingredients such as ceramides, niacinamide, or botanical extracts known for their calming properties.[9]
Harsh Formulation Base - Evaluate the base of the formulation for potentially irritating ingredients (e.g., high levels of certain surfactants or solvents).

Data Presentation

Table 1: Stability of Encapsulated vs. Free this compound (RP) at Different Temperatures over 12 Weeks

TemperatureFormulationWeek 0 (% Remaining)Week 4 (% Remaining)Week 8 (% Remaining)Week 12 (% Remaining)
45°C Free RP100%~85%~73%62%
45°C Encapsulated RP100%>95%>90%>90%
35°C Free RP100%>95%>90%>90%
35°C Encapsulated RP100%~100%~100%>95%
-20°C Encapsulated RP100%~100%~100%>95%

Data adapted from a study on the stability of a combination of Hydroxypinacolone Retinoate (HPR) and this compound (RP). The table focuses on the stability of RP.[12][17]

Table 2: Comparison of Skin Irritation Scores (Erythema) for Encapsulated vs. Free Retinoid

Time PointFree Tretinoin (0.025%)Encapsulated Tretinoin (0.025%)
Day 1 0.50.1
Day 3 1.20.3
Day 5 2.10.5
Day 7 2.80.8
Day 14 3.51.2

Erythema Score: 0 = No erythema, 1 = Slight erythema, 2 = Moderate erythema, 3 = Moderate-to-severe erythema, 4 = Severe erythema. Data is analogous from a study on tretinoin, illustrating the principle of reduced irritation with encapsulation.[1][5]

Experimental Protocols

Key Experiment: Stability Analysis of this compound in a Cosmetic Cream using HPLC

1. Objective: To quantify the concentration of this compound in a cosmetic cream over time under specific storage conditions to determine its stability.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • HPLC-grade acetic acid

  • Cosmetic cream containing this compound

  • 0.45 µm syringe filters

  • Amber-colored autosampler vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

4. HPLC Conditions (Example):

  • Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

5. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

6. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube wrapped in aluminum foil to protect from light.

  • Add 10 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the cream and extract the this compound.

  • Centrifuge the sample to separate the solid excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber-colored autosampler vial.

7. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak areas of the this compound peaks.

8. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Mandatory Visualizations

degradation_pathway cluster_stressors Stressors RP This compound Degradants Degradation Products (e.g., isomers, oxidation products) RP->Degradants Degradation Loss Loss of Efficacy Degradants->Loss Light Light Light->Degradants Oxygen Oxygen Oxygen->Degradants Heat Heat Heat->Degradants

Caption: Degradation pathway of this compound under common stressors.

encapsulation_solution cluster_formulation Formulation Strategy cluster_outcomes Outcomes Free_RP Free this compound Encapsulation Encapsulation (e.g., Liposomes, SLNs) Stability Increased Stability Encapsulation->Stability Protection from Degradation Irritation Reduced Irritation Encapsulation->Irritation Controlled Release Efficacy Improved Efficacy Stability->Efficacy Irritation->Efficacy Better Tolerability

Caption: Encapsulation as a solution to this compound formulation challenges.

experimental_workflow Start Start: Stability Study Sample_Prep Sample Preparation (Cream Extraction) Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis Results Results: % Degradation vs. Time Data_Analysis->Results End End Results->End

Caption: Workflow for assessing this compound stability via HPLC.

References

Technical Support Center: Retinyl Propionate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential interference from retinyl propionate (B1217596) in various analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is retinyl propionate and why is it a concern in analytical assays?

This compound is an ester of retinol (B82714) (Vitamin A) and propionic acid.[1] Like other retinoids, it is a lipophilic (fat-soluble) molecule. Its structure and physicochemical properties can lead to several challenges in analytical assays. Due to its lipophilic nature, it may non-specifically bind to assay components like plasticware or proteins, leading to inaccurate quantification. Furthermore, retinoids are sensitive to light, heat, and oxidation, which can cause degradation and the formation of interfering byproducts.[2][3]

Q2: In which types of assays is interference from this compound most likely to occur?

Interference can be a concern in several assay formats:

  • Chromatographic Assays (e.g., HPLC): While HPLC is a common method for retinoid analysis, issues such as co-elution with other sample components, degradation during sample preparation, or carryover in the system can lead to inaccurate results.[4]

  • Immunoassays (e.g., ELISA): Although direct interference of this compound in immunoassays is not widely documented, its lipophilic nature could potentially cause non-specific binding to antibodies or the assay plate, leading to either falsely high or low signals.

  • Cell-Based Assays: In cell-based assays, this compound can precipitate out of the culture medium if its solubility limit is exceeded.[5] It can also interact with cellular components and signaling pathways, particularly the retinoic acid signaling pathway, which could confound the results of assays measuring other cellular processes.[6][7][8]

Q3: How can I minimize the degradation of this compound during my experiments?

Retinoids are sensitive to light, heat, and oxidation. To minimize degradation:

  • Work under yellow or red light where possible.[9]

  • Store stock solutions and samples at low temperatures (e.g., -80°C) and under an inert gas like argon or nitrogen.

  • Avoid repeated freeze-thaw cycles.[10]

  • Use fresh solutions for your experiments whenever possible.

Troubleshooting Guides

Chromatographic Assays (HPLC)

Issue: Unexpected peaks or poor peak shape in my HPLC chromatogram.

This is a common issue when analyzing retinoids. The troubleshooting process involves systematically identifying the source of the problem.

Troubleshooting Workflow:

HPLC_Troubleshooting

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Potential Causes and Solutions:

Potential Cause Solution
Sample Degradation Prepare fresh samples and standards. Protect from light and heat during preparation and analysis.[4]
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents. Filter the mobile phase before use.
System Carryover Implement a robust needle wash protocol with a strong solvent between injections.[4]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) following the manufacturer's guidelines.[4]
Immunoassays (e.g., ELISA)

Issue: Inconsistent or unexpected results in my immunoassay.

While specific data on this compound interference is limited, the principles of mitigating interference from lipophilic compounds can be applied.

Troubleshooting Steps:

  • Assess for Non-Specific Binding:

    • Spike and Recovery: Spike a known concentration of your analyte into your sample matrix containing this compound and a control matrix without it. A lower-than-expected recovery in the presence of this compound may indicate interference.

    • Serial Dilutions: Serially dilute your sample. If interference is present, the results may not be linear upon dilution.

  • Mitigation Strategies:

    • Blocking Agents: Ensure your assay buffer contains adequate blocking agents (e.g., BSA, casein) to minimize non-specific binding.

    • Surfactants: The inclusion of a mild non-ionic surfactant (e.g., Tween-20) in the wash buffers can help reduce hydrophobic interactions.[11]

    • Sample Pre-treatment: Consider a sample extraction step (e.g., liquid-liquid or solid-phase extraction) to separate this compound from your analyte of interest.[12]

Cell-Based Assays

Issue: Precipitation of this compound in cell culture media or unexpected cytotoxicity.

The low aqueous solubility of this compound can lead to these issues.

Troubleshooting Workflow:

Cell_Assay_Troubleshooting

Caption: Troubleshooting guide for cell-based assays with lipophilic compounds.

Potential Causes and Solutions:

Potential Cause Solution
Poor Solubility in Media Ensure the stock solution (e.g., in DMSO) is fully dissolved before diluting into media. Add the stock solution dropwise to pre-warmed media while gently mixing.[5]
Solvent Toxicity Run a solvent control with the same final concentration of the solvent (e.g., DMSO) used in your experiment. Aim for a final DMSO concentration below 0.5%, or lower for sensitive cell lines.[5]
Compound Cytotoxicity Perform a dose-response experiment to determine the non-toxic working concentration of this compound for your specific cell line.[5]
Interaction with Assay Readout If using a luciferase or fluorescence-based assay, run a control to test if this compound directly inhibits the enzyme or quenches the fluorescent signal.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from studies on retinoids.

Table 1: Skin Penetration and Metabolism of Retinoids [9]

CompoundAmount in Viable Epidermis (24h)Amount in Dermis (24h)
Retinol (ROL) 0.85 ± 0.52%0.33 ± 0.23%
This compound (RP) 0.64 ± 0.64%0.15 ± 0.09%
Retinyl Palmitate (RPalm) 0.28 ± 0.25%0.04 ± 0.02%

Table 2: Effect of Retinoids on Hyaluronic Acid (HA) Synthesis [9]

Compound & ConcentrationIncrease in HA Synthesis vs. Vehicle
This compound (25 nM) Significant increase (p<0.001)
Retinol (25 nM) Significant increase (p<0.001)
This compound (50 nM) Significant increase (p<0.001)
Retinol (50 nM) Significant increase (p<0.001)
Note: this compound showed a significantly greater increase in HA synthesis compared to retinol at 25 nM and 50 nM.

Experimental Protocols

Protocol 1: Extraction of Retinoids from Cell or Tissue Samples for HPLC Analysis

This protocol is a general guideline and may require optimization for specific sample types.[10][16][17]

  • Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer on ice. Protect samples from light throughout the procedure.

  • Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) containing an internal standard to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Perform a liquid-liquid extraction by adding a nonpolar solvent like hexane, vortexing, and centrifuging to separate the phases.

  • Drying: Carefully collect the organic (upper) phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Extraction_Workflow

Caption: Experimental workflow for retinoid extraction.

Signaling Pathway

Retinoic Acid Signaling Pathway

This compound is a pro-drug that is converted to retinol and subsequently to retinoic acid, the active form that modulates gene expression. Understanding this pathway is crucial when interpreting results from cell-based assays, as this compound can activate these endogenous signaling events.

Retinoic_Acid_Signaling

Caption: Simplified retinoic acid signaling pathway.[6][7][8][18][19]

References

"Retinyl propionate" purification techniques after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of retinyl propionate (B1217596). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for challenges encountered during the post-synthesis purification of retinyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Following a typical esterification reaction between retinol (B82714) and propionic acid, the crude product may contain several impurities. These can include unreacted starting materials like retinol and propionic acid, the acid catalyst (e.g., p-toluenesulfonic acid), residual solvents (e.g., cyclohexane), and byproducts such as cis-isomers of this compound and degradation products like anhydro-vitamin A.[1][2][] The presence of multiple double bonds makes this compound susceptible to degradation from heat and light.[4][5][6]

Q2: What is a general-purpose purification method for this compound?

A2: A common initial purification step involves a simple workup procedure. This typically includes washing the reaction mixture with water to remove the acid catalyst and any excess propionic acid.[2] Subsequently, the organic solvent is removed, often by evaporation under reduced pressure. For higher purity, column chromatography is the most effective and widely used technique.

Q3: How do I choose the right chromatography technique?

A3: The choice between normal-phase and reverse-phase chromatography depends on the impurity profile and the desired scale of purification.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. This is effective for separating the relatively non-polar this compound from more polar impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is an excellent method for achieving high purity and is also the standard for analytical purity assessment.[1][7]

Q4: My final product is degrading. How can I improve the stability of this compound during and after purification?

A4: this compound is sensitive to light, oxygen, and heat.[5][6] To minimize degradation:

  • Conduct all purification steps under dim yellow or red light.[8]

  • Use degassed solvents to minimize oxidation.

  • Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at a low temperature.

  • Add a stabilizer, such as butylated hydroxytoluene (BHT), to the purified product for storage.[1]

  • Store the final product at a low temperature (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification.
Product Degradation Follow the stability guidelines mentioned in FAQ 4. Work quickly and avoid prolonged exposure to light and heat.
Loss During Aqueous Wash Minimize the number of washes. Ensure the pH of the aqueous phase is not highly acidic or basic, which could promote hydrolysis.
Poor Separation in Chromatography Optimize the mobile phase composition to achieve better separation between the product and impurities. See the "Column Chromatography" section below for more details.
Issue 2: Persistent Impurities Detected by HPLC
Impurity Type Troubleshooting Strategy
Unreacted Retinol Retinol is more polar than this compound. In normal-phase chromatography, increase the polarity of the mobile phase slightly to elute the this compound while leaving the retinol on the column. In reverse-phase, retinol will elute earlier.
Cis-Isomers Isomer separation can be challenging. Isocratic elution on a high-resolution HPLC column is often required. You may need to experiment with different solvent systems to improve resolution.[1]
Non-polar Impurities If using normal-phase chromatography, these will co-elute with the product. A switch to reverse-phase chromatography may be necessary, where non-polar impurities will be retained more strongly.

Experimental Protocols

Protocol 1: General Workup Procedure
  • After the synthesis reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst and excess propionic acid.

  • Wash with deionized water.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. Start with a low percentage of the polar solvent (e.g., 2-5%) and gradually increase the polarity if necessary.

  • Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Pack the column with the chosen stationary phase and equilibrate with the mobile phase. c. Carefully add the crude product-silica mixture to the top of the column. d. Begin elution with the mobile phase, collecting fractions. e. Monitor the fractions by TLC or HPLC to identify those containing the pure this compound. f. Combine the pure fractions and evaporate the solvent.

Visualizing Purification Workflows

Below are diagrams illustrating the logical steps in the purification and analysis of this compound.

G Diagram 1: General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Wash with NaHCO3, Water, Brine) A->B C Solvent Evaporation B->C D Column Chromatography C->D E Purity Analysis (HPLC) D->E F Pure this compound E->F

Caption: General workflow for the purification of this compound.

G Diagram 2: Troubleshooting Logic for Impurities cluster_solutions Solutions Start Impurity Detected? Polar Polar Impurity (e.g., Retinol) Start->Polar Yes NonPolar Non-polar Impurity Start->NonPolar Yes Isomer Isomeric Impurity Start->Isomer Yes Sol1 Optimize Normal-Phase Chromatography Polar->Sol1 Sol2 Switch to Reverse-Phase Chromatography NonPolar->Sol2 Sol3 High-Resolution HPLC Isomer->Sol3

Caption: Decision tree for troubleshooting persistent impurities.

References

"Retinyl propionate" long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for retinyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of issues related to retinyl propionate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for pure this compound?

A1: this compound is sensitive to light, air, and heat.[1][2] To ensure its stability and prevent degradation, it should be stored in a cool, dark, and dry place.[3] The recommended storage temperature is between 2-8°C.[4] For optimal preservation, especially for long-term storage of the pure powder, keeping it at -20°C is also a common practice. It is crucial to store it in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change, typically to a darker yellow or brownish hue, is a common indicator of degradation.[6] This is often due to oxidation and isomerization caused by exposure to light, air, or elevated temperatures.[2] You should verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q3: Can I store this compound solutions, and if so, under what conditions?

A3: Yes, but with precautions. Stock solutions should be stored at -20°C or -80°C for extended stability.[7] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] The solvent used can also impact stability. Use high-purity, peroxide-free solvents. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: How does the stability of this compound compare to other retinoids like retinol (B82714) or retinyl palmitate?

A4: this compound is an ester of retinol and is considered more stable than pure retinol.[8][9] The ester form provides protection against degradation.[1] However, like other retinoids, it is still susceptible to degradation from environmental factors.[10]

Q5: What are the primary degradation products of this compound?

A5: Under the influence of enzymes in the skin, this compound breaks down into retinol and then to the active form, retinoic acid.[8][11] Environmental degradation due to oxidation and light exposure can lead to the formation of various isomers and oxidation byproducts, which may reduce the efficacy and potentially increase the irritancy of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results (e.g., reduced efficacy) Degradation of this compound due to improper storage.1. Review your storage conditions against the recommended guidelines (cool, dark, airtight). 2. Test the purity and concentration of your this compound stock using a validated analytical method (e.g., HPLC). 3. Prepare fresh solutions from a new or properly stored batch of this compound.
Precipitate formation in a stored solution - Exceeded solubility limit at storage temperature. - Solvent evaporation. - Degradation leading to less soluble byproducts.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Check the container seal for any signs of leakage. 3. If the precipitate does not redissolve, it may be due to degradation. Consider the solution compromised and prepare a fresh one.
Visible change in physical appearance (e.g., color, odor) Oxidation or contamination.1. Discard the material. Do not use it in experiments as it may lead to erroneous results and potential safety concerns. 2. Re-evaluate your handling and storage procedures to prevent future occurrences. Ensure containers are properly sealed and purged with an inert gas if necessary.

Quantitative Stability Data

The following table summarizes the stability of retinoids under different storage conditions, providing an indication of their relative stability.

CompoundStorage ConditionDurationRemaining Active Compound (%)Reference
Retinoids (general)25°C6 months20% - 100%[10]
Retinoids (general)40°C6 months0% - 60%[10]
Retinol4°C12 weeks>90%[12][13]
Retinol25°C (Room Temp)12 weeks~60%[12][13]
This compound (in nanoparticles)-20°C to 35°C12 weeks>90%[14]
This compound (in nanoparticles)45°C12 weeksStable[14]
Uncoated this compound45°C12 weeks62%[14]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol provides a general method for determining the concentration and assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 3.9 x 150 mm).[15]

  • Mobile Phase:

    • A common mobile phase is a mixture of methanol (B129727) and water, for example, in a 90:10 ratio.[15] The exact ratio may be adjusted to achieve optimal separation.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve and dilute the sample in a suitable solvent, such as methanol or a component of the mobile phase, to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: Set the UV detector to 325 nm.[15]

    • Injection Volume: Typically 10-20 µL.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound of known concentration to determine the retention time and generate a calibration curve.

    • Inject the prepared sample.

    • Monitor the chromatogram for the this compound peak and any potential degradation peaks.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • For stability studies, compare the concentration of the stored sample to that of a freshly prepared sample or the initial concentration. The appearance of new peaks may indicate degradation products.

Visualizations

Storage_Troubleshooting Start Start: Observe Issue with This compound Experiment CheckStorage Review Storage Conditions: - Temperature (2-8°C or -20°C) - Light Exposure (Dark) - Air Exposure (Airtight/Inert Gas) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage Practices. Prepare Fresh Solution. StorageOK->CorrectStorage No AssessAppearance Examine Physical Appearance (Color, Precipitate) StorageOK->AssessAppearance Yes CorrectStorage->Start AppearanceOK Appearance Normal? AssessAppearance->AppearanceOK Discard Action: Discard Material. Source New Batch. AppearanceOK->Discard No AnalyzePurity Perform Purity Analysis (e.g., HPLC) AppearanceOK->AnalyzePurity Yes Discard->Start PurityOK Purity and Concentration Acceptable? AnalyzePurity->PurityOK PurityOK->Discard No Proceed Proceed with Experiment PurityOK->Proceed Yes

Caption: Troubleshooting workflow for this compound storage issues.

Degradation_Pathway cluster_factors Degradation Factors Light Light (UV) Degradation Degradation Light->Degradation Air Air (Oxygen) Air->Degradation Heat Heat Heat->Degradation RP This compound (Stable Ester Form) RP->Degradation DP Degradation Products (Isomers, Oxidation Byproducts) Degradation->DP Loss Loss of Efficacy DP->Loss

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing Retinyl Propionate Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the skin penetration of retinyl propionate (B1217596) using various enhancers.

Frequently Asked Questions (FAQs)

Q1: What is retinyl propionate and how does it differ from other retinoids?

This compound is a synthetic ester of retinol (B82714) (Vitamin A) and propionic acid.[1][2] It is considered a stable form of Vitamin A.[1] Compared to other common retinoid esters like retinyl palmitate, this compound has demonstrated superior skin penetration.[3][4] Upon penetrating the skin, it is enzymatically converted to retinol and subsequently to the biologically active form, retinoic acid, which is responsible for the well-known benefits of retinoids.[1][3]

Q2: What is the proposed mechanism of action for this compound in the skin?

Once this compound penetrates the epidermis, it undergoes hydrolysis to form retinol. Retinol is then oxidized to retinaldehyde, which is further oxidized to all-trans retinoic acid (ATRA).[5] ATRA enters the nucleus of skin cells and binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] This receptor-ligand complex then binds to specific DNA sequences called retinoic acid response elements (RAREs), modulating the transcription of genes involved in cell proliferation, differentiation, and collagen synthesis.[5][6]

Q3: What are common types of penetration enhancers used with this compound?

While specific studies on enhancers for this compound are limited, enhancers for retinoids, in general, can be broadly categorized. These include:

  • Solvents and Co-solvents: Such as ethanol (B145695) and propylene (B89431) glycol, which can alter the solubility of the drug in the vehicle and the skin.

  • Surfactants: These can disrupt the lipid organization of the stratum corneum.

  • Fatty Acids and Esters: Oleic acid is a classic example that can fluidize the lipid bilayers of the stratum corneum.

  • Vesicular Systems: Liposomes and nanoemulsions can encapsulate retinoids, potentially improving their stability and penetration.[8] For instance, nanoemulsions have been shown to significantly enhance the transdermal delivery of this compound compared to conventional emulsions.[8]

  • Natural Oils: Jojoba oil has been shown to increase the permeation of retinol by nearly 40-fold in an in-vitro model, suggesting its potential applicability for this compound.[9][10]

Q4: How does this compound's penetration compare to retinol and retinyl palmitate?

Studies have shown that this compound and retinol have higher skin penetration levels compared to retinyl palmitate.[11][12] Furthermore, this compound treatment has been found to result in higher retinoic acid receptor-alpha (RARα) activation and hyaluronic acid synthesis levels than retinol, while retinyl palmitate showed a negligible effect.[11][12]

Troubleshooting Guide for In Vitro Skin Penetration Studies

Problem Potential Cause Recommended Solution
High variability between replicate Franz cells. 1. Inconsistent skin membrane thickness or integrity.[13]2. Air bubbles trapped under the skin membrane.[14]3. Inconsistent dosing of the formulation.4. Temperature fluctuations in the water bath.[14]1. Measure skin thickness and perform a skin integrity test (e.g., with tritiated water) before the experiment.[13]2. Carefully inspect for and remove any air bubbles in the receptor chamber before and after mounting the skin.[14]3. Use a positive displacement pipette for accurate and consistent application of the formulation.[15]4. Ensure the water bath maintains a constant temperature (typically 32°C for skin studies).[14][15]
Low or no detection of this compound in the receptor fluid. 1. Insufficient run time for the molecule to permeate.2. Low solubility of this compound in the receptor fluid (violating sink conditions).[13][15]3. Binding of the compound to the Franz cell apparatus or tubing.[13]4. Degradation of this compound during the experiment.1. Extend the duration of the experiment, collecting samples at later time points (e.g., up to 24 or 48 hours).[15]2. Add a solubility enhancer like Tween 80 or cyclodextrin (B1172386) to the receptor fluid (e.g., phosphate-buffered saline).[15]3. Use inert materials like glass or PTFE for the Franz cells and minimize tubing length.[13]4. Protect the experimental setup from light, as retinoids are light-sensitive. Analyze for potential degradation products via HPLC.
Unexpectedly high permeation. 1. Compromised skin barrier integrity.2. Occlusive conditions in the donor chamber leading to over-hydration of the skin.1. Pre-screen all skin membranes for integrity. Discard any membranes that show damage or high permeability to a marker compound.[13]2. Ensure the donor chamber is not fully sealed if non-occlusive conditions are desired to mimic real-world application.
Poor recovery of the applied dose. 1. Evaporation of the formulation.2. Incomplete extraction from the skin or apparatus at the end of the study.3. Adhesion of the compound to experimental materials.[13]1. Cover the donor chamber with parafilm or a lid to minimize evaporation.[14]2. Validate your extraction procedure for the skin (stratum corneum, epidermis, dermis) and rinse solutions to ensure high recovery.3. Perform a mass balance study to account for all applied compound at the end of the experiment.[13]

Data Presentation

Table 1: Comparative In Vitro Permeation of Retinol with and without Jojoba Oil Enhancer

FormulationActive IngredientEnhancerPermeation (AUC)Fold Increase
Control1.0% RetinolNone7 units-
Test1.0% Retinol10% Jojoba Oil285 units~40-fold
Data sourced from a study using the Skin Parallel Artificial Membrane Permeation Assay (Skin-PAMPA).[9][10]

Table 2: Comparison of Skin Penetration and Bioactivity of Different Retinoids

RetinoidRelative Skin Penetration LevelRelative RARα ActivationRelative Hyaluronic Acid Synthesis
This compound (RP)HighHighHigh
Retinol (ROL)HighModerateModerate
Retinyl Palmitate (RPalm)LowNull EffectNull Effect
This table summarizes comparative findings from an ex vivo skin model study.[11][12]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the assessment of this compound skin permeation from a topical formulation.

Materials:

  • Vertical Franz diffusion cells[15]

  • Human or porcine skin membranes (full-thickness or dermatomed)[15]

  • Receptor solution: Phosphate-buffered saline (PBS) with a solubility enhancer (e.g., 0.5% Tween 80)[15][16]

  • This compound formulation

  • Positive displacement pipette[15]

  • Magnetic stirrer and stir bars[15]

  • Water bath maintained at 32°C[15]

  • Sample collection vials

  • HPLC system for analysis[17]

Procedure:

  • Preparation of Skin Membranes: Thaw frozen skin at room temperature. Cut sections to fit the Franz cells. If required, prepare split-thickness skin using a dermatome.[13]

  • Franz Cell Assembly: Place a small magnetic stir bar in the receptor chamber and fill it with pre-warmed, degassed receptor solution, ensuring no air bubbles are trapped.[14]

  • Skin Mounting: Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber. Clamp the chambers together securely.[14]

  • Equilibration: Allow the system to equilibrate for at least 30 minutes to ensure the skin surface reaches 32°C.

  • Application of Formulation: Accurately apply a known quantity of the this compound formulation to the skin surface in the donor chamber.[14]

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[15]

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[17][18]

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time.

Protocol 2: Stratum Corneum Tape Stripping

This protocol is performed at the end of the permeation study to quantify the amount of this compound in the stratum corneum.

Procedure:

  • Dismantle Franz Cell: At the end of the experiment, disassemble the Franz cell and carefully remove the skin membrane.

  • Surface Rinse: Gently rinse the skin surface to remove any unabsorbed formulation.

  • Tape Stripping: Apply a piece of adhesive tape firmly to the skin surface that was exposed to the formulation and then rapidly remove it.[15]

  • Repeat: Repeat this process for a specified number of times (e.g., 10-20 strips) to progressively remove the stratum corneum. The first few strips can be pooled to represent the upper stratum corneum.[15]

  • Extraction: Place the tape strips into vials containing a suitable extraction solvent (e.g., methanol (B129727) with 0.1% BHT).[16]

  • Sample Preparation: Vortex and sonicate the vials to extract the this compound from the tape. Centrifuge the samples and collect the supernatant.[15]

  • Analysis: Analyze the supernatant for this compound content using HPLC.[19]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membranes prep_franz Assemble Franz Cells (Fill Receptor Fluid) prep_skin->prep_franz apply_form Apply Formulation to Skin Surface prep_franz->apply_form prep_form Prepare Retinyl Propionate Formulation prep_form->apply_form incubate Incubate at 32°C apply_form->incubate collect_samples Collect Receptor Samples at Time Intervals incubate->collect_samples tape_strip Perform Tape Stripping (End of Experiment) incubate->tape_strip hplc_receptor HPLC Analysis of Receptor Fluid collect_samples->hplc_receptor hplc_tapes HPLC Analysis of Tape Strips tape_strip->hplc_tapes data_analysis Calculate Permeation and Retention hplc_receptor->data_analysis hplc_tapes->data_analysis

Caption: Workflow for an in vitro this compound skin penetration study.

signaling_pathway cluster_extracellular Extracellular Space / Stratum Corneum cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP_form This compound (RP) in Formulation RP This compound RP_form->RP Penetration ROL Retinol (ROL) RP->ROL Esterase (Hydrolysis) RAL Retinaldehyde (RAL) ROL->RAL RDH (Oxidation) ATRA All-Trans Retinoic Acid (ATRA) RAL->ATRA RALDH (Oxidation) RAR_RXR RAR-RXR Heterodimer ATRA->RAR_RXR Binding RARE RARE (DNA) RAR_RXR->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Modulates

Caption: Cellular mechanism of action for topically applied this compound.

troubleshooting_logic start Low Permeation Observed cause1 Sink Conditions Violated? start->cause1 Check cause2 Skin Barrier Too High? start->cause2 Check cause3 Compound Degradation? start->cause3 Check sol1 Increase Solubility in Receptor Fluid (e.g., add Tween 80) cause1->sol1 Yes sol2 Incorporate Penetration Enhancer in Formulation cause2->sol2 Yes sol3 Protect from Light; Analyze for Degradants cause3->sol3 Yes

Caption: Troubleshooting logic for low this compound permeation results.

References

Validation & Comparative

Retinyl Propionate Demonstrates Superior Bioactivity over Retinol in Advanced Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vitro and ex vivo studies reveals that retinyl propionate (B1217596) (RP), a synthetic ester of vitamin A, exhibits a more favorable metabolic profile and higher retinoid-related bioactivity compared to retinol (B82714) (ROL). This guide provides an objective comparison of the efficacy of retinyl propionate versus retinol in various skin models, supported by quantitative data from key experiments. The information presented is intended for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science.

Comparative Efficacy Data

The following tables summarize the key findings from a pivotal study by Bjerke et al. (2021), which compared the effects of this compound and retinol in stoichiometric concentrations on human skin models.[1][2][3]

Table 1: Retinoic Acid Receptor Alpha (RARα) Activation

CompoundConcentrationFold Increase in RARα Activation (vs. Vehicle)
This compound100 nM~4.5
Retinol100 nM~3.0
Retinyl Palmitate100 nMNo significant effect

Data sourced from a study utilizing a RARα reporter cell line. Higher fold increase indicates greater activation of the retinoic acid receptor, a key step in retinoid signaling.[1][2]

Table 2: Hyaluronic Acid (HA) Synthesis in Keratinocytes

CompoundConcentrationFold Increase in HA Synthesis (vs. Vehicle)
This compound100 nM~3.0
Retinol100 nM~2.5
Retinyl Palmitate100 nMNo significant effect

This table illustrates the impact of the retinoids on the production of hyaluronic acid, a crucial molecule for skin hydration and viscoelasticity.[1][2]

Table 3: Effects on 3D Epidermal Skin Equivalents

ParameterRetinol (10 µM)This compound (10 µM)
Increase in Epidermal Thickness 21% (vs. Vehicle)44% (vs. Vehicle), 16% (vs. Retinol)
Increase in Ki67 Positive Cells Significant increase vs. VehicleSignificantly greater increase than Retinol

These findings demonstrate the effects on epidermal proliferation and thickness. Ki67 is a marker for cellular proliferation.[4]

Experimental Protocols

The data presented above were generated using the following methodologies:

1. RARα Activation Assay:

  • Cell Line: A stable HEK293 cell line containing a luciferase reporter gene under the control of a retinoic acid response element (RARE) was used.

  • Treatment: Cells were treated with equimolar concentrations of this compound, retinol, or retinyl palmitate.

  • Analysis: Luciferase activity was measured after a specified incubation period to quantify the level of RARα activation.

2. Hyaluronic Acid (HA) Synthesis Assay:

  • Cell Culture: Human epidermal keratinocytes were cultured in appropriate media.

  • Treatment: Cells were treated with various concentrations of the test retinoids.

  • Analysis: The amount of hyaluronic acid secreted into the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).

3. 3D Epidermal Skin Equivalent Model:

  • Model: Commercially available 3D human epidermal skin equivalents were used.

  • Treatment: The tissues were topically treated with formulations containing either retinol or this compound.

  • Analysis:

    • Histology: Tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize the epidermal structure and measure its thickness.

    • Immunohistochemistry: Sections were stained for the Ki67 antigen to identify proliferating cells. The number of Ki67-positive cells was quantified.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP This compound RP_cyt This compound RP->RP_cyt Diffusion ROL Retinol ROL_cyt Retinol ROL->ROL_cyt Diffusion RP_cyt->ROL_cyt Esterase RAL Retinaldehyde ROL_cyt->RAL ADH/RDH RA Retinoic Acid RAL->RA RALDH CRABP CRABP RA->CRABP RAR RAR CRABP->RAR RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation

Caption: Retinoid metabolism and signaling pathway in keratinocytes.

Experimental_Workflow cluster_assays Efficacy Endpoints start Start: Prepare Skin Models (Keratinocytes, Ex Vivo Skin, 3D Epidermis) treatment Topical Application of This compound vs. Retinol Formulations start->treatment incubation Incubation (Time-dependent) treatment->incubation rar_assay RARα Activation Assay (Reporter Cell Line) incubation->rar_assay ha_assay Hyaluronic Acid Synthesis (ELISA) incubation->ha_assay histo_assay Histology (H&E) & Immunohistochemistry (Ki67) incubation->histo_assay analysis Data Analysis and Comparison rar_assay->analysis ha_assay->analysis histo_assay->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

Caption: General experimental workflow for comparing retinoid efficacy.

Discussion

The presented data indicate that this compound has a higher magnitude of response compared to retinol in the tested skin models.[1][2][3] The metabolic profile of this compound appears to be more efficient, leading to greater RARα activation and subsequent downstream effects such as increased hyaluronic acid synthesis and epidermal proliferation.[1][2] Specifically, when applied to ex vivo skin, this compound is primarily metabolized to retinol, whereas retinol is partly esterified to retinyl palmitate and also converted to an inactive form.[1][2] This suggests that topical application of this compound leads to a more sustained availability of active retinoids within the skin.

It is important to note that while these in vitro and ex vivo models are valuable for mechanistic understanding and preclinical assessment, clinical studies are necessary to confirm these findings in human subjects. One study comparing a cosmetic regimen containing 0.3% this compound with a prescription 0.02% tretinoin (B1684217) regimen found comparable improvements in facial wrinkle appearance after 24 weeks, with the this compound regimen being better tolerated.[5]

References

Retinyl Propionate vs. Retinyl Palmitate: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of topical retinoids for skincare and dermatological applications, retinyl propionate (B1217596) and retinyl palmitate are two commonly utilized retinyl esters. While both are precursors to the biologically active retinoic acid, their efficacy is not equivalent. This guide provides a detailed comparison of their bioactivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Experimental evidence demonstrates that retinyl propionate exhibits significantly higher bioactivity compared to retinyl palmitate. A key 2020 study revealed that this compound has superior skin penetration, leading to greater conversion to retinol (B82714) and subsequent activation of retinoic acid receptor alpha (RARα).[1][2] This enhanced bioactivity translates to more pronounced physiological effects, such as increased hyaluronic acid synthesis and greater epidermal thickening. In contrast, retinyl palmitate showed minimal to no effect in several key bioassays.[1][2]

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies on this compound and retinyl palmitate.

ParameterThis compoundRetinyl PalmitateRetinol (for reference)Key Findings
Skin Penetration Higher penetration levelsLower penetration levelsHigher penetration levelsThis compound and retinol show greater penetration into the viable epidermis and dermis compared to retinyl palmitate.[1][2]
Metabolism Primarily metabolized to retinol in the viable epidermis and dermis.Remains largely as the parent compound in the skin.Esterified to retinyl palmitate and metabolized to the inactive 14-hydroxy-4,14-retro-retinol.This compound provides a more direct and efficient source of retinol within the skin compared to both retinol itself and retinyl palmitate.[1][2]
Bioactivity MarkerThis compoundRetinyl PalmitateRetinol (for reference)Key Findings
RARα Activation Significantly higher activationNull effectLower activation than this compoundThis compound is a more potent activator of the retinoic acid signaling pathway.[1][2]
Hyaluronic Acid (HA) Synthesis Significantly increased HA synthesisNull effectIncreased HA synthesis, but less than this compoundThis compound more effectively stimulates HA production in keratinocytes.[1][2]
Epidermal Thickness Significant increaseNot reportedSignificant increase, but less than this compoundThis compound demonstrates a greater effect on epidermal proliferation and thickening.[3]
Ki67 Staining (Cell Proliferation) Significant increase in Ki67-positive cellsNot reportedSignificant increase, but less than this compoundThis compound stimulates keratinocyte proliferation more effectively.[3]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the bioactivity of these compounds, the following diagrams have been generated using Graphviz.

G cluster_0 Topical Application cluster_1 Stratum Corneum cluster_2 Viable Epidermis / Dermis This compound This compound SC_RP This compound This compound->SC_RP Penetration Retinyl Palmitate Retinyl Palmitate SC_RPalm Retinyl Palmitate Retinyl Palmitate->SC_RPalm Limited Penetration VE_RP This compound SC_RP->VE_RP VE_RPalm Retinyl Palmitate SC_RPalm->VE_RPalm Retinol Retinol VE_RP->Retinol Hydrolysis (Efficient) VE_RPalm->Retinol Hydrolysis (Inefficient) Retinoic Acid Retinoic Acid Retinol->Retinoic Acid Oxidation RAR Retinoic Acid Receptor (RAR) Retinoic Acid->RAR Gene Expression Gene Expression RAR->Gene Expression Activation

Metabolic pathway of retinyl esters in the skin.

G Start Start Prepare Skin Prepare ex vivo human skin explants Start->Prepare Skin Topical Application Apply equimolar concentrations of This compound or Retinyl Palmitate Prepare Skin->Topical Application Incubation Incubate for 24 hours Topical Application->Incubation Separation Separate epidermis and dermis Incubation->Separation Extraction Extract retinoids from tissue Separation->Extraction Analysis Quantify retinoid levels using HPLC Extraction->Analysis End End Analysis->End

Workflow for ex vivo skin penetration and metabolism study.

G Start Start Cell Culture Culture human keratinocytes Start->Cell Culture Treatment Treat cells with this compound, Retinyl Palmitate, or vehicle control Cell Culture->Treatment Incubation Incubate for a specified period Treatment->Incubation Collect Media Collect cell culture media Incubation->Collect Media Assay Measure hyaluronic acid concentration (e.g., via ELISA or HPLC) Collect Media->Assay Data Analysis Compare HA levels between treatment groups Assay->Data Analysis End End Data Analysis->End

Workflow for hyaluronic acid synthesis assay.

Experimental Protocols

Ex Vivo Skin Penetration and Metabolism Study

Objective: To compare the skin penetration and metabolic fate of this compound and retinyl palmitate.

Methodology:

  • Skin Preparation: Freshly collected human split-thickness skin samples were used.

  • Formulation Preparation: Radiolabelled ([¹⁴C]) this compound and retinyl palmitate were formulated in an oil-in-water emulsion at equimolar concentrations to retinol.

  • Topical Application: The formulations were applied topically to the skin samples.

  • Incubation: The treated skin was incubated for 24 hours.

  • Sample Collection and Processing: After incubation, the skin surface was washed to remove unabsorbed formulation. The stratum corneum was removed by tape-stripping. The viable epidermis and dermis were then separated.

  • Extraction and Analysis: Retinoids were extracted from the separated skin layers. The concentration and identity of the retinoids and their metabolites were determined by High-Performance Liquid Chromatography (HPLC) with radiochemical detection.

RARα Reporter Gene Assay

Objective: To assess the ability of this compound and retinyl palmitate to activate the retinoic acid receptor alpha (RARα).

Methodology:

  • Cell Line: A human embryonic kidney cell line (HEK293) engineered to contain a luciferase reporter gene under the control of a retinoic acid response element (RARE) was used. These cells also constitutively express human RARα.

  • Cell Culture and Treatment: Cells were cultured in 96-well plates and treated with various concentrations of this compound, retinyl palmitate, or a vehicle control.

  • Incubation: The cells were incubated for 16-24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: A luciferase assay reagent was added to each well, and the resulting luminescence, which is proportional to RARα activation, was measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity for each treatment was calculated relative to the vehicle control.

Hyaluronic Acid (HA) Synthesis Assay in Keratinocytes

Objective: To compare the effects of this compound and retinyl palmitate on hyaluronic acid synthesis in human keratinocytes.

Methodology:

  • Cell Culture: Primary or immortalized human epidermal keratinocytes were cultured in appropriate media.

  • Treatment: Cells were treated with various concentrations of this compound, retinyl palmitate, or a vehicle control.

  • Incubation: The cells were incubated for a defined period (e.g., 24-48 hours).

  • Sample Collection: The cell culture supernatant was collected.

  • HA Quantification: The concentration of hyaluronic acid in the supernatant was quantified using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or High-Performance Liquid Chromatography (HPLC) following enzymatic digestion.

  • Data Analysis: The amount of HA produced was normalized to cell number or total protein content and compared between treatment groups.

Gene Expression Profiling in Keratinocytes

Objective: To analyze the changes in gene expression in keratinocytes following treatment with this compound and retinyl palmitate.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes were cultured and treated with this compound, retinyl palmitate, or a vehicle control for various time points.

  • RNA Isolation: Total RNA was isolated from the cells using a suitable RNA extraction kit.

  • Gene Expression Analysis: Gene expression profiling was performed using microarray analysis or RNA sequencing (RNA-seq). For targeted gene analysis, quantitative real-time polymerase chain reaction (qRT-PCR) can be used.

  • Data Analysis: The expression levels of genes of interest were compared between the different treatment groups to identify differentially regulated genes and associated biological pathways.

Epidermal Thickness and Ki67 Staining in 3D Epidermal Skin Equivalents

Objective: To evaluate the effects of this compound and retinyl palmitate on epidermal proliferation and differentiation in a 3D skin model.

Methodology:

  • Model System: Commercially available 3D reconstructed human epidermal equivalents were used.

  • Treatment: The skin equivalents were treated topically with this compound, retinyl palmitate, or a vehicle control.

  • Incubation: The models were incubated for a specified period to allow for tissue response.

  • Histology: The skin equivalents were fixed, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for morphological analysis.

  • Immunohistochemistry: Sections were stained with an antibody against the proliferation marker Ki67. A fluorescent secondary antibody was used for visualization. Nuclei were counterstained with DAPI.

  • Image Analysis: Epidermal thickness was measured from the H&E stained sections using image analysis software. The number of Ki67-positive cells in the basal layer was quantified from the immunostained sections to determine the proliferation index.

  • Data Analysis: The epidermal thickness and Ki67 proliferation index were compared between the different treatment groups.

Conclusion

The available experimental data consistently indicate that this compound is a more bioactive retinoid than retinyl palmitate. Its superior skin penetration and more efficient conversion to retinol lead to a greater activation of the retinoic acid signaling pathway, resulting in more significant and beneficial effects on the skin, such as increased hyaluronic acid synthesis and enhanced epidermal proliferation. In contrast, retinyl palmitate demonstrates limited bioactivity in comparable assays. These findings are crucial for the rational design and development of effective topical retinoid formulations.

References

Retinyl Propionate and Tretinoin: A Comparative Analysis of Gene Expression in Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of retinyl propionate (B1217596) and tretinoin (B1684217) on gene expression in the skin, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms underlying the clinical effects of these two retinoids.

Introduction

Tretinoin (all-trans retinoic acid) is a well-established, prescription-strength retinoid widely recognized for its efficacy in treating acne and photoaging.[1][2] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of a host of genes involved in cellular proliferation, differentiation, and inflammation.[3][4][5] Retinyl propionate, a retinyl ester, is a precursor to retinol (B82714) and subsequently to retinoic acid.[6] It is often found in over-the-counter cosmetic products and is considered to be a gentler alternative to tretinoin.[6] Understanding the comparative effects of these two molecules on gene expression is crucial for the development of targeted and well-tolerated dermatological treatments.

Comparative Gene Expression Analysis

A randomized clinical trial provides the most direct available comparison of the effects of a tretinoin precursor formulation (containing retinol, retinyl acetate, and retinyl palmitate, which are structurally and functionally similar to this compound) and tretinoin on gene expression in photodamaged skin.[7] The study measured the messenger RNA (mRNA) expression of several key genes involved in retinoid signaling, collagen metabolism, and matrix degradation.

Table 1: Comparative Gene Expression Changes in Response to a Tretinoin Precursor Formulation and Tretinoin [7]

GeneFunctionTretinoin Precursor Formulation (1.1%)Tretinoin (0.02%)
CRABP2 Cellular retinoic acid-binding protein 2; involved in retinoid uptake and signaling.Significant inductionNot reported to be significantly changed
COL1A1 Collagen Type I Alpha 1 Chain; a major structural component of the dermis.No significant changeNot reported to be significantly changed
MMP1 Matrix Metallopeptidase 1 (collagenase); degrades type I and III collagen.No significant changeNot reported to be significantly changed
MMP2 Matrix Metallopeptidase 2 (gelatinase A); degrades type IV collagen.Significant reductionNot reported to be significantly changed
MMP3 Matrix Metallopeptidase 3 (stromelysin 1); degrades a broad range of extracellular matrix proteins.No significant changeNot reported to be significantly changed
MMP9 Matrix Metallopeptidase 9 (gelatinase B); degrades type IV and V collagen.No significant changeNot reported to be significantly changed

Data is derived from a 24-week randomized clinical trial in patients with moderate to severe facial photodamage. Gene expression was assessed by real-time quantitative polymerase chain reaction (RT-qPCR) of biopsied tissue. "Significant" indicates a statistically significant change from baseline.

These findings suggest that while both tretinoin and its precursors activate retinoic acid receptor signaling (as evidenced by the induction of CRABP2 by the precursor formulation), their downstream effects on genes related to the extracellular matrix may differ.[7] Notably, the significant reduction in MMP2 expression with the tretinoin precursor formulation correlated with clinical improvements in fine wrinkles.[7]

Experimental Protocols

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis in Skin Biopsies

This protocol is a generalized representation based on standard molecular biology techniques and information from studies analyzing gene expression in skin.[7][8][9]

1. Skin Biopsy and Tissue Processing:

  • Obtain a 2-4 mm punch biopsy from the treated and control skin areas.
  • Immediately place the biopsy in a stabilizing agent (e.g., RNAlater) to preserve RNA integrity and store at -80°C until further processing.

2. RNA Extraction:

  • Homogenize the skin tissue using a bead mill or rotor-stator homogenizer in the presence of a lysis buffer (e.g., TRIzol).
  • Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.
  • Alternatively, use a commercially available RNA extraction kit optimized for fibrous tissues.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring a 260/280 ratio of ~2.0.
  • Verify RNA integrity using gel electrophoresis or a bioanalyzer.

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
  • Typically, 1 µg of total RNA is used per reaction.
  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 50°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).

4. Real-Time qPCR:

  • Prepare a reaction mixture containing:
  • cDNA template
  • Forward and reverse primers for the target gene and a housekeeping gene (e.g., HPRT, GAPDH)
  • A fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan probe)
  • qPCR master mix containing DNA polymerase, dNTPs, and reaction buffer.
  • Perform the qPCR reaction in a thermal cycler with the following typical cycling conditions:
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 60 seconds.
  • Include a melt curve analysis at the end of the run when using SYBR Green to ensure the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene.
  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
  • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

Signaling Pathways and Experimental Workflow

Retinoid Signaling Pathway

Retinoids exert their effects on gene expression primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl_Ester This compound (Retinyl Ester) Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Tretinoin_cyto Tretinoin (Retinoic Acid) Retinaldehyde->Tretinoin_cyto RALDH CRABP CRABP Tretinoin_cyto->CRABP Tretinoin_nuc Tretinoin CRABP->Tretinoin_nuc Transport RAR_RXR RAR/RXR Heterodimer Tretinoin_nuc->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: Simplified overview of the retinoid signaling pathway.

Experimental Workflow for Comparative Gene Expression Analysis

The following diagram illustrates the key steps involved in comparing the effects of this compound and tretinoin on gene expression in skin.

Experimental_Workflow Treatment Topical Application: This compound vs. Tretinoin Biopsy Skin Biopsy Treatment->Biopsy RNA_Extraction Total RNA Extraction Biopsy->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Real-Time qPCR cDNA_Synthesis->qPCR Data_Analysis Gene Expression Data Analysis (2-ΔΔCt) qPCR->Data_Analysis Comparison Comparative Analysis of Differentially Expressed Genes Data_Analysis->Comparison End Conclusion Comparison->End

Caption: Workflow for comparing retinoid-induced gene expression.

Conclusion

The available data from a clinical trial suggests that while both tretinoin precursors and tretinoin activate retinoid acid signaling pathways, their impact on the expression of specific genes, particularly those involved in extracellular matrix remodeling, may differ. The finding that a tretinoin precursor formulation significantly reduced MMP2 expression, which correlated with clinical improvement in fine wrinkles, highlights a potentially important mechanism of action for this class of retinoids.[7] Further research employing whole-genome analysis techniques such as RNA-sequencing would provide a more comprehensive understanding of the similarities and differences in the gene expression profiles induced by this compound and tretinoin, aiding in the development of next-generation retinoid therapies with optimized efficacy and tolerability.

References

Validating Retinyl Propionate's Superior Activity with Reporter Gene Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Retinyl Propionate's performance against other common retinoids, supported by experimental data from reporter gene assays. We delve into the methodologies of these key experiments and present quantitative data in a clear, structured format.

Mechanism of Action: The Conversion to Active Retinoic Acid

Retinyl propionate (B1217596) is an ester of retinol (B82714) (Vitamin A). For it to exert its biological effects on the skin, it must first be converted by enzymes in the skin into retinol, and then subsequently into the biologically active form, retinoic acid.[1] It is this conversion to retinoic acid that allows it to bind to and activate specific nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] This activation leads to the regulation of gene expression involved in crucial skin processes like cell proliferation and differentiation.[2]

The efficiency of this conversion process and the ability of the retinoid to penetrate the skin are key factors determining its ultimate efficacy. This compound's molecular structure, with only three additional carbons compared to pure retinoic acid, allows for effective penetration to its target site in the skin while minimizing irritation.[3] In contrast, other esters like retinyl palmitate have a larger molecular size, which can limit their penetration and subsequent bioactivity.[3]

Visualizing the Retinoid Signaling Pathway

The following diagram illustrates the conversion of various retinoids to the active retinoic acid, which then activates gene expression through RAR/RXR heterodimers binding to Retinoic Acid Response Elements (RAREs) in the DNA.

Retinoid_Signaling_Pathway cluster_conversion Cellular Conversion cluster_nucleus Nuclear Action RP This compound ROL Retinol RP->ROL Esterases RAL Retinaldehyde ROL->RAL ADH RPalm Retinyl Palmitate RPalm->ROL Esterases RA Retinoic Acid RAL->RA ALDH RA_nuc Retinoic Acid RA->RA_nuc translocates to nucleus RAR RAR RA_nuc->RAR RARE RARE (on DNA) RAR->RARE binds as RAR/RXR heterodimer RXR RXR RXR->RARE Gene Target Gene Expression RARE->Gene activates Reporter_Gene_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Start Start: Culture Cells Transfect Transfect with RARE-Luciferase Reporter Plasmid Start->Transfect Seed Seed Cells into 96-well Plate Transfect->Seed Treat Treat with Retinoids (RP, ROL, RPalm) & Controls Seed->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data & Calculate Fold Change Measure->Analyze End End: Comparative Activity Results Analyze->End

References

Retinyl Propionate: A Comparative Analysis of Stability Among Common Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data underscores the enhanced stability of retinyl propionate (B1217596) when compared to other widely used topical retinoids such as retinol (B82714) and retinyl palmitate. This inherent stability is a critical factor in maintaining the efficacy and shelf-life of dermatological and cosmetic formulations. This guide provides a detailed comparison of the stability profiles of these retinoids, supported by experimental data, to inform researchers, scientists, and drug development professionals in their formulation decisions.

Comparative Stability Data

The stability of a retinoid is a key determinant of its biological activity upon application. Degradation due to exposure to light, heat, and oxygen can significantly reduce the concentration of the active molecule, thereby diminishing its intended effects. The following table summarizes quantitative data from various studies on the stability of retinyl propionate, retinol, and retinyl palmitate under different stress conditions. It is important to note that the data is compiled from multiple sources and experimental conditions may vary.

RetinoidStress ConditionDurationTemperatureFormulation/SolventRemaining Active (%)Citation
This compound Thermal12 weeks45°CNanoparticles62%[1]
Retinol Thermal (Accelerated)6 months40°CCommercial Cosmetics0-60%[2][3]
Retinol Photostability (UVA)Not specifiedAmbientEmulsionSignificant degradation[4][5]
Retinyl Palmitate Thermal (Accelerated)6 months40°CCommercial Cosmetics0-60%[2][3]
Retinyl Palmitate Photostability (UVA)Not specifiedAmbientEthanol (B145695)Significant degradation[6]
Hydroxypinacolone Retinoate Thermal12 weeks45°CNanoparticles74%[1]

Note: The stability of retinoids is highly dependent on the formulation, including the presence of antioxidants and the type of vehicle.

Experimental Protocols

The data presented above is derived from studies employing various analytical techniques to assess retinoid stability. The most common methodologies are detailed below.

Thermal Stability Testing (Accelerated)

A common method to assess the thermal stability of retinoids is through accelerated stability studies.

Protocol:

  • Sample Preparation: The retinoid is incorporated into the test formulation (e.g., cream, serum, nanoparticle suspension) at a known concentration.

  • Storage Conditions: Samples are stored in controlled temperature and humidity chambers. A typical accelerated condition is 40°C ± 2°C with 75% ± 5% relative humidity. Control samples are stored at a lower temperature (e.g., 4°C or 25°C).

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: The concentration of the retinoid in each sample is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Evaluation: The percentage of the remaining retinoid is calculated relative to the initial concentration. The degradation kinetics can also be determined by plotting the concentration over time.

Photostability Testing

Photostability testing evaluates the degradation of a substance when exposed to light. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach.

Protocol:

  • Sample Preparation: The retinoid is dissolved in a suitable solvent or incorporated into a transparent formulation and placed in a quartz cuvette or on a glass plate.

  • Light Exposure: Samples are exposed to a light source that mimics the UV and visible spectrum of sunlight. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Control Samples: "Dark" control samples, wrapped in aluminum foil to protect them from light, are stored under the same temperature and humidity conditions to assess thermal degradation.

  • Time Points: Samples are analyzed at various time points during the exposure period.

  • Analysis: The concentration of the retinoid is determined by HPLC-UV.

  • Data Evaluation: The percentage of degradation due to light is calculated by comparing the concentration of the light-exposed sample to the dark control.

Mandatory Visualizations

Logical Relationship of Retinoid Stability

The following diagram illustrates the general comparative stability of this compound against other common retinoids based on available literature.

G cluster_stability Comparative Retinoid Stability Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde More Stable Retinyl_Palmitate Retinyl Palmitate Retinyl_Palmitate->Retinol More Stable Retinyl_Propionate This compound Retinyl_Propionate->Retinyl_Palmitate More Stable Tretinoin Tretinoin (Retinoic Acid) Retinaldehyde->Tretinoin More Stable

Caption: General hierarchy of retinoid stability.

Retinoid Signaling Pathway

Retinoids exert their effects on the skin through a well-defined signaling pathway involving nuclear receptors. The following diagram outlines this process.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl_Ester This compound / Palmitate Retinol_Cytoplasm Retinol Retinyl_Ester->Retinol_Cytoplasm Esterase Retinol_Source Retinol Retinol_Source->Retinol_Cytoplasm Uptake Retinaldehyde Retinaldehyde Retinol_Cytoplasm->Retinaldehyde RDH Retinaldehyde->Retinol_Cytoplasm RDH (reversible) Retinoic_Acid_Cytoplasm Retinoic Acid Retinaldehyde->Retinoic_Acid_Cytoplasm RALDH Retinoic_Acid_Nucleus Retinoic Acid Retinoic_Acid_Cytoplasm->Retinoic_Acid_Nucleus Transport RAR_RXR RAR-RXR Heterodimer Retinoic_Acid_Nucleus->RAR_RXR Binds to & Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

References

A Comparative Analysis of Retinyl Propionate and Adapalene in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of retinyl propionate (B1217596) and adapalene (B1666599), two retinoids with distinct profiles used in dermatological research and treatment. The analysis focuses on their mechanisms of action, clinical efficacy for acne and photoaging, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Retinyl propionate and adapalene both belong to the retinoid family, compounds derived from vitamin A, but they differ significantly in their chemical structure, metabolic pathways, and receptor interactions.

This compound: A retinol (B82714) ester, specifically the propionate ester of retinol (Vitamin A). It is a precursor molecule that requires conversion within the skin to become biologically active. This multi-step conversion process involves hydrolysis to retinol, followed by oxidation to retinaldehyde, and finally to the active form, all-trans retinoic acid (tretinoin).[1][2] This gradual conversion is believed to contribute to its gentler profile compared to direct application of retinoic acid.[3]

Adapalene: A third-generation, synthetic retinoid with a naphthoic acid structure.[4][5] Unlike this compound, adapalene is a direct-acting molecule that does not require metabolic conversion.[6] It exhibits high chemical and photostability.[7] Adapalene's key feature is its selective affinity for nuclear retinoic acid receptors (RARs), specifically binding with high affinity to RAR-β and RAR-γ, which are predominant in the skin.[8][9] It does not bind to cytosolic retinoic acid-binding proteins (CRABP), which may contribute to its lower irritation potential compared to first-generation retinoids like tretinoin (B1684217).[4][7]

Mechanism_of_Action cluster_RP This compound Pathway cluster_Adapalene Adapalene Pathway cluster_Receptors Nuclear Receptors RP This compound Retinol Retinol RP->Retinol Hydrolysis Retinal Retinaldehyde Retinol->Retinal Oxidation RA Retinoic Acid Retinal->RA Oxidation RARa RAR-α RA->RARa RARb RAR-β RA->RARb RARg RAR-γ RA->RARg Adapalene Adapalene (Active Form) Adapalene->RARb Selective Binding Adapalene->RARg

Caption: Comparative cellular pathways of this compound and Adapalene.

Comparative Efficacy

The clinical applications for this compound and adapalene overlap in photoaging but differ significantly in acne treatment, where adapalene is a well-established therapeutic agent.

Efficacy in Acne Vulgaris

Adapalene is an FDA-approved, first-line treatment for mild to moderate acne vulgaris.[5][10] Its efficacy stems from its comedolytic and anti-inflammatory properties.[4] Numerous clinical trials have demonstrated its ability to significantly reduce inflammatory and non-inflammatory lesion counts.[11][12] Data from a 12-week, open-label study involving 571 patients showed that 96.3% of patients experienced an improvement in acne, with two-thirds seeing a greater than 75% improvement.[5]

In contrast, there is a lack of robust clinical data supporting the use of this compound for the treatment of acne vulgaris. Its primary application and research focus have been in the context of anti-aging and cosmetic formulations.[3]

Compound Indication Key Efficacy Findings Supporting Data (Lesion Reduction) Citations
Adapalene Acne VulgarisHighly effective in reducing inflammatory and non-inflammatory lesions.-32% in inflammatory lesions after 1 week (0.1% gel vs. tretinoin 0.025%).-28% in total lesions after 1 week (0.1% gel vs. tretinoin 0.025%).[11]
This compound Acne VulgarisNot established; lacks significant clinical trial data for this indication.N/A[3]
Efficacy in Photoaging

Both compounds have been investigated for their ability to mitigate the signs of cutaneous photoaging, such as fine wrinkles and hyperpigmentation. Adapalene has been shown in clinical trials to be effective, while this compound has demonstrated benefits, particularly as part of a broader cosmetic regimen.

A 24-week study comparing adapalene 0.3% gel to tretinoin 0.05% cream found no significant difference between the two treatments in improving global cutaneous photoaging, periorbital wrinkles, and actinic keratoses, establishing adapalene's non-inferiority.[13] Another study comparing a cosmetic regimen including 0.3% this compound, niacinamide, and peptides against a prescription 0.02% tretinoin regimen found the cosmetic regimen provided significant wrinkle reduction benefits.[3]

Compound/Regimen Concentration Study Duration Primary Outcome Key Efficacy Findings Citations
Adapalene Gel 0.3%24 WeeksImprovement in Photoaging vs. TretinoinNon-inferior efficacy to tretinoin 0.05% cream in improving wrinkles and global photoaging.[13]
Tretinoin Cream 0.05%24 WeeksImprovement in Photoaging vs. AdapaleneComparable efficacy to adapalene 0.3% gel.[13]
This compound Regimen 0.3%12 WeeksWrinkle Reduction vs. TretinoinShowed significant improvement in facial wrinkles compared to baseline.[3]
Tretinoin Product Regimen 0.02%12 WeeksWrinkle Reduction vs. RP RegimenAlso showed significant wrinkle reduction.[3]

Safety and Tolerability Profile

Tolerability is a critical factor in the clinical use of retinoids. Adapalene was specifically developed to offer a better safety profile than earlier-generation retinoids.[14] this compound, due to its necessary conversion to retinoic acid, is also considered to be a gentle retinoid option.[3]

Clinical studies consistently show that adapalene is better tolerated than tretinoin, with significantly lower instances of common side effects like erythema, dryness, burning, and pruritus.[7][11][15] In a post-marketing surveillance study of adapalene 0.1% gel, adverse events were reported in 24% of patients, none of which were serious, and tolerability was rated as "excellent/good" by 81% of physicians.[5] While direct comparative data against this compound is unavailable, the latter's use in cosmetic products is predicated on its low irritation potential.[3]

Adverse Event Adapalene 0.1% Gel Tretinoin 0.025% Gel This compound Citations
Erythema Lower IncidenceHigher IncidenceLow (Inferred)[11][12]
Dryness/Scaling Lower IncidenceHigher IncidenceLow (Inferred)[7][11][12]
Burning/Stinging Lower IncidenceHigher IncidenceLow (Inferred)[11][16]
Pruritus (Itching) Lower IncidenceHigher IncidenceLow (Inferred)[11][17]

Experimental Protocols

Detailed methodologies from key comparative studies provide context for the evaluation of these compounds.

Protocol 1: Adapalene 0.3% Gel vs. Tretinoin 0.05% Cream for Photoaging
  • Study Design: An investigator-blinded, randomized, parallel-group comparison study conducted over 24 weeks.[13]

  • Participants: Subjects with signs of photoaged skin were randomized in a 1:1 ratio.

  • Treatment Regimen: Subjects applied either adapalene 0.3% gel or tretinoin 0.05% cream once daily to the face.[13]

  • Assessments: Evaluations occurred at baseline and at weeks 1, 4, 8, 12, 16, 20, and 24.

  • Primary Endpoints:

    • Clinical Evaluation: Assessment of global cutaneous photoaging, periorbital wrinkles, forehead wrinkles, ephelides/melanosis, and actinic keratoses.[13]

    • Histopathological Analysis: Skin biopsies were taken at baseline and week 24 to assess epidermal and dermal changes.

    • Safety and Tolerability: Monitoring and grading of adverse events such as erythema, scaling, and burning.[13]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (24 Weeks) cluster_eval Evaluation cluster_analysis Data Analysis Screening Subject Screening (Photoaging Criteria) Baseline Baseline Assessment (Clinical & Histological) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: Adapalene 0.3% Gel (Once Daily) Randomization->ArmA ArmB Arm B: Tretinoin 0.05% Cream (Once Daily) Randomization->ArmB FollowUp Follow-Up Visits (Weeks 1, 4, 8, 12, 16, 20) ArmA->FollowUp Safety Ongoing Safety & Tolerability Monitoring ArmA->Safety ArmB->FollowUp ArmB->Safety Final Final Assessment (Week 24) (Clinical & Histological) FollowUp->Final Analysis Efficacy & Safety Data Comparison Final->Analysis Safety->Analysis

Caption: Generalized workflow for a comparative dermatological clinical trial.

Gene Expression and Receptor Selectivity

The dermatological effects of retinoids are mediated by the regulation of gene expression.[18] The differences in receptor binding between adapalene and the active metabolite of this compound (retinoic acid) lead to distinct gene regulation profiles.

  • Retinoic Acid (from this compound): As a pan-RAR agonist, retinoic acid binds to all three RAR subtypes (α, β, γ). This broad activation influences a wide array of genes involved in cellular differentiation, proliferation, and inflammation, which accounts for both its high efficacy and greater potential for irritation.[18][19]

  • Adapalene: By selectively targeting RAR-β and RAR-γ, adapalene is thought to modulate a more specific set of genes related to keratinocyte differentiation and inflammation, while avoiding the activation of pathways that may be linked to severe irritation.[4][8] For example, adapalene affects the terminal differentiation pathway of epidermal cells rather than their proliferation, a distinction from tretinoin.[4]

Receptor_Interaction cluster_compounds Active Compounds cluster_receptors Retinoic Acid Receptors (RARs) cluster_genes Gene Expression RA Retinoic Acid (from this compound) RARa RAR-α RA->RARa Binds RARb RAR-β RA->RARb Binds RARg RAR-γ RA->RARg Binds Adapalene Adapalene Adapalene->RARb Selectively Binds Adapalene->RARg GeneSetA Broad Gene Set (Proliferation, Differentiation, Inflammation, Irritation-related) RARa->GeneSetA Broad Regulation RARb->GeneSetA Broad Regulation GeneSetB Targeted Gene Set (Differentiation, Inflammation) RARb->GeneSetB Targeted Regulation RARg->GeneSetA Broad Regulation RARg->GeneSetB Targeted Regulation

Caption: Conceptual model of receptor binding and subsequent gene regulation.

Summary and Conclusion

This compound and adapalene are valuable molecules in dermatology, but their profiles suggest suitability for different applications in research and product development.

  • Adapalene is a potent, direct-acting, and receptor-selective synthetic retinoid. It is a well-documented and highly effective treatment for acne vulgaris, with a favorable tolerability profile that makes it superior to older retinoids for patient compliance.[5][12] Its proven efficacy in treating photoaging makes it a versatile therapeutic agent.

  • This compound serves as a gentle precursor to retinoic acid. Its utility is primarily in the cosmetic anti-aging space, where low irritation is critical.[3] While effective for improving the appearance of photoaged skin, it lacks the robust clinical evidence to be considered a therapeutic agent for medical conditions like acne vulgaris.

For drug development professionals, adapalene represents a benchmark for a targeted retinoid therapy with a balanced efficacy-to-tolerability ratio. This compound is a more suitable candidate for over-the-counter cosmeceutical formulations aimed at a broad consumer base with sensitive skin seeking anti-aging benefits. Future research could explore head-to-head trials to more definitively position these two agents relative to one another.

References

A Comparative Guide to Retinyl Propionate: Clinical Efficacy and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), has emerged as a noteworthy retinoid in the realm of dermatology and cosmetic science. Its stability and favorable tolerability profile have made it an attractive alternative to other retinoids for addressing the clinical signs of skin aging. This guide provides an objective comparison of retinyl propionate's performance against other retinoids, supported by data from clinical trials and in vitro studies.

Mechanism of Action: The Retinoid Signaling Pathway

Retinoids exert their effects on the skin through a well-defined signaling pathway. As a retinol ester, this compound requires conversion to its active form, all-trans retinoic acid (ATRA), to modulate gene expression. This multi-step enzymatic process is crucial for its biological activity.

The conversion process begins in the keratinocytes where esterases hydrolyze this compound to retinol. Subsequently, retinol is reversibly oxidized to retinaldehyde, a rate-limiting step. Finally, retinaldehyde is irreversibly oxidized to ATRA.[1] ATRA then enters the nucleus and binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation, leading to the diverse cellular responses associated with retinoids, including increased cell turnover, collagen synthesis, and modulation of inflammatory pathways.[2][3][4]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl_Propionate This compound Retinol Retinol Retinyl_Propionate->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol/Retinol Dehydrogenases ATRA_cyto All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA_cyto Retinaldehyde Dehydrogenases ATRA_nuc ATRA ATRA_cyto->ATRA_nuc RAR RAR ATRA_nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Cellular_Response Cellular Responses (e.g., increased collagen synthesis, normalized cell turnover) Gene_Transcription->Cellular_Response

Figure 1: Retinoid Metabolic and Signaling Pathway.

Clinical Trial Results: this compound in Photoaging

Clinical studies have primarily focused on the efficacy of this compound in treating photoaging, with notable comparisons to the gold-standard prescription retinoid, tretinoin (B1684217).

Comparison with Tretinoin

A significant 24-week, randomized, parallel-group study involving 196 women compared a cosmetic regimen containing 0.3% this compound with a prescription regimen of 0.02% tretinoin for the treatment of periorbital wrinkles.

Efficacy: The cosmetic regimen with this compound demonstrated a statistically significant improvement in the appearance of fine lines and wrinkles, which was comparable to the tretinoin regimen after 24 weeks of use. At the 8-week mark, the this compound regimen showed a greater mean percentage reduction in wrinkle area fraction as determined by image analysis, although the difference was not statistically significant (P=0.06). Both treatments continued to show improvement from 8 to 24 weeks.

Tolerability: The this compound regimen was significantly better tolerated than the tretinoin regimen. Key tolerability measures indicated less irritation with the cosmetic regimen.

Parameter This compound Regimen (0.3%) Tretinoin Regimen (0.02%) P-value
Change in Fine Lines/Wrinkles (24 weeks) Comparable to TretinoinBenchmarkP=0.74 (Visual Grading), P=0.77 (Image Analysis)
Mean % Reduction in Wrinkle Area (8 weeks) 17%11%P=0.06
Change in Transepidermal Water Loss (TEWL) at 8 & 24 weeks Not significantly different from baselineStatistically significant increase from baselineP<0.01
Erythema at 4 weeks Not significantly different from baselineStatistically significant increase from baselineP=0.01

Table 1: Comparison of a this compound Regimen and a Tretinoin Regimen in the Treatment of Facial Wrinkles

Subject Self-Assessment: After 4 and 8 weeks, subjects in the this compound group reported significantly greater improvements in overall skin appearance, feel, and eye lines and wrinkles compared to the tretinoin group.

Comparison with Retinol and Retinyl Palmitate (In Vitro & Ex Vivo)

A 2020 study provided insights into the metabolic profile and bioactivity of this compound compared to retinol and retinyl palmitate in human skin models.

Parameter This compound Retinol Retinyl Palmitate
Skin Penetration HigherHigherLower
Metabolism Primarily to RetinolEsterified to Retinyl Palmitate and metabolized to inactive 14-HRR-
RARα Activation Higher than Retinol-Null effect
Hyaluronic Acid Synthesis Higher than Retinol-Null effect

Table 2: In Vitro and Ex Vivo Comparison of Retinoid Bioactivity

These findings suggest that this compound has a more efficient conversion to the active form of Vitamin A within the skin compared to retinol, and significantly greater bioactivity than retinyl palmitate.[4]

Combination Therapy

A 2024 double-blind clinical study evaluated a novel cosmetic formulation containing this compound, 4-hexylresorcinol, and niacinamide against prescription 0.02% tretinoin for photoaging. The study found that the combination product improved the visual appearance of photoaging, including crow's feet, wrinkles, and pores, to a similar extent as tretinoin. Importantly, the cosmetic formulation was associated with less skin irritation.

This compound in Acne Vulgaris

Topical retinoids are a cornerstone in the treatment of acne vulgaris due to their comedolytic and anti-inflammatory properties.[5][6][7] They work by normalizing follicular keratinization and reducing the formation of microcomedones, the precursor to all acne lesions. While other retinoids like tretinoin, adapalene, and tazarotene (B1682939) have been extensively studied and are approved for acne treatment, there is a notable lack of published clinical trial data specifically evaluating the efficacy and safety of this compound for this indication.

Given its demonstrated biological activity and favorable tolerability in photoaging studies, it is plausible that this compound could offer benefits in the management of mild to moderate acne. However, without dedicated clinical trials, its comparative efficacy against established acne treatments remains speculative.

Experimental Protocols

The following provides a generalized experimental design for a clinical trial evaluating a topical retinoid for photoaging, based on the methodologies of the cited studies.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up Assessments Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., Visual Grading, Imaging, TEWL) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Product Randomization->Group_A Group_B Group B: Comparator (e.g., Tretinoin or Vehicle) Randomization->Group_B Week_4 Week 4 Group_A->Week_4 Group_B->Week_4 Week_8 Week 8 Week_4->Week_8 Week_12 Week 12 Week_8->Week_12 Week_24 Week 24 Week_12->Week_24 Data_Analysis Statistical Analysis (e.g., ANCOVA, t-tests) Week_24->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Figure 2: Generalized Experimental Workflow for a Topical Retinoid Clinical Trial.

Key Methodological Components:

  • Study Design: Randomized, double-blind, parallel-group, controlled clinical trial.

  • Participants: Healthy female volunteers with moderate to severe signs of facial photoaging (e.g., periorbital wrinkles).

  • Intervention: Topical application of the investigational product (e.g., 0.3% this compound cream) and a comparator (e.g., 0.02% tretinoin cream or vehicle) for a specified duration (e.g., 24 weeks).

  • Assessments:

    • Efficacy:

      • Expert visual grading of facial wrinkles using a standardized scale.

      • Quantitative image analysis of facial photographs to measure wrinkle area and length.

    • Tolerability:

      • Clinical grading of erythema, scaling, and dryness.

      • Measurement of transepidermal water loss (TEWL) to assess skin barrier function.

    • Subjective Assessment: Self-assessment questionnaires regarding perceived efficacy and tolerability.

  • Statistical Analysis: Appropriate statistical methods are employed to compare the changes from baseline between the treatment groups (e.g., analysis of covariance, t-tests).

Conclusion

The available clinical and preclinical data suggest that this compound is a promising retinoid for the treatment of photoaging. It demonstrates comparable efficacy to low-strength tretinoin with a superior tolerability profile, making it a valuable option for individuals with sensitive skin or those who cannot tolerate prescription-strength retinoids. Its unique metabolic profile may contribute to its enhanced bioactivity compared to other over-the-counter retinoids like retinol and retinyl palmitate.

Further research, particularly well-controlled clinical trials, is warranted to explore the full potential of this compound, especially in the context of acne vulgaris. Such studies would provide the necessary evidence to establish its role in the broader therapeutic landscape of dermatological conditions.

References

Retinyl Propionate: A Comparative Analysis of Skin Irritation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Retinyl Propionate's Performance Against Other Retinoids, Supported by Experimental Data.

Retinyl propionate (B1217596), a synthetic ester of retinol (B82714), has emerged as a noteworthy alternative in the retinoid family, offering the promise of anti-aging and skin-renewing benefits with a potentially lower risk of the irritation commonly associated with its counterparts. This guide provides a comparative analysis of the skin irritation potential of this compound against other widely used retinoids, namely retinol, retinyl palmitate, and the prescription-strength tretinoin (B1684217). The information is supported by a review of available clinical and in-vitro data, with detailed experimental protocols and an exploration of the underlying signaling pathways.

Data Presentation: Comparative Irritation Profile

The following table summarizes the comparative skin irritation potential of this compound and other retinoids based on key irritation markers. It is important to note that direct head-to-head comparative studies for all parameters are limited, and some data is derived from studies evaluating formulations containing these retinoids.

RetinoidChemical ClassConversion Steps to Retinoic AcidRelative Irritation PotentialSupporting Experimental Data
This compound Retinyl Ester3 (to Retinol, then Retinaldehyde, then Retinoic Acid)Low Generally considered to have a favorable tolerability profile. A 2023 study found that a combination of Hydroxypinacolone Retinoate (HPR) and this compound (RP) was significantly better tolerated than retinol in human patch tests[1][2]. A cosmetic regimen including 0.3% this compound was also found to be better tolerated than a 0.02% tretinoin regimen[3].
Retinol Alcohol2 (to Retinaldehyde, then Retinoic Acid)Moderate Known to cause skin irritation, including erythema, scaling, and dryness, particularly at higher concentrations[4][5][6]. Studies have shown that retinol can induce the expression of pro-inflammatory cytokines like MCP-1 and IL-8[3].
Retinyl Palmitate Retinyl Ester3 (to Retinol, then Retinaldehyde, then Retinoic Acid)Very Low Considered one of the gentlest retinoids due to its larger molecular size and the multiple conversion steps required to become active. It is often recommended for sensitive skin[7][8][9]. However, its efficacy is also considered to be lower than retinol and this compound[4][10][11][12].
Tretinoin (Retinoic Acid) Carboxylic Acid0 (Biologically active form)High As the most potent, prescription-strength retinoid, it is also the most irritating, frequently causing significant erythema, peeling, and burning sensations[1][2][5]. Studies have demonstrated a dose-dependent increase in irritation with higher concentrations of tretinoin[5].

Table 1: Comparative Analysis of Skin Irritation Potential of Different Retinoids.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of skin irritation studies. Below are outlines of key experimental protocols used to assess the irritation potential of retinoids.

Human Repeated Insult Patch Test (HRIPT)

This clinical test is designed to determine the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) after repeated application.

Objective: To evaluate the irritation and sensitization potential of a test material on human skin.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers (typically 50-200) with no known skin diseases is recruited.

  • Induction Phase:

    • A small amount of the test material (e.g., a cream containing the retinoid) is applied to a small patch of skin, usually on the back.

    • The patch is left in place for 24-48 hours and then removed.

    • The application site is evaluated for signs of irritation (erythema, edema, papules, vesicles) at specified time points after patch removal (e.g., 24 and 48 hours).

    • This process is repeated on the same site for a total of nine applications over a three-week period.

  • Rest Phase: A two-week period with no applications follows the induction phase to allow for the development of any potential sensitization.

  • Challenge Phase:

    • A single patch with the test material is applied to a new, previously untreated skin site.

    • The site is evaluated for any reaction at 24, 48, and 72 hours after application. An exaggerated response at the challenge site compared to the induction sites suggests sensitization.

Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction), assessing erythema, edema, and other signs of irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method uses a three-dimensional model of human epidermis to assess the skin irritation potential of chemicals, avoiding the need for animal testing.

Objective: To identify substances that have the potential to cause skin irritation.

Methodology:

  • Tissue Culture: Reconstructed human epidermal tissues, which mimic the structure and function of the human epidermis, are used.

  • Test Substance Application: The test substance is applied topically to the surface of the cultured epidermis.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Data Interpretation: The viability of the test substance-treated tissues is compared to that of negative control-treated tissues. A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Mandatory Visualization

Signaling Pathway of Retinoid-Induced Skin Irritation

Retinoid-induced skin irritation is a complex process involving the activation of specific cellular pathways that lead to an inflammatory response.

Retinoid_Irritation_Pathway Retinoid Topical Retinoid (e.g., this compound, Retinol) SC Stratum Corneum Retinoid->SC Penetration Keratinocyte Keratinocyte SC->Keratinocyte Conversion Enzymatic Conversion to Retinoic Acid Keratinocyte->Conversion RAR_RXR RAR/RXR Nuclear Receptors Conversion->RAR_RXR Activation Gene_Expression Altered Gene Expression RAR_RXR->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-8, MCP-1) Gene_Expression->Cytokines Upregulation Inflammation Inflammatory Cascade Cytokines->Inflammation Irritation Clinical Signs of Irritation (Erythema, Peeling) Inflammation->Irritation

Caption: Signaling pathway of retinoid-induced skin irritation.

Experimental Workflow for Assessing Skin Irritation

The process of evaluating the skin irritation potential of a substance involves a series of well-defined steps, from initial in vitro screening to clinical testing in human subjects.

Experimental_Workflow Start Start: New Retinoid Compound InVitro In Vitro Screening (e.g., OECD TG 439) Start->InVitro Assess_Viability Assess Cell Viability InVitro->Assess_Viability Decision1 Irritant Potential? Assess_Viability->Decision1 Human_Patch_Test Human Patch Testing (Single Application) Decision1->Human_Patch_Test Low Stop Stop/Reformulate Decision1->Stop High Assess_Erythema Assess Erythema & Edema Human_Patch_Test->Assess_Erythema Decision2 Acceptable Tolerability? Assess_Erythema->Decision2 HRIPT Human Repeated Insult Patch Test (HRIPT) Decision2->HRIPT Yes Decision2->Stop No Final_Assessment Final Irritation & Sensitization Profile HRIPT->Final_Assessment

Caption: Experimental workflow for assessing skin irritation.

Logical Relationship of Retinoid Conversion and Irritation Potential

The irritation potential of a retinoid is closely linked to its conversion to the biologically active form, retinoic acid. The fewer enzymatic conversion steps required, the more potent and generally more irritating the retinoid is.

Retinoid_Conversion_Irritation Retinyl_Esters Retinyl Esters (e.g., this compound, Retinyl Palmitate) Retinol Retinol Retinyl_Esters->Retinol Step 1 Irritation_Low Low Irritation Retinyl_Esters->Irritation_Low Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Step 2 Retinoic_Acid Retinoic Acid (Tretinoin) Retinaldehyde->Retinoic_Acid Step 3 Irritation_High High Irritation Retinoic_Acid->Irritation_High

Caption: Retinoid conversion pathway and irritation correlation.

References

Retinyl Propionate: A Comparative Guide to Efficacy in Photoaged Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy of retinoids in mitigating the effects of photoaging is paramount. Retinyl propionate (B1217596), a synthetic ester of retinol (B82714), has emerged as a noteworthy contender in the area of topical anti-aging treatments. This guide provides an objective comparison of retinyl propionate's performance against other well-known retinoids, supported by experimental data from in vitro and ex vivo models of photoaged skin.

Comparative Efficacy of Retinoids in Photoaged Skin Models

The following table summarizes quantitative data from various studies, offering a direct comparison of this compound with retinol, retinaldehyde, and retinoic acid across key biomarkers of photoaging.

Parameter This compound Retinol Retinaldehyde Retinoic Acid (Tretinoin) Photoaged Model System Reference
Collagen I (COL1A1) Gene Expression Significant upregulationUpregulationUpregulationStrong upregulationHuman Skin Fibroblasts; Reconstructed Skin[1][2][3]
MMP-1 (Collagenase) Inhibition Significant inhibition of UV-induced MMP-1Inhibition of UV-induced MMP-1Inhibition of UV-induced MMP-1Strong inhibition of UV-induced MMP-1Human Skin Fibroblasts; Keratinocytes[4][5][6]
MMP-3 (Stromelysin-1) Inhibition Significant inhibitionInhibitionNot specifiedStrong inhibitionHuman Skin Fibroblasts[4]
RARα Activation Higher activation than RetinolModerate activationNot specifiedStrongest activation (direct ligand)RARα Reporter Cell Line[7][8]
Hyaluronic Acid (HA) Synthesis Higher synthesis levels than RetinolIncreased synthesisNot specifiedNot specifiedKeratinocytes[7][8]
Epidermal Thickness Increased thicknessIncreased thicknessIncreased thicknessSignificant increase in thickness3D Epidermal Skin Equivalents; Ex vivo skin[4][7][8]
Keratinocyte Proliferation (Ki67) Increased proliferationIncreased proliferationNot specifiedSignificant increase in proliferation3D Epidermal Skin Equivalents[7][8]
Tolerability/Irritation Potential Generally well-toleratedMild to moderate irritationBetter tolerated than Retinoic AcidHighest potential for irritationClinical Studies[5][9]

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

In Vitro Photoaging Model with Human Dermal Fibroblasts
  • Cell Culture:

    • Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Fibroblasts are used between passages 3 and 8 for experiments.

  • UVA-Induced Photoaging:

    • When HDFs reach 80% confluency, the culture medium is replaced with phosphate-buffered saline (PBS).

    • Cells are irradiated with UVA light at a dose of 5 J/cm² daily for 3-4 consecutive days.[11] A UVA lamp with an emission spectrum between 320-400 nm is used.

    • Control plates are handled identically but not exposed to UVA radiation.

    • After each irradiation, PBS is replaced with fresh culture medium.

  • Retinoid Treatment:

    • Following the final UVA exposure, the medium is replaced with fresh medium containing the test retinoids (e.g., this compound, retinol, retinaldehyde, or retinoic acid) at specified concentrations (typically ranging from 0.1 µM to 10 µM).

    • A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the retinoids for 24 to 48 hours before analysis.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction:

    • Total RNA is extracted from treated and control HDFs using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.[10]

    • RNA concentration and purity are determined using a spectrophotometer.

  • Reverse Transcription:

    • 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR (qPCR):

    • qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

    • Primers for target genes (e.g., COL1A1, MMP1, MMP3) and a housekeeping gene (e.g., GAPDH or HPRT) are used.[1]

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Protein Quantification by ELISA
  • Sample Collection:

    • Cell culture supernatants are collected to measure secreted proteins like pro-collagen type I and MMP-1.

    • Cell lysates are prepared to measure intracellular proteins.

  • ELISA Procedure:

    • Commercially available ELISA kits for human pro-collagen type I and MMP-1 are used.

    • The assay is performed according to the manufacturer's protocol.

    • Absorbance is read on a microplate reader, and protein concentrations are determined by comparison to a standard curve.

Mandatory Visualization

Signaling Pathway of this compound in Photoaged Skin

The following diagram illustrates the metabolic conversion of this compound and its subsequent mechanism of action in dermal fibroblasts to counteract photoaging.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_gene_expression Gene Expression Modulation cluster_cellular_response Cellular Response to Photoaging This compound This compound Retinol Retinol This compound->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RALDH RAR/RXR Dimer RAR/RXR Heterodimer Retinoic Acid->RAR/RXR Dimer Binds to RARE Retinoic Acid Response Element RAR/RXR Dimer->RARE Binds to Collagen Genes ↑ COL1A1, COL3A1 RARE->Collagen Genes Upregulates MMP Genes ↓ MMP1, MMP3 RARE->MMP Genes Downregulates Collagen Synthesis ↑ Collagen Synthesis Collagen Genes->Collagen Synthesis Leads to Collagen Degradation ↓ Collagen Degradation MMP Genes->Collagen Degradation Reduces

Caption: Retinoid signaling pathway in photoaged skin.

Experimental Workflow for Efficacy Validation

This diagram outlines the typical workflow for assessing the efficacy of retinoids in an in vitro photoaging model.

Experimental_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome A 1. Culture Human Dermal Fibroblasts B 2. Induce Photoaging (UVA Irradiation) A->B C 3. Apply Retinoids (this compound, Retinol, etc.) and Vehicle Control B->C D 4a. RNA Extraction & RT-qPCR for Gene Expression (COL1A1, MMP1) C->D E 4b. Supernatant/Lysate Collection & ELISA for Protein Levels (Pro-Collagen, MMPs) C->E F 4c. Cell Viability/Toxicity Assays C->F G 5. Data Analysis & Comparative Efficacy Validation D->G E->G F->G

Caption: Experimental workflow for retinoid efficacy testing.

References

A Comparative Guide to Analytical Methods for the Detection of Retinyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of retinyl propionate (B1217596), a widely used derivative of vitamin A in cosmetic and pharmaceutical products, is crucial for ensuring product quality, efficacy, and safety.[1][2] This guide provides a detailed comparison of three common analytical techniques for the detection of retinyl propionate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key quantitative performance parameters for the discussed methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Limit of Detection (LOD) 0.3 x 10⁻⁴ % w/w[3]Estimated in the low ppm to ppb rangeEstimated in the µg/mL range
Limit of Quantification (LOQ) Typically in the low µg/mL range[4]Estimated in the low ppm to ppb rangeEstimated in the µg/mL range
Linearity (R²) >0.99[5]Typically >0.99Typically >0.99
Recovery (%) 95% or higher[6][7]Dependent on extraction methodDependent on sample matrix
Selectivity High (separates from other retinoids)[8][9]Very High (mass fragmentation)Low (interference from other UV-absorbing compounds)
Sample Throughput ModerateModerate to LowHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of retinoids due to its high resolving power and sensitivity.[10]

Sample Preparation:

  • Accurately weigh a portion of the cosmetic or pharmaceutical sample.

  • For solid or semi-solid samples, a cosmetic/Celite mixture can be prepared.[6][7]

  • Extract the this compound using a suitable organic solvent. A common method involves vortex and/or ultrasound-assisted leaching with ethanol (B145695).[3] Alternatively, a solvent system of hexane, isopropanol, and ethyl acetate (B1210297) can be used.[6][7]

  • Centrifuge the mixture to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Instrument: Agilent 1220 Infinity LC system or similar.[3]

  • Column: A reversed-phase C18 column is commonly used (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient elution is often employed. For example, starting with a mixture of methanol (B129727) and water (e.g., 95:5 v/v) and transitioning to a more non-polar mobile phase to elute the highly non-polar retinyl esters.[4][11] Another approach uses an isocratic mobile phase of methanol and water.[4]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[8]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at the maximum absorbance wavelength of this compound, which is around 325-330 nm.[6][7][11]

  • Quantification: A calibration curve is generated using certified reference standards of this compound.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. While less common for intact retinyl esters due to their thermal lability, it can be a powerful tool, especially with derivatization.

Sample Preparation:

  • Sample extraction is performed as described for HPLC.

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, the extracted retinol (B82714) (after saponification of the ester) can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether of retinol.[12]

  • The derivatized or underivatized extract is then concentrated and reconstituted in a suitable solvent for GC injection.

GC-MS Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a methyl siloxane column (e.g., HP-1).[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Inlet Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to around 300°C.

  • Ionization Mode: Electron Ionization (EI) or a softer ionization technique like Chemical Ionization (CI) can be used.[12]

  • Mass Analyzer: Quadrupole or other mass analyzers.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification: An internal standard method is typically used, with a calibration curve generated from standards.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for rapid screening or for samples with a simple matrix where this compound is the primary UV-absorbing compound.[10]

Sample Preparation:

  • Extract this compound from the sample using a UV-transparent solvent such as ethanol or hexane.[10]

  • Ensure the final solution is clear and free of any particulate matter. Dilution may be necessary to bring the absorbance within the linear range of the instrument.

Measurement Protocol:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from approximately 250 nm to 450 nm to determine the wavelength of maximum absorbance (λmax) for this compound, which is expected around 325 nm.[5][10]

  • Blank: Use the extraction solvent as the blank.

  • Measurement: Measure the absorbance of the sample solution at the determined λmax.

  • Quantification: The concentration is calculated using a calibration curve prepared from standard solutions of this compound of known concentrations, following the Beer-Lambert law.[5]

Visualized Workflows and Comparisons

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a comparison of the key attributes of the analytical methods described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Cleanup Centrifugation/Filtration Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC GCMS GC-MS Cleanup->GCMS UVVis UV-Vis Spectrophotometry Cleanup->UVVis Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification UVVis->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for the determination of this compound.

method_comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis RetinylPropionate This compound Analysis RetinylPropionate->HPLC_UV Commonly Used RetinylPropionate->GC_MS High Specificity RetinylPropionate->UV_Vis Screening H_Selectivity High Selectivity H_Sensitivity Good Sensitivity H_Robustness Robust G_Selectivity Very High Selectivity G_Sensitivity High Sensitivity G_Derivatization Derivatization often needed U_Selectivity Low Selectivity U_Speed Rapid Analysis U_Cost Low Cost

Caption: Comparison of key attributes for this compound analytical methods.

References

"Retinyl propionate" synergistic effects with other active ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent studies reveals that retinyl propionate (B1217596), a derivative of vitamin A, demonstrates significant synergistic effects when combined with other active ingredients, leading to enhanced anti-aging and skin-perfecting benefits with often improved tolerability compared to standalone retinoids. This comparison guide synthesizes key findings from in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed overview of these powerful combinations.

I. Comparative Efficacy of Retinyl Propionate Combinations

The following tables summarize the quantitative outcomes of combining this compound with various active ingredients, showcasing the synergistic improvements in key skin health parameters.

Table 1: Synergistic Effects on Gene and Protein Expression (In Vitro)
CombinationTarget Gene/ProteinSynergistic EffectReference Study
This compound (RP) + Niacinamide (Nam) + Ceratonia siliqua (CS) Extract RARα Reporter Activation0.5 μM RP + 10 mM Nam: 56% signal increase vs. RP alone. 2 μM RP + 10 mM Nam: 95% signal increase vs. RP alone. 0.5 μM RP + 10 mM Nam + 1% CS: 114% further increase vs. RP + Nam. 2 μM RP + 10 mM Nam + 1% CS: 156% further increase vs. RP + Nam.[1][2]
This compound (RP) + Hydroxypinacolone Retinoate (HPR) Type IV Collagen mRNASynergistically enhanced expression in HFF-1 cells with 5 μg/mL HPR and 9 μg/mL RP.[3][4]
Cellular Retinoic Acid Binding Protein I (CRBP-I) mRNASynergistically enhanced expression in HFF-1 cells with 5 μg/mL HPR and 9 μg/mL RP.[3][4]
Retinoic Acid Receptor Beta (RARB) mRNASynergistically enhanced expression in HFF-1 cells with 5 μg/mL HPR and 9 μg/mL RP.[3][4]
This compound (RP)/HPR + Vitamin C (VitC) Collagen I (COL-I) ExpressionGreater efficacy in preventing UV-induced decrease in COL-I expression compared to individual components.[5]
Table 2: Clinical Efficacy on Wrinkles and Hyperpigmentation (In Vivo)
CombinationPrimary EndpointResultsDurationReference Study
This compound (RP) + Climbazole (B1669176) Deep Wrinkles (Crow's Feet)>50% of subjects showed improvement after 5 weeks, with continued improvement. Significant (P < 0.05) improvement compared to 0.1% retinol (B82714).16 Weeks[6][7]
Mottled HyperpigmentationSignificant improvement observed.16 Weeks[6]
This compound (RP) + Hydroxypinacolone Retinoate (HPR) Skin Wrinkles8.3% improvement.8 Weeks[3][4]
Skin Smoothness11.9% improvement.8 Weeks[3][4]
Skin Elasticity (R2)14.5% improvement.8 Weeks[3][4]
Skin Elasticity (R5)22.6% improvement.8 Weeks[3][4]
Niacinamide + Peptides + this compound (NPP regimen) Periorbital Wrinkle Area17% mean reduction from baseline (vs. 11% for 0.02% tretinoin).8 Weeks[8]

II. Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound combinations are rooted in their complementary mechanisms of action, often targeting multiple pathways involved in skin aging and health.

A. Enhanced Retinoid Activity and Metabolism

The combination of this compound with niacinamide and Ceratonia siliqua extract has been shown to enhance the retinoid response by modulating its metabolic pathway. Niacinamide is hypothesized to increase NAD+ pools, which are crucial for the conversion of retinol to its active form, retinoic acid. Ceratonia siliqua extract may inhibit the reduction of retinal back to retinol, further promoting the availability of the active form.[1][2]

G cluster_0 Retinoid Metabolic Pathway cluster_1 Synergistic Inputs This compound This compound Retinol Retinol This compound->Retinol Esterases Retinal (RAL) Retinal (RAL) Retinol->Retinal (RAL) ADH (Oxidation) Retinal (RAL)->Retinol RDH (Reduction) Retinoic Acid (tRA) Retinoic Acid (tRA) Retinal (RAL)->Retinoic Acid (tRA) RALDH (Oxidation) RAR Activation RAR Activation Retinoic Acid (tRA)->RAR Activation Binds to Gene Expression\n(e.g., Collagen, CRBP-I, RARB) Gene Expression (e.g., Collagen, CRBP-I, RARB) RAR Activation->Gene Expression\n(e.g., Collagen, CRBP-I, RARB) Niacinamide Niacinamide Niacinamide->Retinol Boosts ADH activity via NAD+ Ceratonia siliqua Extract Ceratonia siliqua Extract Ceratonia siliqua Extract->Retinal (RAL) Inhibits RDH G cluster_0 Cellular Action cluster_1 Upregulated Genes This compound This compound RAR Activation RAR Activation This compound->RAR Activation Metabolic Conversion Hydroxypinacolone Retinoate Hydroxypinacolone Retinoate Hydroxypinacolone Retinoate->RAR Activation Direct Binding Gene Expression Upregulation Gene Expression Upregulation RAR Activation->Gene Expression Upregulation Type IV Collagen Type IV Collagen Gene Expression Upregulation->Type IV Collagen CRBP-I CRBP-I Gene Expression Upregulation->CRBP-I RARB RARB Gene Expression Upregulation->RARB G Subject Recruitment Subject Recruitment Baseline Assessment Baseline Assessment Subject Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A\n(e.g., RP + Active) Treatment Group A (e.g., RP + Active) Randomization->Treatment Group A\n(e.g., RP + Active) Treatment Group B\n(e.g., Control) Treatment Group B (e.g., Control) Randomization->Treatment Group B\n(e.g., Control) Treatment Period Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Treatment Group A\n(e.g., RP + Active)->Treatment Period Treatment Group B\n(e.g., Control)->Treatment Period

References

Safety Operating Guide

Safe Disposal of Retinyl Propionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Retinyl propionate (B1217596), a synthetic ester of retinol (B82714) (Vitamin A), requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of retinyl propionate, ensuring compliance with safety regulations and fostering a secure research environment.

Core Disposal Procedures and Safety Precautions

The primary methods for the disposal of this compound involve incineration or transfer to a licensed hazardous waste disposal company.[1] It is crucial to adhere to all federal, state, and local regulations governing chemical waste.[1] Although some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous chemical by OSHA, others highlight significant risks, including potential damage to fertility or an unborn child and long-lasting harmful effects on aquatic life.[1][2] Therefore, treating it as hazardous waste is a prudent and necessary precaution.

Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, which must be inspected before use.[1]

  • Protective Clothing: A lab coat or impervious clothing to prevent skin contact.[1]

Quantitative Data on Disposal and Hazard Profile

While specific quantitative limits for disposal methods are determined by local regulations, the hazard profile of this compound underscores the need for stringent disposal practices. The following table summarizes key hazard statements associated with this compound, which inform the recommended disposal routes.

Hazard StatementGHS CodePrimary Disposal RecommendationSource(s)
May damage fertility or the unborn child.H360Dispose of as hazardous waste through a licensed contractor; incineration is preferred.[2][3]
May cause long lasting harmful effects to aquatic life.H413Do not discharge into drains, surface waters, or groundwater.[3][4] Collect for hazardous waste disposal.[2][5]
May cause an allergic skin reaction.H317Avoid skin contact; dispose of contaminated materials as hazardous waste.[5]
Causes serious eye irritation.H319Wear appropriate eye protection; manage spills and waste to prevent contact.[5]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the standard operating procedure for the collection and disposal of solid and liquid this compound waste in a laboratory setting.

Materials:

  • Designated, labeled, and sealed hazardous waste container

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Absorbent material (e.g., sand, silica (B1680970) gel, vermiculite)[3][4]

  • Plastic bags for contaminated debris

Procedure for Liquid Waste:

  • Segregation: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection: Carefully pour liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste: this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS office.

Procedure for Solid Waste (e.g., contaminated labware, PPE):

  • Collection: Place all solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent pads, into a designated, sealed plastic bag or a labeled hazardous waste container for solids.

  • Storage: Store the solid waste container alongside the liquid waste container in the designated satellite accumulation area.

  • Disposal Request: Arrange for pickup by your institution's EHS office along with the liquid waste.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.[6]

  • Containment: For small spills, contain the liquid with an inert absorbent material like sand, silica gel, or a general-purpose binder.[3][4] For larger spills, dike the area to prevent spreading.[3][4] Avoid generating dust if the material is in solid form.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill surface thoroughly with soap and water to remove any residual contamination.[6] Collect all cleaning materials for disposal as hazardous waste.

  • Special Precaution for Finely Dispersed Material: Soiled textiles, cleaning rags, and adsorbents used for cleanup may be capable of self-ignition.[3][4] These materials should be wetted with water before being placed in a sealed container for disposal.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Waste Generation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal A This compound Waste Generated (Liquid or Solid) B Identify Waste Type A->B C Liquid Waste (e.g., solutions) B->C Liquid D Solid Waste (e.g., contaminated gloves, labware) B->D Solid E Pour into Labeled Liquid Waste Container C->E F Place in Labeled Solid Waste Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Submit Waste Pickup Request to EHS Office G->H I Waste collected by licensed hazardous waste contractor H->I J Final Disposal (Incineration or Landfill) I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific safety protocols and environmental health and safety office for guidance.

References

Personal protective equipment for handling Retinyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Retinyl propionate (B1217596). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Retinyl propionate is a synthetic ester of vitamin A and requires careful handling due to its potential hazards.[1]

Hazard Summary

This compound is classified with several potential hazards. It may damage fertility or an unborn child and may cause long-lasting harmful effects to aquatic life.[2] Some safety data sheets also indicate it may cause skin irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment.

Protection Area Required PPE Specifications and Guidelines References
Eye/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or be NIOSH (US) approved. A face shield offers broader protection against splashes.[4][5][3][4][5][6]
Skin/Body Chemical-Resistant, Impervious Clothing/GownWear fire/flame-resistant and impervious clothing.[4][5] A disposable gown is preferred.[7] For comprehensive protection, "bunny suit" coveralls can be used.[3][4][5]
Hands Chemical-Resistant GlovesUse powder-free nitrile, chloroprene, or butyl rubber gloves.[3][7] Gloves must be inspected before use and satisfy EN ISO 374-1 specifications.[3][4] Always wash hands after removing gloves.[4][5][3][4][5]
Respiratory Respirator (as needed)Use a NIOSH-approved respirator if there is a risk of aerosol or dust formation, or if exposure limits are exceeded.[5][7] A full-face respirator may be necessary for significant exposure risks.[5][7][5][6][7]

Operational and Handling Plan

A systematic approach to handling this compound, from preparation to disposal, is critical for safety.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation.[1][4][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before beginning work, obtain and read all relevant Safety Data Sheets (SDS).[6]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation of any vapors or mists.[8]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[4][5]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly sealed when not in use.[1][3][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[1][3][6] Recommended storage temperature is between 2-8°C.

  • Protect the compound from air and light.[3][6] Storing under an inert gas like nitrogen is also recommended.[3][6]

  • Keep segregated from incompatible materials such as strong oxidizers.[1][3][6]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_retrieve Retrieve from Storage prep_workspace->handle_retrieve Proceed to Handling handle_procedure Perform Experimental Work handle_retrieve->handle_procedure handle_store Return to Secure Storage handle_procedure->handle_store cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the key procedural steps for safely handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Type Immediate First-Aid Response References
Skin Contact Immediately remove contaminated clothing.[3][4][6] Wash the affected area thoroughly with soap and plenty of water.[1][4] Seek medical attention if irritation develops or persists.[4][6][9][1][3][4][6][9]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[3][4][6] Consult an eye specialist or doctor.[4][6][3][4][6]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][6] If breathing is difficult or symptoms persist, seek medical attention.[4][6][4][6]
Ingestion Rinse the mouth with water.[1][3][4][6] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4][1][3][4][6]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.[4][8]

  • Prevent the spill from entering drains, water courses, or soil.[1][4]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • For solid spills, avoid generating dust.[4][8] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[4][8]

  • Clean the spill surface thoroughly to remove any residual contamination.[4]

Disposal:

  • All this compound waste and contaminated materials (e.g., gloves, absorbent materials) must be disposed of as hazardous waste.[3][6]

  • Do not discharge into drains or the environment.[3][6]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

  • Ensure that all federal, state, and local regulations regarding waste disposal are strictly followed.[4] Contaminated packaging should be disposed of in the same manner as the product itself.[4]

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retinyl propionate
Reactant of Route 2
Reactant of Route 2
Retinyl propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.